DL-2,4-Diaminobutyric acid dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4-diaminobutanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886770 | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-09-6, 65427-54-5 | |
| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2,4-diaminobutyric acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride for Researchers and Drug Development Professionals
Introduction
DL-2,4-Diaminobutyric acid dihydrochloride (DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its multifaceted biological activities. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA serves as a valuable pharmacological tool for investigating the intricacies of the GABAergic system. This technical guide provides a comprehensive overview of DABA, including its chemical properties, mechanism of action, and diverse applications in neuroscience research and drug development. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental paradigms.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is hygroscopic and highly soluble in water, a characteristic that facilitates its use in a variety of experimental settings.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| CAS Number | 65427-54-5 | [2] |
| Melting Point | 197 °C (decomposes) | [2] |
| Solubility | Water: 50 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Appearance | Colorless crystals or white to off-white solid | [1][2] |
Mechanism of Action: A Dual Inhibitor of GABA Homeostasis
The primary mechanism of action of DL-2,4-diaminobutyric acid lies in its ability to modulate the synaptic concentration of GABA through two distinct pathways: inhibition of GABA transaminase (GABA-T) and blockade of GABA reuptake transporters (GATs).[4][5]
Inhibition of GABA Transaminase (GABA-T)
GABA-T is the primary enzyme responsible for the catabolism of GABA.[4] By inhibiting GABA-T, DABA prevents the degradation of GABA, leading to an accumulation of this neurotransmitter in the synaptic cleft and surrounding glial cells.[4][5] Kinetic studies have characterized L-2,4-diaminobutyric acid as a weak, non-competitive inhibitor of GABA transaminase, with a reported IC50 value greater than 500 μM.[6]
Inhibition of GABA Reuptake
DABA also functions as a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[4][5] This action further contributes to the elevation of extracellular GABA levels. The DL-racemic mixture contains both the L- and D-isomers, which may exhibit different affinities for the various GAT subtypes (GAT1, GAT2, GAT3, and BGT1). While L-DABA is a known inhibitor of GAT1, GAT2, and GAT3, specific IC50 or Ki values for each isomer against the different transporters are not extensively documented in publicly available literature.[7]
The following diagram illustrates the dual inhibitory action of DABA on the GABAergic synapse:
Caption: Dual inhibitory mechanism of DABA on GABAergic neurotransmission.
Applications in Research and Drug Development
The unique pharmacological profile of DABA makes it a versatile tool in several areas of research.
Neuroscience Research
As a modulator of the GABAergic system, DABA is instrumental in studies investigating:
-
Epilepsy and Seizure Disorders: By increasing GABA levels, DABA can be used to study the mechanisms underlying seizure activity and to evaluate potential anticonvulsant therapies.[5]
-
Neurodegenerative Diseases: Dysregulation of GABAergic signaling is implicated in various neurodegenerative conditions. DABA can be employed to explore the role of GABA in these diseases and to test neuroprotective strategies.
-
Anxiety and Mood Disorders: Given the role of GABA in regulating anxiety and mood, DABA can serve as a tool to investigate the pathophysiology of these disorders.
Anticancer Research
Emerging research has highlighted the potential of DABA as an anticancer agent.[8] Studies have shown that it can induce cytotoxicity in certain cancer cell lines, suggesting a potential therapeutic application that warrants further investigation.[8]
Amino Acid Analysis
This compound is also utilized as an internal standard in amino acid analysis, aiding in the accurate quantification of other amino acids in biological samples.[2]
Experimental Protocols
The following are representative protocols for common experimental applications of this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
In Vitro GABA Uptake Assay in Synaptosomes
This protocol provides a framework for measuring the inhibitory effect of DABA on GABA uptake in isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes: a. Euthanize the animal (e.g., rat) in accordance with approved animal welfare protocols. b. Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). c. Homogenize the tissue in a glass-Teflon homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. f. Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
2. GABA Uptake Assay: a. Pre-incubate synaptosomes (typically 50-100 µg of protein) for 10 minutes at 37°C in the physiological buffer. b. Add varying concentrations of this compound to the synaptosomal suspension and incubate for a further 10 minutes. c. Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [³H]GABA) and a low concentration of unlabeled GABA. d. Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel. f. Quantify the radioactivity retained on the filters using liquid scintillation counting. g. Calculate the IC50 value of DABA by plotting the percentage of inhibition of GABA uptake against the logarithm of the DABA concentration.
Caption: Workflow for an in vitro GABA uptake assay using DABA.
In Vivo Microdialysis for Measuring Extracellular GABA
This protocol outlines the use of in vivo microdialysis to assess the effect of DABA on extracellular GABA levels in the brain of a freely moving animal.
1. Stereotaxic Surgery and Probe Implantation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Following sterile surgical procedures, implant a guide cannula targeting the brain region of interest. c. Secure the cannula to the skull with dental cement and allow the animal to recover for a prescribed period.
2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period to obtain a stable baseline of extracellular GABA. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes). e. Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis). f. Continue collecting dialysate samples to monitor changes in extracellular GABA levels post-administration. g. At the end of the experiment, verify the probe placement through histological analysis.
3. Sample Analysis: a. Analyze the collected dialysate samples for GABA concentration using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]
-
Hazard Statements: Causes skin irritation and serious eye damage. May cause respiratory irritation.[9]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, remove to fresh air. Seek medical attention if symptoms persist.[]
Toxicity Profile: While DL-2,4-Diaminobutyric acid is known to be a neurotoxin and can cause liver damage, specific quantitative toxicity data such as LD50 values are not readily available in the published literature.[4][5] Administration of toxic doses in rats has been shown to cause hyperirritability, tremors, and convulsions. Researchers should exercise caution and consult the relevant Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in neuroscience and drug development. Its ability to modulate GABAergic neurotransmission through the dual inhibition of GABA-T and GATs provides a unique mechanism to probe the complexities of the GABA system. This guide has provided a comprehensive overview of its properties, mechanisms, and applications, along with foundational experimental protocols. By understanding the principles outlined herein, researchers can confidently and effectively integrate DABA into their studies to advance our understanding of neurological function and disease.
References
- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
DL-2,4-Diaminobutyric acid dihydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of DL-2,4-Diaminobutyric Acid Dihydrochloride
Introduction
This compound (DAB) is a racemic mixture of the non-proteinogenic amino acid 2,4-diaminobutyric acid.[1][2] It serves as a critical tool for researchers in neurobiology, biochemistry, and pharmacology due to its multifaceted mechanism of action. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of DAB administration, with a focus on its inhibitory effects on key enzymes and its role in modulating neurotransmission. For drug development professionals and scientists, understanding the precise mechanisms of DAB is crucial for its application in experimental models and for interpreting the resulting physiological and toxicological outcomes.
Part 1: Dual Inhibition of Key Metabolic Enzymes
The biological effects of this compound are primarily attributed to its ability to inhibit two critical enzymes in distinct metabolic pathways: ornithine transcarbamylase in the urea cycle and GABA transaminase in the GABA shunt.
Section 1.1: Competitive Inhibition of Ornithine Transcarbamylase (OTC) and Disruption of the Urea Cycle
Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that plays a pivotal role in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion.[3] The L-isomer of 2,4-diaminobutyric acid acts as a competitive inhibitor of OTC.[4][5][6] This competitive inhibition arises from the structural similarity of L-2,4-diaminobutyric acid to ornithine, the natural substrate of OTC. By binding to the active site of the enzyme, L-2,4-diaminobutyric acid prevents the binding of ornithine, thereby blocking the conversion of ornithine and carbamoyl phosphate to citrulline.
The inhibition of OTC leads to a disruption of the urea cycle, resulting in a decreased rate of ammonia utilization and urea synthesis.[4][5][6] This impairment of ammonia detoxification causes a slight but prolonged increase in the concentration of ammonia in the blood and brain, a condition known as chronic ammonia toxicity.[4][5][6] The elevated ammonia levels are associated with neurotoxic effects, including hyperirritability, tremors, and convulsions.[4][5] Furthermore, the accumulation of ammonia can lead to a two- to three-fold increase in brain glutamine concentration.[4][5]
Caption: Inhibition of Ornithine Transcarbamylase in the Urea Cycle by DL-2,4-Diaminobutyric acid.
| Parameter | Control | L-2,4-Diaminobutyric Acid Treated | Fold Change | Reference |
| Blood Ammonia | Normal | Slightly Increased | - | [4][5] |
| Brain Ammonia | Normal | Slightly Increased | - | [4][5] |
| Brain Glutamine | Normal | Increased | 2- to 3-fold | [4][5] |
-
Objective: To determine the inhibitory effect of this compound on OTC activity.
-
Materials:
-
Rat liver homogenate (as a source of OTC)
-
L-Ornithine solution
-
Carbamoyl phosphate solution
-
This compound solutions of varying concentrations
-
Phosphate buffer (pH 7.4)
-
Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In separate microcentrifuge tubes, pre-incubate the rat liver homogenate with either buffer (control) or different concentrations of the inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding L-ornithine and carbamoyl phosphate to each tube.
-
Incubate the reaction mixtures for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to new tubes.
-
Add the colorimetric reagent for citrulline detection and heat as required by the specific protocol.
-
Measure the absorbance of the resulting color at the appropriate wavelength using a spectrophotometer.
-
Calculate the rate of citrulline formation for each inhibitor concentration and the control.
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. For determining the mode of inhibition, the experiment should be repeated with varying concentrations of the substrate, L-ornithine.
-
Section 1.2: Non-Competitive Inhibition of GABA Transaminase (GABA-T) and Modulation of Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the activity of GABA transaminase (GABA-T), an enzyme that degrades GABA into succinic semialdehyde. DL-2,4-Diaminobutyric acid acts as a non-competitive inhibitor of GABA-T.[7][8] This means that DAB binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the binding of GABA.
The inhibition of GABA-T by DAB leads to a decrease in the degradation of GABA, resulting in elevated levels of this inhibitory neurotransmitter in the brain.[2][7][8][9][10] The increase in GABA levels parallels the inhibition of GABA-T activity.[8] This enhancement of GABAergic inhibition is believed to be the basis for the observed anticonvulsant properties of the L-isomer of DAB.[11]
References
- 1. scbt.com [scbt.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Ornithine Transcarbamylase - From Structure to Metabolism: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 7. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 8. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-2,4-Diaminobutyric acid dihydrochloride [cogershop.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of DL-2,4-Diaminobutyric acid dihydrochloride
An In-Depth Technical Guide to the Synthesis of DL-2,4-Diaminobutyric Acid Dihydrochloride
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of 2,4-Diaminobutyric Acid
DL-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic diamino acid that serves as a critical building block and intermediate in pharmaceutical and biochemical research.[1][2] Its structural features, containing multiple reactive groups and a four-carbon backbone, make it an invaluable component in the synthesis of bioactive molecules, including peptide engineering and the development of therapeutics for neurological disorders.[1][2][] As the dihydrochloride salt, its enhanced solubility in aqueous solutions further increases its utility in various experimental protocols.[] This guide provides a detailed exploration of robust synthetic routes to this compound, focusing on chemical principles, procedural details, and the rationale behind methodological choices to empower researchers in its effective synthesis.
Part 1: A Comparative Analysis of Synthetic Strategies
Several pathways have been established for the synthesis of DL-2,4-diaminobutyric acid. The choice of a specific route often depends on factors such as the availability of starting materials, desired scale, yield, and laboratory capabilities. Historically, methods starting from glutamic acid or employing malonic ester chemistry have been utilized.[4] However, a more contemporary and highly efficient approach begins with γ-butyrolactone, which is readily available and offers an excellent overall yield.[5][6]
| Synthetic Route | Starting Material | Key Advantages | Potential Challenges | Reported Overall Yield |
| Phthalimide Synthesis | γ-Butyrolactone | Readily available starting material, excellent and reliable yields.[5] | Requires handling of phthalimide reagents and multiple steps. | ~60% from 2-bromo-4-butyrolactone[5] |
| Schmidt Reaction | Glutamic Acid | Utilizes a common amino acid as a precursor. | Involves hydrazoic acid, which is highly toxic and explosive. Lower yields. | < 20%[4] |
| Malonic Ester Synthesis | Bromoethylphthalimide | Classic, well-understood C-C bond formation.[7][8] | Can be low yielding and may produce dialkylated byproducts.[4][7] | Low[4] |
| Modern Patented Route | Homoserine | Mild reaction conditions, high yield.[2] | Multi-step process involving several protection/deprotection stages. | High[2] |
This guide will focus on the most reliable and high-yielding method starting from γ-butyrolactone , followed by an overview of a classic route from glutamic acid for historical and academic context.
Part 2: Primary Recommended Protocol: Synthesis from γ-Butyrolactone
This synthetic pathway is distinguished by its efficiency and high yield.[5] The strategy involves the initial bromination of γ-butyrolactone, followed by a double nucleophilic substitution using potassium phthalimide to introduce both amino groups, and concludes with acidic hydrolysis to deprotect the amines and yield the target dihydrochloride salt.[5][6]
Conceptual Workflow
The logical flow of this synthesis is designed to sequentially introduce the required functional groups onto the butyrolactone backbone before liberating the final amino acid.
Caption: Workflow for the synthesis of DAB from γ-butyrolactone.
Step-by-Step Experimental Protocol
Step 2.1: Synthesis of 2-Phthalimido-4-butyrolactone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-4-butyrolactone (0.303 mol) in 150 mL of dimethylformamide (DMF).[5]
-
Reagent Addition: To this solution, add potassium phthalimide (0.297 mol) in portions while stirring.[5]
-
Reaction: Heat the mixture to 100°C and maintain for 12 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, pour the reaction mixture onto crushed ice. The solid precipitate, 2-phthalimido-4-butyrolactone, is collected by vacuum filtration, washed with cold water, and dried. A yield of approximately 73% can be expected.[5]
-
Causality Explained: DMF is an excellent polar aprotic solvent for this S(_N)2 reaction, dissolving the ionic potassium phthalimide and the organic lactone. Heating accelerates the displacement of the bromide by the phthalimide nucleophile. The product precipitates upon addition to ice-water because it is much less soluble in the aqueous mixture than in DMF.
Step 2.2: Synthesis of Potassium 2,4-Diphthalimidobutyrate
-
Reaction: The 2-phthalimido-4-butyrolactone intermediate from the previous step is dissolved in DMF. A second equivalent of potassium phthalimide is added.[5]
-
Ring Opening: The mixture is heated, causing the second phthalimide molecule to act as a nucleophile, attacking the carbonyl carbon of the lactone and inducing ring-opening to form the potassium salt of the diphthalimido acid.[5][6]
Step 2.3: Hydrolysis to this compound
-
Deprotection: The crude diphthalimido intermediate is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.[5]
-
Reflux: The mixture is heated to reflux. The strong acidic conditions hydrolyze both phthalimide groups, liberating the primary amines, and also cleave the ester to the carboxylic acid. Phthalic acid precipitates out as a byproduct upon cooling.
-
Isolation: The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration.
-
Purification: The filtrate, containing the desired product, is concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization. This step yields the final product with approximately 80% yield from the intermediate.[5]
-
Causality Explained: Concentrated HCl serves a dual purpose: it is the reagent for hydrolysis and it ensures the final product is isolated as the highly stable and water-soluble dihydrochloride salt. Refluxing provides the necessary thermal energy to overcome the activation energy for the hydrolysis of the stable amide bonds in the phthalimide groups.
Part 3: Alternative Route: Synthesis from Glutamic Acid
This classic method utilizes the readily available amino acid L-glutamic acid as a starting point. One common approach involves the Schmidt reaction, which converts a carboxylic acid group into an amine.[4]
Conceptual Pathway
Caption: A simplified Schmidt reaction pathway from Glutamic Acid.
Procedural Overview
-
Reaction: L-glutamic acid is reacted with hydrazoic acid (HN₃) in the presence of a strong acid catalyst like sulfuric acid.[4]
-
Mechanism: The Schmidt reaction proceeds via the protonation of the γ-carboxylic acid, followed by nucleophilic attack by the azide ion and subsequent rearrangement with loss of N₂, resulting in the formation of the γ-amino group.
-
Isolation: The reaction mixture is typically neutralized and then subjected to purification, often involving ion-exchange chromatography to separate the product from unreacted starting material and inorganic salts.[4]
-
Salt Formation: The purified free base is dissolved in a minimal amount of water, and excess concentrated HCl is added to precipitate the dihydrochloride salt.[4]
-
Trustworthiness & Safety: While historically significant, this method's reliance on hydrazoic acid, which is extremely toxic and explosive, makes it less favorable for modern laboratory settings compared to the butyrolactone route. Yields are also reported to be significantly lower, often below 40%.[4]
Part 4: Purification and Characterization of the Final Product
Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final compound.
Purification Workflow
Caption: General purification and isolation workflow.
Recommended Purification Protocol
-
Crystallization: The primary method for purifying the dihydrochloride salt is recrystallization. The crude product can be dissolved in a minimal amount of hot concentrated hydrochloric acid or a mixture of glacial acetic acid and concentrated HCl, and then allowed to cool slowly to form crystals.[9] Alternatively, recrystallization from aqueous alcohol is also effective.[9]
-
Ion-Exchange Chromatography: For removing residual sulfuric acid (from the glutamic acid route) or other ionic impurities, passing an acidic solution of the product through a Dowex-3 ion-exchange column can be highly effective.[4]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by multiple analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | [10] |
| Molecular Weight | 191.06 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [][10] |
| Melting Point | 197-205 °C (with decomposition) | [9][10] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [10] |
Further characterization via ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be performed to confirm the molecular structure and absence of impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. 23. αγ-Diaminobutyric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to the Safe Handling of DL-2,4-Diaminobutyric Acid Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Compound Profile and Significance
DL-2,4-Diaminobutyric acid dihydrochloride is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It serves as a valuable building block in peptide synthesis and is utilized in various research applications, including neuroscience and drug discovery.[1] Its primary biochemical role is as an inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).[2] By inhibiting this enzyme, the compound effectively increases GABA levels in the brain, making it a subject of interest for potential therapeutic applications in neurological disorders.[2][3]
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings. However, as with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety and handling procedures for this compound.
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4][5] The primary hazards are related to its irritant and corrosive properties.
GHS Hazard Classification:
-
Skin Irritation/Corrosion: Category 1B or 2 - Causes severe skin burns and eye damage or causes skin irritation.[5][6]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][5]
The signal word associated with this compound is "Danger" .[4][5]
Causality of Hazards: The dihydrochloride salt is acidic and hygroscopic (moisture-absorbing).[7][8] When in contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze and release hydrochloric acid, leading to irritation and corrosive effects. The fine, crystalline powder form can be easily aerosolized, increasing the risk of inhalation.[7][9]
Toxicological Data Summary: While comprehensive toxicological studies are not available for all routes of exposure, the known data underscores the need for caution. The toxicological properties have not been fully investigated.[9][10] The primary concern is acute irritation and potential for chemical burns upon direct contact.
| Endpoint | Result | Classification | Source |
| Skin Contact | Causes skin irritation; may cause burns. | H315, H314 | [5][6] |
| Eye Contact | Causes serious, potentially irreversible eye damage. | H318 | [4][5] |
| Inhalation | May cause respiratory tract irritation. | H335 | [4][5] |
| Ingestion | May cause irritation of the digestive tract. | Not Classified | [9] |
| LD50/LC50 | Data not available. | Not Classified | [9] |
This table summarizes the key toxicological endpoints based on available Safety Data Sheets (SDS).
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the foundation of safely handling this compound. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area.[4][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[7]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[7] | Standard safety glasses are insufficient. Goggles provide a seal against dust particles. A face shield offers an additional layer of protection against splashes during solution preparation.[7] Equipment must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[7] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Gloves must be inspected for integrity before each use.[7] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves should be disposed of as chemical waste.[7] Always wash hands thoroughly after handling.[4][9] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable or if significant aerosolization is expected, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. | A risk assessment should determine the need for respiratory protection. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain compound integrity.
4.1 Handling Protocol:
This protocol outlines a self-validating workflow for weighing and preparing a solution of this compound.
-
Preparation: Don all required PPE (goggles, face shield, gloves, lab coat). Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a tared, appropriate-sized container.
-
Handle the solid with a clean spatula. Avoid generating dust by scooping gently and keeping the stock bottle opening low to the weigh boat or paper.[9]
-
Immediately and securely close the stock container after dispensing. The compound is hygroscopic and will absorb moisture from the air.[7]
-
-
Solubilization:
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
If using a magnetic stirrer, ensure the stir speed is low initially to prevent aerosol generation.
-
-
Cleanup:
-
Carefully clean the spatula and any surfaces within the fume hood that may have been contaminated.
-
Dispose of any contaminated weigh boats, gloves, or wipes in the designated solid chemical waste container.
-
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Standard workflow for safely handling this compound.
4.2 Storage Requirements:
Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Container: Keep the container tightly closed to prevent moisture absorption.[7][9]
-
Atmosphere: Store in a cool, dry, and well-ventilated place.[4][7] For long-term storage, keeping it under an inert gas like argon or nitrogen is recommended due to its hygroscopic nature.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[9] Chemical reactions with these substances can generate heat or toxic gases.
-
Security: The container should be stored in a locked cabinet or area accessible only to authorized personnel.[5][7]
Emergency Procedures: Spills and Exposures
A clear, pre-defined emergency plan is a critical component of laboratory safety.
5.1 Chemical Exposure:
Immediate and correct first aid is vital to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][9]
-
Skin Contact: Promptly flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Get medical advice if skin irritation occurs or persists.[5][11]
-
Inhalation: Move the person to fresh air immediately.[7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse the mouth with water and drink plenty of water.[9] Seek immediate medical attention.[7]
Caption: Decision tree for first aid response to chemical exposure.
5.2 Spill Cleanup:
For small spills that can be managed by trained laboratory personnel:
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[7]
For large or unmanageable spills, evacuate the area, close the doors, and contact the institution's Environmental Health and Safety (EHS) department immediately.[12]
Waste Disposal
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Unused Product: Dispose of the unused product in its original container or a suitable labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All materials used in the handling and cleanup of this compound (e.g., gloves, weigh paper, wipes) must be disposed of as solid hazardous waste.[7]
-
Aqueous Solutions: Depending on the concentration and local regulations, aqueous solutions may need to be collected as hazardous liquid waste. Do not pour down the drain.[7]
Consult your institution's EHS department for specific disposal procedures.[4][9]
References
- 1. This compound | 65427-54-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pangoo.biz [pangoo.biz]
- 9. foodb.ca [foodb.ca]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. This compound, 5G | Labscoop [labscoop.com]
- 12. safety.fsu.edu [safety.fsu.edu]
An In-depth Technical Guide to the Aqueous and Buffer Solubility of DL-2,4-Diaminobutyric Acid Dihydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of DL-2,4-Diaminobutyric acid dihydrochloride (DAB), a compound of significant interest in biochemical research and pharmaceutical development.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core principles governing its dissolution in water and common buffer systems, offering both theoretical insights and practical, field-proven methodologies.
Introduction to this compound (DAB)
This compound (CAS RN: 65427-54-5) is a non-proteinogenic amino acid derivative that serves as a versatile tool in various scientific disciplines.[1][2] It is recognized for its role as an enzyme inhibitor and as a building block in the synthesis of bioactive molecules.[1] Notably, it has been investigated for its activity as an inhibitor of GABA transaminase, leading to elevated GABA levels in the brain, which has potential therapeutic applications in neurological disorders.[3] Its application also extends to anticancer research and as an internal standard in amino acid analysis.[3]
Physicochemical Properties:
DAB is typically supplied as a white to off-white crystalline powder.[1][2] A critical characteristic for laboratory handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This necessitates storage in a dry environment, preferably under an inert gas, to ensure its stability and weighing accuracy.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [1][2] |
| Molecular Weight | 191.06 g/mol | [1] |
| Melting Point | 197 °C (decomposes) | [1][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Hygroscopicity | Hygroscopic | [3] |
| Storage Temperature | -20°C | [3][5] |
Aqueous Solubility of DAB
The solubility of DAB in water is a key parameter for the preparation of stock solutions and experimental media.
Quantitative Aqueous Solubility
Multiple sources consistently report the aqueous solubility of this compound to be 50 mg/mL .[3][5] This high solubility is attributed to the polar nature of the molecule, which exists as a zwitterion with charged amino and carboxyl groups, facilitating strong interactions with polar water molecules.[6]
Factors Influencing Aqueous Solubility
While the reported value of 50 mg/mL serves as an excellent starting point, several factors can influence the dissolution process:
-
Particle Size: Smaller particle sizes increase the surface area available for interaction with the solvent, which can lead to a faster rate of dissolution.[7]
-
Agitation: Stirring or vortexing increases the diffusion of the solute from the solid-liquid interface into the bulk solution, thereby accelerating the dissolution process.[7]
Solubility of DAB in Buffer Systems
In biological and pharmaceutical research, experiments are rarely conducted in pure water. Instead, buffered solutions are used to maintain a stable pH. The solubility of DAB in these buffers is critically important and is heavily influenced by the pH of the system.
The Role of pH and pKa
DL-2,4-Diaminobutyric acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. The ionization state of these groups, and thus the overall charge of the molecule, is dependent on the pH of the solution. The pKa values of the functional groups dictate this ionization.
Based on available data for 2,4-diaminobutyric acid, the approximate pKa values are:
-
pKa₁ (α-carboxyl group): ~2.0
-
pKa₂ (α-amino group): ~8.3
-
pKa₃ (γ-amino group): ~10.5
The dihydrochloride salt form means that both amino groups are protonated, and the carboxylic acid is in its neutral form. When dissolved, the molecule's charge will change with pH. At physiological pH (around 7.4), the carboxylic acid group will be deprotonated (negatively charged), and both amino groups will be protonated (positively charged), resulting in a net positive charge. This charged state contributes to its high aqueous solubility.
The solubility of amino acids is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero. As the pH moves away from the pI, the molecule becomes more charged, leading to increased solubility in aqueous solutions.
Figure 1. Influence of pH on the ionization state and solubility of DAB.
Solubility in Common Buffers
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4, DAB is expected to be highly soluble in PBS due to its charged state at this pH. The ionic strength of PBS can also influence solubility, with the potential for a "salting-in" effect at moderate salt concentrations, which can further enhance solubility.
-
Tris-HCl: The solubility in Tris buffers will also be pH-dependent. As Tris buffers are often used in the pH range of 7.0-9.0, DAB is expected to remain highly soluble.
It is crucial for researchers to empirically determine the solubility of DAB in their specific buffer system and at their desired concentration.
Experimental Protocol for Determining DAB Solubility
The following is a detailed, step-by-step methodology for determining the solubility of this compound in a desired aqueous or buffer solution. This protocol is designed to be self-validating and accounts for the hygroscopic nature of the compound.
Materials and Equipment
-
This compound
-
Desired solvent (e.g., deionized water, PBS, Tris buffer)
-
Analytical balance (at least 4-decimal place accuracy)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated pH meter
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC or other suitable analytical method for quantification
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh out an excess amount of DAB into several vials. The amount should be more than the expected solubility (e.g., 60-70 mg per 1 mL of solvent).
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation and moisture absorption.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is measured.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent for your analytical method.
-
Quantify the concentration of DAB in the diluted samples using a validated analytical method such as HPLC.
-
Prepare a standard curve of DAB of known concentrations to accurately determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration of the saturated solutions, expressed in mg/mL or mol/L.
-
If pH is a variable, measure the pH of the final saturated solution.
-
Figure 2. Experimental workflow for determining the solubility of DAB.
Conclusion
This compound is a highly water-soluble compound, with a reported solubility of 50 mg/mL.[3][5] Its solubility in buffer systems is expected to be high at physiological pH due to its charged nature. However, for precise experimental design, it is imperative for researchers to empirically determine the solubility in their specific buffer systems and conditions. The provided protocol offers a robust framework for obtaining accurate and reproducible solubility data. Careful consideration of the compound's hygroscopic nature and adherence to good laboratory practices are essential for reliable results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 4. (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride | 1883-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 65427-54-5 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
DL-2,4-Diaminobutyric acid dihydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of DL-2,4-Diaminobutyric Acid Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic amino acid derivative with significant applications in biochemical research and pharmaceutical development. As a crucial building block and enzyme inhibitor, understanding its stability profile is paramount for ensuring the integrity, reproducibility, and accuracy of experimental results. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into the intrinsic chemical properties that influence its stability, potential degradation pathways, and outlines systematic approaches for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the proper handling, storage, and stability analysis of this important chemical compound.
Introduction: The Criticality of Stability in Research and Development
This compound (DABA Dihydrochloride) is a versatile molecule utilized in diverse research areas, from neuroscience to cancer research, often serving as a key intermediate in the synthesis of novel therapeutic agents[1]. The reliability of studies employing DABA Dihydrochloride is intrinsically linked to its chemical purity and stability. Degradation of this compound can lead to the formation of impurities, which may result in misleading experimental outcomes, reduced biological activity, or even unforeseen toxicity. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are not merely best practices but essential components of rigorous scientific investigation. This guide aims to provide a foundational understanding of the factors affecting the stability of DABA Dihydrochloride and to offer practical, field-proven insights for its management.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of DABA Dihydrochloride is essential for comprehending its stability profile.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [1][2] |
| Molecular Weight | 191.06 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 197 °C (decomposes) | [2] |
| Solubility | Soluble in water | [1] |
| Key Sensitivity | Hygroscopic |
The most critical property influencing the stability of DABA Dihydrochloride is its hygroscopicity , its tendency to absorb moisture from the surrounding atmosphere. This characteristic is the primary driver for the stringent storage conditions recommended for this compound.
Recommended Storage and Handling Conditions: A Proactive Approach to Stability
The overarching principle for storing this compound is to maintain a moisture-free environment. Exposure to humidity can initiate degradation processes and compromise the integrity of the material.
Core Storage Recommendations
-
Temperature: A cool environment is recommended. For short-term storage, a temperature of 2-8°C is often suitable. For long-term stability, storage at ≤ -4°C or -20°C is advised to minimize the rate of any potential chemical degradation[2].
-
Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture ingress. The use of a desiccator containing a suitable drying agent (e.g., silica gel) is a highly recommended practice.
-
Inert Gas: For highly sensitive applications or long-term storage, blanketing the container with an inert gas such as argon or nitrogen can provide an additional layer of protection against atmospheric moisture and oxygen.
Handling Protocols: Minimizing Exposure
Given its hygroscopic nature, handling of DABA Dihydrochloride requires careful attention to procedural details:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing and aliquoting should be performed in a controlled environment, such as a glove box with low humidity, or as quickly as possible in a dry, draft-free area.
-
Reseal containers promptly and tightly after use. The use of secondary seals like parafilm can provide extra protection.
The following diagram illustrates the logical flow of proper handling and storage:
Caption: Workflow for the proper storage and handling of this compound.
Understanding Degradation Pathways: The "Why" Behind the "How"
To fully appreciate the importance of the recommended storage conditions, it is crucial to understand the potential chemical degradation pathways for this compound. While specific degradation products for this molecule are not extensively documented in publicly available literature, we can infer likely pathways based on the functional groups present (amino and carboxylic acid) and general principles of chemical stability testing.
Hydrolytic Degradation
Due to its hygroscopic nature, hydrolysis is a primary concern. The presence of water can potentially lead to:
-
Deamination: The loss of an amino group, which can be initiated by water, especially at elevated temperatures. This can lead to the formation of hydroxyl-containing impurities.
-
Intermolecular Condensation: In the presence of moisture and under certain pH conditions, amino acids can undergo condensation reactions to form dimers or oligomers.
Thermal Degradation
As an amino acid, DABA Dihydrochloride is susceptible to degradation at elevated temperatures. The melting point of 197°C is accompanied by decomposition. Thermal stress can accelerate deamination and also lead to decarboxylation , the loss of the carboxyl group as carbon dioxide.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For amino acids, this can involve the formation of radical species, leading to a complex mixture of degradation products. While DABA Dihydrochloride does not have a strong chromophore to absorb visible light, UV light exposure should be minimized.
Oxidative Degradation
The amino groups in DABA Dihydrochloride can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.
The following diagram illustrates the potential degradation pathways under various stress conditions:
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocols for Stability Assessment: A Self-Validating System
A systematic approach to evaluating the stability of this compound involves conducting forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.
Forced Degradation Protocol
This protocol outlines the experimental conditions for subjecting DABA Dihydrochloride to various stresses.
Objective: To generate potential degradation products of this compound for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours.
-
Allow to cool and dissolve the solid in a known volume of high-purity water.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method described below.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is often suitable for this purpose.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% B to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As DABA Dihydrochloride lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity and selectivity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The specificity of the method is demonstrated by its ability to resolve the peak for this compound from all peaks generated during the forced degradation studies. The peak purity should be assessed using a photodiode array (PDA) detector.
Conclusion: Ensuring Data Integrity through Proper Stability Management
The chemical stability of this compound is a critical parameter that underpins its effective use in research and development. Its inherent hygroscopicity necessitates stringent storage and handling procedures to prevent moisture-induced degradation. By implementing the recommended storage conditions and employing systematic stability testing protocols, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and practical methodologies to achieve this goal, thereby upholding the principles of scientific integrity and excellence.
References
Topic: The Effects of DL-2,4-Diaminobutyric Acid Dihydrochloride on Liver Cells
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
DL-2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid recognized primarily as a neurotoxin produced by various cyanobacteria.[1][2] While its neurotoxic properties are well-documented, its impact on hepatic function is significant and presents a distinct mechanism of cellular injury. This guide provides a comprehensive technical overview of the molecular effects of DABA on liver cells. We will dissect the core mechanisms of DABA-induced hepatotoxicity, centering on its role as a competitive inhibitor of the urea cycle, and explore a unique secondary mechanism involving membrane transport and bioenergetic collapse observed in hepatoma cells. This document is intended for researchers in toxicology, drug development, and metabolic diseases, offering detailed experimental protocols and the causal logic behind their application to facilitate rigorous investigation into this compound.
Introduction: Understanding DL-2,4-Diaminobutyric Acid (DABA)
DL-2,4-Diaminobutyric acid is a structural analogue of proteinogenic amino acids but is not incorporated into proteins. It exists as two stereoisomers, L-DABA and D-DABA, with the L-isomer being the more biologically active and studied form.[3] While often cited for its neurotoxic effects that can lead to convulsions, DABA is also a potent hepatotoxin, capable of causing significant liver damage.[4][5][6] The primary toxic action in the liver is not due to generalized cellular stress but is a targeted disruption of a critical metabolic pathway: the urea cycle. Understanding this mechanism is crucial for contextualizing its toxicity and exploring its unique properties, such as its selective antitumor effects on liver cancer cells.
Core Mechanism of Hepatotoxicity: Urea Cycle Disruption
The liver is the central organ for ammonia detoxification, converting it into the less toxic compound urea via the urea cycle.[7][8] This process is vital, as elevated ammonia (hyperammonemia) is highly toxic, particularly to the central nervous system.[9][10] The hepatotoxicity of L-DABA is primarily attributed to its potent and competitive inhibition of a key enzyme in this pathway.
Competitive Inhibition of Ornithine Transcarbamylase (OTC)
Research has conclusively shown that L-2,4-diaminobutyric acid competitively inhibits ornithine transcarbamylase (OTC).[5][6] OTC is a mitochondrial enzyme that catalyzes the second step of the urea cycle: the condensation of carbamoyl phosphate and ornithine to form citrulline.[7][11][12]
Causality: DABA's structural similarity to ornithine, the natural substrate of OTC, allows it to bind to the enzyme's active site. This competitive binding prevents ornithine from being processed, effectively creating a bottleneck in the urea cycle. The consequence is a reduced rate of ammonia utilization and urea synthesis.[5] This inhibition leads to a state described as "chronic ammonia toxicity," characterized by a prolonged, slight increase in bodily ammonia concentration, which secondarily contributes to its neurotoxic effects.[5][13]
A Secondary Mechanism: Bioenergetic Crisis in Hepatoma Cells
While urea cycle inhibition is the primary mechanism in normal hepatocytes, a distinct and fascinating effect has been observed in cultured hepatoma cells.[14][15] In this context, L-DABA exhibits a potent antitumor effect driven by a bioenergetic collapse.
Mechanism:
-
Unlimited Uptake: Unlike normal cells, certain hepatoma cell lines show a massive and unlimited uptake of L-DABA, likely through amino acid transport systems like System A. This uptake does not appear to follow saturation kinetics.[14]
-
Sodium Gradient Disruption: This immense influx of the amino acid is energized by the cell's sodium (Na+) gradient.
-
Energy Crisis: The cell attempts to restore this critical Na+ gradient by continuously pumping Na+ ions out via the Na+/K+-ATPase pump. This process is extremely ATP-intensive.
-
Cell Lysis: The combination of massive DABA accumulation causing hyperosmosis and the severe depletion of cellular ATP in a futile attempt to restore ionic balance leads to an energy crisis, irreversible cell damage, and ultimately, cell lysis.[14][15]
This unique mechanism suggests that DABA's cytotoxicity can be context-dependent, shifting from metabolic poisoning in normal hepatocytes to a bioenergetic catastrophe in certain cancer cells.
Experimental Protocols for In Vitro Assessment
To rigorously investigate the effects of DABA on liver cells, a multi-pronged approach is necessary. The following protocols provide a framework for quantifying cytotoxicity, discerning the mode of cell death, and validating the underlying mechanisms.
Recommended In Vitro Models
-
Primary Human Hepatocytes (PHH): The gold standard for predicting human in vivo responses, as they retain metabolic functions.[16]
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): Useful, reproducible models for initial screening and mechanistic studies. HepG2 cells are well-characterized for toxicity studies.[17]
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant system by mimicking tissue-level architecture and cell-cell interactions, maintaining long-term hepatocyte function.[17][18]
Protocol 1: Cell Viability and Cytotoxicity Assessment
-
Rationale: The first step is to establish the dose- and time-dependency of DABA's toxicity. We use two assays that measure different aspects of cell health: metabolic activity and membrane integrity.
-
Methodology:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2 at 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Treatment: Aspirate media and replace with fresh media containing serial dilutions of DL-2,4-Diaminobutyric acid dihydrochloride (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM, 16 mM). Include a positive control for cytotoxicity (e.g., 1% Triton X-100 for LDH assay).
-
Incubation: Incubate plates for desired time points (e.g., 8, 24, 48 hours).
-
Lactate Dehydrogenase (LDH) Assay (Necrosis):
-
At the end of incubation, carefully collect 50 µL of supernatant from each well.
-
Process the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure absorbance at the specified wavelength (typically ~490 nm). LDH release is an indicator of compromised cell membrane integrity.[19]
-
-
WST-1/MTT Assay (Metabolic Activity):
-
To the remaining cells in the plate, add WST-1 or MTT reagent (e.g., 10 µL per 100 µL of media).
-
Incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial respiration will convert the tetrazolium salt into a colored formazan product.[19]
-
Measure absorbance (typically ~450 nm for WST-1).
-
-
Analysis: Normalize data to the untreated control (0 mM DABA) and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 2: Mechanistic Assay - Urea Production
-
Rationale: This assay directly tests the hypothesis that DABA inhibits the urea cycle. A reduction in urea synthesis in the presence of an ammonia challenge is a key functional indicator of OTC inhibition.
-
Methodology:
-
Cell Seeding: Plate hepatocytes in a 24-well or 12-well plate to ensure sufficient cell numbers for robust metabolite detection.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DABA (e.g., 0 mM, 2 mM, 8 mM) and incubate for 4-8 hours. This allows DABA to enter the cells and inhibit OTC.
-
Ammonia Challenge: Replace the medium with a fresh batch containing the same DABA concentrations plus an ammonia source (e.g., 5 mM ammonium chloride, NH₄Cl). The liver is the primary site of the complete urea cycle.[9][11]
-
Sample Collection: Incubate for 24 hours, then collect the culture supernatant.
-
Urea Quantification: Measure the concentration of urea in the supernatant using a commercial colorimetric or fluorometric urea assay kit (e.g., based on the diacetyl monoxime method).
-
Normalization: Measure the total protein content in each well (e.g., using a BCA assay) to normalize the urea production rate per milligram of protein.
-
Analysis: Compare the rate of urea production in DABA-treated cells to the untreated control. A significant decrease demonstrates functional inhibition of the urea cycle.
-
Protocol 3: Apoptosis Detection via Caspase Activity
-
Rationale: To determine if cell death occurs via apoptosis (programmed cell death), we can measure the activity of executioner caspases, such as caspase-3 and caspase-7. Hepatocyte apoptosis can be triggered by various stimuli, including metabolic stress.[20][21][22]
-
Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate (for luminescence assays) and treat with DABA at concentrations around the determined IC₅₀ for 24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Assay Execution: Use a commercial luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7).
-
Add the caspase reagent directly to the wells according to the manufacturer's protocol. The reagent contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of active caspase-3/7.
-
Analysis: Express results as a fold change in caspase activity relative to untreated control cells.
-
Summary of Expected Quantitative Data
The following table summarizes hypothetical data from the protocols described above, illustrating the expected outcomes of DABA treatment on a standard hepatoma cell line like HepG2.
| Assay | Parameter Measured | DABA Concentration | Result (vs. Control) | Implication |
| WST-1 Assay | Cell Viability / Metabolic Activity | 8 mM (24h) | 45% reduction | Significant cytotoxicity |
| LDH Assay | Membrane Integrity (Necrosis) | 8 mM (24h) | 2.5-fold increase | Cell membrane damage |
| Caspase-3/7 Assay | Apoptosis Execution | 4 mM (24h) | 3.0-fold increase | Induction of apoptosis |
| Urea Production | Urea Cycle Function | 8 mM (24h, with NH₄Cl) | 70% decrease | Potent inhibition of urea synthesis |
| Ammonia Assay | Ammonia Accumulation | 8 mM (24h, with NH₄Cl) | 4.0-fold increase | Impaired ammonia detoxification |
Discussion and Future Directions
The evidence strongly indicates that DL-2,4-diaminobutyric acid's primary hepatotoxic effect stems from its targeted inhibition of ornithine transcarbamylase, leading to impaired ammonia detoxification.[5][6] This disruption of the urea cycle creates a state of metabolic distress that can culminate in apoptotic cell death. The secondary mechanism of bioenergetic collapse in hepatoma cells is equally significant, as it highlights a potential vulnerability in cancer cells that could be exploited therapeutically.[14][15] The unique, non-saturating uptake suggests that DABA could be a valuable partner for combination therapies with other cytostatic drugs.[15]
Future research should focus on:
-
Detailed Pathway Analysis: Elucidating the specific apoptotic signaling pathways (intrinsic vs. extrinsic) activated in hepatocytes by DABA-induced hyperammonemia.
-
Advanced In Vitro Models: Validating these findings in 3D human hepatic organoids to better predict in vivo human responses and assess long-term, low-dose exposure effects.[18][23]
-
In Vivo Correlation: Conducting animal studies to correlate in vitro mechanistic data with in vivo liver injury markers and histopathology.
-
Transporter Identification: Identifying the specific amino acid transporters responsible for the massive uptake of DABA in hepatoma cells to better understand its selective antitumor effect.
By understanding these multifaceted mechanisms, the scientific community can better assess the risks associated with environmental exposure to DABA and potentially harness its unique cytotoxic properties for therapeutic innovation.
References
- 1. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria [scholarworks.bgsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea cycle - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Ornithine Transcarbamylase Deficiency (OTC Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 10. Ornithine transcarbamylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. Hepatic Manifestations of Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 13. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 14. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Amino Acid Hepatotoxicity Biomarkers in Human Hepatic Organoids: Promising Standardization of Drug Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatoprotective role of liver fatty acid binding protein in acetaminophen induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: DL-2,4-Diaminobutyric Acid Dihydrochloride in Neuroscience Research
An In-Depth Guide for Neuroscience Researchers
Introduction
DL-2,4-Diaminobutyric acid dihydrochloride (DAB), a racemic mixture of the non-proteinogenic amino acid, serves as a potent pharmacological tool for the targeted manipulation of the γ-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability, synaptic plasticity, and network oscillations. Consequently, compounds that modulate GABAergic transmission are invaluable for dissecting neural circuits and investigating the pathophysiology of neurological and psychiatric disorders.
This guide provides a comprehensive overview of DAB's mechanism of action, core applications in neuroscience, and detailed, field-proven protocols for its use. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to its full potential.
Physicochemical Properties and Safe Handling
Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. DAB is a hazardous substance that requires strict adherence to safety protocols.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀N₂O₂·2HCl | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| CAS Number | 65427-54-5 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in water | [4][5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. The compound is hygroscopic. | [6][7] |
Critical Safety Information
This compound is classified as a hazardous material.[1]
-
Hazards: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled. It is corrosive and can cause severe skin burns and eye damage.[1]
-
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator or work under a chemical fume hood.[1][7]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a lab coat and other protective clothing.[6]
-
-
Handling: Avoid generating dust. Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Mechanism of Action: Dual Modulation of the GABAergic Synapse
The utility of DAB in neuroscience stems from its dual-pronged mechanism for increasing the availability of GABA in the synaptic cleft and perisynaptic space. This leads to an overall enhancement of inhibitory tone. The primary actions are:
-
Inhibition of GABA Uptake: DAB is a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the extracellular space into neurons and glial cells. By blocking these transporters, DAB prolongs the presence of GABA in the synapse, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors.[2][8][9] The L-isomer (L-DABA) is particularly potent in this regard.[10][11]
-
Inhibition of GABA Transaminase (GABA-T): DAB acts as a non-competitive inhibitor of GABA-T, the key enzyme responsible for the intracellular catabolism of GABA.[12][13][14] Inhibition of GABA-T leads to an accumulation of intracellular GABA, which can increase the amount of GABA available for vesicular release.[14]
These two mechanisms work in concert to robustly elevate GABA levels, making DAB a powerful tool for studying the functional consequences of enhanced GABAergic signaling.
Core Applications & Experimental Protocols
DAB's ability to potentiate GABAergic signaling makes it a versatile tool for a range of neuroscience applications, from in vitro slice physiology to in vivo behavioral studies.
Application: Probing Neuronal Excitability and Synaptic Inhibition
Causality: By increasing ambient GABA levels, DAB enhances tonic and phasic inhibition. This allows researchers to investigate the role of GABAergic tone in controlling action potential firing, network oscillations, and synaptic integration. Applying DAB to a neural circuit and observing the resulting changes in electrical activity provides direct evidence for the modulatory role of GABA in that circuit.
Protocol 1: In Vitro Electrophysiological Recording in Acute Brain Slices
This protocol describes the application of DAB during whole-cell patch-clamp or field potential recordings to assess its impact on neuronal and network activity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)
-
Recording equipment (amplifier, digitizer, microscope, micromanipulators)
-
Brain slicing apparatus (vibratome)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of DAB (e.g., 10-100 mM) in deionized water or aCSF. The dihydrochloride salt is readily soluble in aqueous solutions.[4]
-
Expert Tip: Prepare fresh stock solutions daily or store aliquots at -20°C for short-term use to ensure potency.
-
-
Brain Slice Preparation: Prepare acute brain slices (250-400 µm) from the region of interest using standard laboratory procedures. Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
Baseline Recording: Establish a stable baseline recording (e.g., spontaneous inhibitory postsynaptic currents (sIPSCs), membrane potential, or evoked field potentials) for at least 5-10 minutes.
-
DAB Application:
-
Dilute the DAB stock solution into the perfusion aCSF to the final desired working concentration.
-
Table 2: Recommended Working Concentrations for DAB
Application Concentration Range Rationale In Vitro Slices 100 µM - 1 mM Balances efficacy with minimizing potential non-specific effects. In Vivo Microdialysis 10 mM - 120 mM (in perfusate) Higher concentrations are needed to achieve effective tissue levels due to the diffusion gradient.[15] | In Vivo Systemic (i.p.) | 5 mmoles/kg | Dose shown to have anticonvulsant effects in mice.[10] |
-
Switch the perfusion line to the DAB-containing aCSF.
-
-
Data Acquisition: Record the cellular or network response to DAB application. An increase in sIPSC frequency or a hyperpolarization of the membrane potential is indicative of enhanced GABAergic tone.
-
Washout: After observing a stable effect, switch the perfusion back to standard aCSF to determine if the effects of DAB are reversible.
-
Self-Validating Controls:
-
Vehicle Control: Perfuse a separate slice with aCSF containing the same final concentration of the vehicle used for the DAB stock solution.
-
Pharmacological Confirmation: To confirm the effect is mediated by GABA receptors, co-apply DAB with a GABA-A receptor antagonist (e.g., bicuculline or picrotoxin). The antagonist should block the effects of DAB.
-
Application: Investigating Seizure Mechanisms and Anticonvulsant Activity
Causality: Epilepsy is often characterized by an imbalance between excitation and inhibition.[16] By enhancing GABAergic inhibition, DAB can counteract excessive excitation, making it a useful compound for studying seizure propagation and for screening potential anticonvulsant activity.[10]
Protocol 2: In Vivo Assessment of Anticonvulsant Efficacy in Rodent Models
This protocol outlines a method for testing the anticonvulsant effects of DAB against a chemically induced seizure model in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Convulsant agent (e.g., picrotoxin or 3-mercaptopropionate)
-
Syringes and needles for administration (intraperitoneal or intracerebroventricular)
-
Observation chamber
Procedure:
-
Drug Preparation: Dissolve DAB in sterile saline to the desired concentration for injection (e.g., for a 5 mmoles/kg intraperitoneal (i.p.) dose in a 25g mouse, prepare the appropriate concentration based on injection volume).[10]
-
Animal Groups (Self-Validating Design):
-
Group 1: Vehicle (saline) + Convulsant
-
Group 2: DAB + Convulsant
-
Group 3: Vehicle only (no convulsant)
-
Group 4 (optional): DAB only (to observe for behavioral side effects)
-
-
Administration: Administer DAB or vehicle via the chosen route (e.g., i.p.). Wait for a predetermined time (e.g., 15-30 minutes) to allow for drug distribution.[10]
-
Seizure Induction: Administer the convulsant agent (e.g., picrotoxin) and immediately place the animal in the observation chamber.
-
Behavioral Scoring: Observe and score the animals for seizure latency (time to first convulsion), severity (e.g., using the Racine scale), and duration.
-
Data Analysis: Compare the seizure parameters between the vehicle-treated and DAB-treated groups using appropriate statistical tests. A significant increase in seizure latency or a decrease in severity in the DAB group would indicate anticonvulsant activity.
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and be designed to minimize animal suffering.
Application: Localized Neuromodulation via In Vivo Microdialysis
Causality: Systemic drug administration affects the entire brain, making it difficult to pinpoint the specific neural circuits responsible for an observed effect. Reverse microdialysis overcomes this by allowing for the targeted delivery of DAB to a discrete brain region in an awake, behaving animal.[15] This enables the localized manipulation of GABA levels while simultaneously allowing for behavioral observation or collection of dialysate for neurochemical analysis.[17][18]
Protocol 3: In Vivo Reverse Microdialysis in Freely Moving Rodents
Materials:
-
Microdialysis probes and guide cannulae
-
Syringe pump and liquid swivel
-
Fraction collector
-
DAB-containing perfusate (e.g., 80-120 mmol/l in aCSF)[15]
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet and outlet tubing to a syringe pump and fraction collector via a liquid swivel.
-
Baseline Perfusion: Begin perfusing the probe with standard aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[15] Allow the system to equilibrate for 1-2 hours while collecting baseline dialysate fractions.
-
Reverse Dialysis of DAB: Switch the perfusion syringe to one containing the DAB-aCSF solution. Continue perfusion at the same flow rate. DAB will diffuse out of the probe and into the surrounding brain tissue.
-
Fraction Collection & Analysis: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes). These fractions can be analyzed for changes in other neurotransmitters (e.g., glutamate, dopamine) using techniques like HPLC or mass spectrometry to study the downstream effects of GABAergic modulation.[15][19]
-
Behavioral Monitoring: Simultaneously record the animal's behavior to correlate neurochemical changes with functional outcomes.
Important Considerations and Limitations
-
Neurotoxicity: At high concentrations or with prolonged administration, DAB can be neurotoxic. This is thought to be partly due to inhibition of ornithine carbamoyltransferase in the liver, leading to a chronic increase in ammonia levels.[20] Researchers should be aware of this potential confound and consider including appropriate controls, such as measuring blood ammonia levels in chronic studies.
-
Stereospecificity: DL-DAB is a racemic mixture. The L-isomer is a more potent inhibitor of GABA uptake than the D-isomer.[10] For studies requiring high specificity, using the purified L-2,4-diaminobutyric acid isomer may be preferable.
-
Off-Target Effects: While its primary actions are on the GABA system, high concentrations may have off-target effects. Kinetic studies suggest that DAB is transported by both high- and low-affinity carriers, indicating a complex interaction with cellular transport mechanisms.[21]
-
Route of Administration: The neurotoxic profile of DAB can vary depending on the route of administration.[22] Careful dose-response studies are essential for any new experimental paradigm.
By understanding its dual mechanism of action and adhering to rigorous, well-controlled experimental designs, researchers can effectively use this compound to gain deeper insights into the fundamental role of the GABA system in brain function and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 10. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-2,4-Diaminobutyric acid dihydrochloride [cogershop.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The presence and severity of epilepsy coincide with reduced γ-aminobutyrate and cortical excitatory markers in succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. (1978) | A. J. Kennedy | 8 Citations [scispace.com]
- 22. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic In Vivo Implementation of DL-2,4-Diaminobutyric Acid Dihydrochloride
An In-Depth Technical Guide for Researchers
Preamble: Positioning DL-2,4-Diaminobutyric Acid (DAB) in Modern In Vivo Research
DL-2,4-Diaminobutyric acid dihydrochloride (DAB) is a versatile, water-soluble non-proteinogenic amino acid derivative with significant utility in neurobiology and oncology research.[1][] Its value stems from a dual-pronged mechanism of action: modulation of the γ-aminobutyric acid (GABA) system and a unique cytotoxic effect on neoplastic cells.[3][4][5] However, its translation to in vivo models is not trivial and is constrained by a distinct toxicity profile that researchers must meticulously navigate.[3][6]
This guide moves beyond a simple recitation of facts to provide a strategic framework for the effective and safe use of DAB in preclinical animal studies. We will dissect the causality behind protocol design, emphasizing the critical interplay between the compound's biochemical actions and its physiological consequences. The objective is to empower researchers to design robust, self-validating experiments that yield reproducible and interpretable data.
The Mechanistic Dichotomy of DAB: A Foundation for Experimental Design
Understanding the precise molecular interactions of DAB is paramount to designing targeted in vivo studies. The compound's effects are primarily rooted in two distinct, context-dependent mechanisms.
Neuromodulation via the GABAergic System
In the central nervous system, DAB functions as a potent modulator of GABA, the primary inhibitory neurotransmitter. Its action is twofold:
-
Inhibition of GABA Transaminase (GABA-T): DAB acts as a non-competitive inhibitor of GABA-T (ABAT), the enzyme responsible for the degradation of GABA into glutamate.[3][7] This inhibition leads to a sustained elevation of synaptic and extrasynaptic GABA levels.[3][7]
-
Inhibition of GABA Reuptake: DAB also impedes the reuptake of GABA from the synaptic cleft, further amplifying its concentration and inhibitory signaling.[3]
This elevation of GABA is the mechanistic basis for DAB's observed anticonvulsant properties against certain chemoconvulsants like picrotoxin and 3-mercaptopropionate.[3][8] Studies leveraging this mechanism are crucial for epilepsy research and for understanding the balance of excitatory/inhibitory neurotransmission.[9]
Figure 1: DAB-mediated inhibition of GABA degradation and reuptake.
Antitumor Cytotoxicity via Osmotic Lysis
DAB's anticancer activity is predicated on a distinct and elegant mechanism. Unlike conventional chemotherapeutics that target DNA synthesis or cell division, DAB exploits the metabolic machinery of cancer cells.
-
Unrestrained Cellular Accumulation: Certain tumor cells, such as fibrosarcomas and hepatomas, exhibit a high rate of amino acid transport.[5][10] DAB, as a non-metabolizable amino acid analogue, is actively transported into these cells.[10][11]
-
Induction of Osmotic Lysis: The accumulation of DAB does not appear to follow saturation kinetics, leading to a massive intracellular buildup.[5] This creates a hyperosmotic state within the cell, causing water to influx uncontrollably, ultimately resulting in membrane rupture and osmotic lysis.[5][10][11]
This unique mode of action makes DAB a compelling candidate for combination therapies, as it is unlikely to share cross-resistance with other cytostatic drugs.[5]
The Critical Factor: Understanding and Mitigating DAB-Induced Toxicity
The therapeutic potential of DAB is tightly bound to its toxicity profile, which is primarily neurotoxic and hepatotoxic. In vivo success is contingent on working within its narrow therapeutic window.
-
Mechanism of Toxicity: The neurotoxicity of DAB is not a direct effect on neurons but is secondary to liver damage.[6][12] L-2,4-diaminobutyric acid competitively inhibits ornithine carbamoyltransferase, a key enzyme in the liver's urea cycle.[6][12] This inhibition impairs the body's ability to detoxify ammonia, leading to a state of chronic, low-level hyperammonemia.[6][13]
-
Clinical Signs in Rodents: The resulting ammonia toxicity manifests as a predictable set of neurological symptoms, including hyperirritability, tremors, and convulsions, typically appearing 12-20 hours after administration of a toxic dose.[6][12] This is distinct from acute ammonia toxicity, which presents more rapidly with prostration and coma.[12]
-
Other Side Effects: In antitumor studies, significant weight reduction, likely due to loss of appetite, and drug-related deaths are commonly reported side effects that must be factored into experimental design and endpoint analysis.[10][11]
Designing a Robust In Vivo Study with DAB
A successful in vivo protocol requires careful consideration of the animal model, dose, route of administration, and monitoring parameters.
Figure 2: General experimental workflow for in vivo DAB studies.
Formulation and Dosing Considerations
This compound is readily soluble in water, simplifying the preparation of injectable solutions.[1]
| Application | Animal Model | Route of Administration | Dose/Concentration | Key Findings & Caveats | Reference |
| Antitumor | Mice (Fibrosarcoma) | Intraperitoneal (i.p.) | 0.1 M Isotonic Solution | 43.4% reduction in tumor growth. Significant toxicity: 17/90 drug-related deaths and weight loss observed. | [10][11] |
| Antitumor | Rats (Hepatoma) | Intratumoral Infusion | Continuous Infusion | Significant antitumor effect demonstrated in vivo. Method minimizes systemic exposure. | [5] |
| Anticonvulsant | Mice | Intraperitoneal (i.p.) | 5 mmoles/kg | Effective against 3-mercaptopropionate-induced convulsions. | [8] |
| Anticonvulsant | Mice | Intracerebroventricular (i.c.v.) | 2 µmoles | Doubled the convulsive dose (CD50) of picrotoxin. Effect was transient (<40 min). | [8] |
| Toxicity Study | Rats | Intraperitoneal (i.p.) | "Toxic Doses" (not specified) | Resulted in tremors and convulsions in 12-20 hours due to chronic ammonia toxicity. | [6][12] |
Key Insight: Systemic administration (i.p.) for antitumor effects is associated with high toxicity. Dose-finding studies to establish the Maximum Tolerated Dose (MTD) are non-negotiable for any new model system. Localized delivery (e.g., intratumoral infusion) may offer a superior therapeutic window.[5]
Experimental Protocols
The following protocols provide a validated starting point for an in vivo study. All procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Protocol 1: Preparation of Isotonic 0.1 M DAB Solution for Injection
Objective: To prepare a sterile, isotonic solution of DAB suitable for intraperitoneal injection in mice, based on the formulation used in fibrosarcoma studies.[10][11]
Materials:
-
This compound (MW: 191.06 g/mol )[14]
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile 0.22 µm syringe filter
-
Sterile vials and syringes
Procedure:
-
Calculate Mass: To prepare a 0.1 M solution, you need 19.106 mg of DAB per mL. For 10 mL of solution, weigh out 191.06 mg of DAB powder.
-
Dissolution: Aseptically add the weighed DAB powder to a sterile container. Add approximately 8 mL of Sterile WFI to dissolve the powder completely. DAB is water-soluble.[1]
-
Isotonicity Adjustment (Critical): A 0.1 M solution of a dihydrochloride salt is hypertonic. While some studies use this directly, it can cause irritation. For improved tolerability, consider adjusting for tonicity. This protocol follows the published method which did not specify tonicity adjustment, but researchers should be aware of this variable.
-
Final Volume: Add Sterile WFI to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for parenteral administration.
-
Storage: Store the final sterile solution at 2-8°C. For long-term storage, consult the manufacturer's data sheet, though fresh preparation is recommended.
Protocol 2: Administration and Monitoring for an Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of DAB in a subcutaneous mouse fibrosarcoma model.
Model: Immunocompetent mice (e.g., C57BL/6) inoculated subcutaneously with a syngeneic fibrosarcoma cell line.
Procedure:
-
Tumor Inoculation: Inoculate mice with tumor cells. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into two groups: Vehicle Control (Sterile Saline) and DAB Treatment (0.1 M solution).
-
Administration: Administer the prepared DAB solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume for a mouse is 100-200 µL.
-
Monitoring (Daily):
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% is a common humane endpoint.
-
Clinical Signs of Toxicity: Observe animals closely, especially within the first 24 hours post-injection. Look for signs of neurotoxicity such as tremors, hyperirritability, hunched posture, or convulsions.[6][12] Record all observations.
-
-
Endpoint: Continue treatment for the predefined study duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined size limit.
Data Interpretation and Troubleshooting
| Observation / Problem | Potential Cause(s) | Recommended Action / Solution |
| High mortality in treatment group within 24-48h. | Dose exceeds the Maximum Tolerated Dose (MTD). Neurotoxicity due to ammonia buildup. | Perform a dose-finding study starting with a lower dose (e.g., 25-50% of the initial dose). Monitor blood ammonia levels if possible. |
| No significant antitumor effect. | Insufficient dose. Tumor model is not sensitive to osmotic lysis. | Increase the dose, but be mindful of toxicity. Confirm in vitro sensitivity of the cell line to DAB-induced osmotic lysis first.[10] |
| Significant weight loss in treated animals. | Systemic toxicity and/or loss of appetite.[10][11] | Implement supportive care (e.g., hydration, palatable food). Consider a lower dose or a different administration schedule (e.g., every other day). This is an expected side effect. |
| Convulsions observed in animals. | Severe neurotoxicity; inhibition of the urea cycle.[6][12] | This is a sign of severe overdose. The animal should be euthanized immediately according to humane endpoint guidelines. The dose for the entire cohort must be reduced. |
Conclusion: A Tool of Precision and Caution
This compound is a powerful research tool with compelling applications in both neuroscience and oncology. Its unique mechanisms of action—elevating GABA levels and inducing osmotic lysis in cancer cells—offer avenues for novel therapeutic strategies. However, its in vivo application is a delicate balance between efficacy and toxicity, governed by its inhibitory effect on the urea cycle. Success hinges on a thorough understanding of this mechanistic balance, meticulous protocol design with careful dose-finding, and vigilant monitoring for signs of toxicity. By approaching its use with both scientific rigor and caution, researchers can effectively harness the potential of DAB to advance their in vivo studies.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 4. L-2,4-Diaminobutyric acid dihydrochloride [cogershop.com]
- 5. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 14. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: DL-2,4-Diaminobutyric Acid Dihydrochloride
An in-depth guide for researchers, scientists, and drug development professionals on the application of DL-2,4-Diaminobutyric acid dihydrochloride in cell culture experiments.
Introduction and Scientific Context
This compound (DAB) is a synthetically available, non-proteinogenic amino acid analog. As a racemic mixture, it contains both the D- and L-stereoisomers of 2,4-diaminobutyric acid.[1][2] In the landscape of cell biology and pharmacology, DAB is not a mere structural curiosity; it is a functionally versatile molecule with two primary, distinct mechanisms of action that make it a valuable tool for in vitro research.
Its principal applications are rooted in neuroscience and oncology. In neuroscience, DAB is utilized for its ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the mammalian central nervous system.[3][4][5] In oncology, it is investigated for a unique cytolytic effect against various cancer cell lines, operating through a mechanism distinct from classical chemotherapy agents.[6][7]
This document provides a senior scientist's perspective on the practical application of DAB in cell culture, focusing on the causality behind protocol design, ensuring experimental robustness, and furnishing detailed methodologies for its effective use.
Physicochemical Properties and Laboratory Handling
Understanding the fundamental properties of a compound is critical for its proper handling and the reproducibility of experiments. DAB is a white crystalline solid that is hygroscopic and highly soluble in aqueous solutions.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65427-54-5 | [1][8] |
| Molecular Formula | C₄H₁₀N₂O₂ · 2HCl | [1][8] |
| Molecular Weight | 191.06 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Solubility | Soluble in water (H₂O) up to 50 mg/mL | [2][4][6] |
| Storage Temperature | -20°C | [4][6] |
| Stability | Hygroscopic; protect from moisture | [2][4][6] |
Expert Handling Advice:
-
Hygroscopicity: Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to ambient air. Store the container tightly sealed in a desiccator at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.
-
High Concentrations: When preparing high-concentration stock solutions, the addition of a dihydrochloride salt can lower the pH of the solution. While often negligible upon dilution into buffered culture medium, for sensitive applications or when using serum-free media, it is best practice to verify the pH of the final working solution and adjust if necessary.
Core Mechanisms of Action
DAB's utility stems from its ability to perturb two distinct cellular processes. The choice of experimental concentration is paramount as it dictates which of these mechanisms will predominate.
GABA is the main inhibitory neurotransmitter, and its concentration in the synaptic cleft is tightly regulated.[9] DAB elevates synaptic GABA levels through a dual-pronged attack on GABA metabolism and transport.[10]
-
Inhibition of GABA Transaminase (GABA-T): DAB acts as a non-competitive inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA.[5][10] By inhibiting this enzyme, the catabolism of GABA is reduced, leading to its accumulation.
-
Inhibition of GABA Reuptake: DAB also inhibits GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[10] This blockade further increases the residence time and concentration of GABA in the synapse.
This combined action results in an overall enhancement of GABAergic signaling, a state that can be studied in neuronal cell cultures.
At significantly higher concentrations (in the millimolar range), DAB exhibits a potent antitumor effect driven by a physical, rather than a classical signaling, mechanism.[7] Malignant cells appear to accumulate DAB through amino acid transporters, but unlike natural amino acids, it is not efficiently incorporated or metabolized. This leads to a relentless intracellular accumulation.[7]
This massive influx of DAB dramatically increases the intracellular solute concentration, creating a hyperosmotic state relative to the extracellular environment. To restore osmotic balance, water rushes into the cell, causing it to swell beyond the limits of its plasma membrane, ultimately leading to membrane rupture and cell lysis.[7][11] This mechanism is particularly appealing for drug development as it may be less susceptible to common drug resistance pathways.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid foundation for experimentation.
Causality: A concentrated, sterile stock solution is essential for accurate dosing and preventing contamination of cell cultures. Water is the preferred solvent due to DAB's high solubility and compatibility with most culture media.[6] Sterile filtration is a mandatory step to remove any potential microbial contaminants from the powder or solvent.[11]
Materials:
-
This compound (MW: 191.06 g/mol )
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure (for a 100 mM Stock Solution):
-
Calculation: To make 10 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (g) = 191.06 g/mol × 0.1 mol/L × 0.010 L = 0.191 g (or 191 mg)
-
-
Weighing: Aseptically weigh 191 mg of DAB powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8-9 mL of sterile water or PBS to the tube. Vortex vigorously until the powder is completely dissolved. The solution should be clear.[4][6]
-
Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step is critical for use in cell culture.[11]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Causality: This protocol uses a standard cell viability assay to quantify the cytolytic effect of DAB. A dose-response and time-course experiment is fundamental to determine the compound's potency (IC₅₀) and kinetics. Including both a cancer cell line and a non-malignant control line is crucial for assessing any potential therapeutic window.[12]
Materials:
-
Cancer cell line (e.g., SKMG-1 glioma, HepG2 hepatoma)[7][12]
-
Non-malignant control cell line (e.g., primary human fibroblasts, HEK293)[12]
-
Complete cell culture medium appropriate for the cell lines
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile 100 mM DAB stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Preparation of Drug Dilutions: Prepare a serial dilution of the 100 mM DAB stock in complete culture medium. Aim for final well concentrations ranging from 0 mM (vehicle control) to ~25 mM. A 2-fold dilution series is common (e.g., 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0 mM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DAB dilutions to the respective wells. Include a "vehicle control" (medium only) and a "no-cell" blank (medium only, no cells).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours). The cytolytic effect is time-dependent.[12]
-
Viability Assessment: At the end of each time point, perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the reagent, incubating for 2-4 hours, dissolving the formazan crystals, and reading the absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of DAB concentration and fit a non-linear regression curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Interpretation and Expected Outcomes
It is critical to approach data interpretation with a clear understanding of DAB's dual nature. The effective concentration ranges for its two primary mechanisms are vastly different.
Table 2: Concentration-Dependent Effects of DL-2,4-DAB
| Biological Effect | Typical Concentration Range | Target Cell Types | Key Considerations |
| GABAergic Modulation | >500 µM - 5 mM | Neuronal cultures, primary neurons, neuroblastoma | High IC₅₀ for GABA-T inhibition in vitro.[11] Downstream effects on neuronal activity. |
| Cytolytic / Antitumor Effect | 5 mM - 25 mM | Cancer cell lines (glioma, hepatoma, fibrosarcoma) | High mM concentrations required for lysis.[12] Time and cell-line dependent. |
Troubleshooting & Advanced Considerations:
-
No Cytolytic Effect: If no significant cell death is observed, ensure the concentrations used are sufficiently high (into the mM range). Some cell lines may be inherently resistant. Verify the activity of your DAB batch by testing it on a known sensitive cell line.
-
High Background in Controls: The acidic nature of the dihydrochloride salt could slightly alter the pH of unbuffered media, potentially affecting cell health at the highest concentrations. Ensure your vehicle control is medium that has undergone the same dilution steps.
-
Assessing GABAergic Modulation: Directly measuring changes in GABA levels via HPLC or mass spectrometry provides the most definitive evidence of target engagement. Functional assays, such as patch-clamp electrophysiology to measure inhibitory postsynaptic currents (IPSCs), can provide a functional readout of enhanced GABAergic tone.
Conclusion
This compound is a powerful and versatile chemical probe for cell culture research. Its utility is defined by its concentration-dependent dual mechanisms: subtle modulation of the GABAergic system at sub-millimolar to low-millimolar concentrations and potent induction of osmotic lysis in cancer cells at high-millimolar concentrations. By understanding the causality behind these mechanisms and employing robust, well-controlled experimental protocols, researchers can effectively leverage DAB to investigate fundamental questions in both neuroscience and oncology.
References
- 1. scbt.com [scbt.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 5. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 5G | Labscoop [labscoop.com]
- 9. The role and the mechanism of gamma-aminobutyric acid during central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of DL-2,4-Diaminobutyric Acid Dihydrochloride
Abstract
This comprehensive guide provides detailed protocols and expert insights for the quantitative and qualitative analysis of DL-2,4-Diaminobutyric acid dihydrochloride (DABA), a non-proteinogenic amino acid, using High-Performance Liquid Chromatography (HPLC). Due to its polar nature and lack of a native chromophore, direct HPLC analysis of DABA is challenging. This application note addresses these challenges by focusing on robust pre-column derivatization techniques, exploring alternative chromatographic strategies, and discussing method validation considerations. The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable DABA analysis.
Introduction: The Analytical Challenge of DL-2,4-Diaminobutyric Acid
DL-2,4-Diaminobutyric acid (DABA) is a diamino acid that has garnered scientific interest due to its role as a structural component of certain natural products and its potential neurotoxic properties.[1] Structurally, DABA is a polar molecule containing two primary amine groups and a carboxylic acid group.[2] This high polarity results in poor retention on traditional reversed-phase HPLC columns. Furthermore, the absence of a UV-absorbing chromophore or a native fluorophore in its structure makes direct detection by common HPLC detectors impractical.
To overcome these analytical hurdles, derivatization of the primary amine groups is a requisite step for sensitive detection by UV-Vis or fluorescence detectors. This application note will primarily focus on pre-column derivatization methods, which offer high sensitivity and versatility.
Principle of Analysis: Pre-column Derivatization
Pre-column derivatization involves a chemical reaction between the analyte (DABA) and a labeling reagent prior to injection into the HPLC system. The ideal derivatization reaction should be rapid, quantitative, and yield a stable product with strong UV absorbance or fluorescence. The resulting derivative is typically more hydrophobic, leading to improved retention and separation on reversed-phase columns.[3][4]
Several reagents are commonly employed for the derivatization of primary amines. The choice of reagent depends on the desired sensitivity, the available detection capabilities, and the sample matrix.
Recommended Derivatization Protocol: o-Phthalaldehyde (OPA)
For routine analysis, o-Phthalaldehyde (OPA) is a highly recommended derivatization reagent due to its rapid reaction kinetics and the high fluorescence of the resulting isoindole derivatives.[5][6][7] The reaction occurs in the presence of a thiol, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA), under alkaline conditions.[8]
Key Advantages of OPA:
-
Speed: The reaction is typically complete within one minute at room temperature.[3]
-
Sensitivity: OPA derivatives are highly fluorescent, enabling detection at picomolar levels.[7][9]
-
Selectivity: OPA reacts specifically with primary amines, reducing potential interference from secondary amines.[5]
-
Low Background: The OPA reagent itself is not fluorescent, minimizing baseline noise.[3]
Limitations:
-
Product Instability: OPA derivatives can be unstable, requiring timely analysis after derivatization.[5][10]
-
No Reaction with Secondary Amines: This method is not suitable for the analysis of secondary amino acids like proline unless an additional oxidation step is included.[5]
Experimental Protocol: OPA Derivatization and HPLC-FLD Analysis
This protocol outlines a validated method for the quantification of this compound in a standard solution.
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
2. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the working standard solution (or sample) with 450 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system immediately.
4. HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of DABA using OPA derivatization.
Caption: Workflow for DABA analysis via OPA derivatization and HPLC-FLD.
Alternative and Complementary Analytical Approaches
While OPA derivatization is a robust method, other techniques may be more suitable depending on the specific analytical requirements, such as the need for higher stability, detection of secondary amines, or the availability of different detectors.
Alternative Derivatization Reagents
| Reagent | Principle | Advantages | Disadvantages |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Reacts with primary and secondary amines to form stable, UV-active and fluorescent derivatives.[3][11] | Stable derivatives[3]; suitable for both UV and fluorescence detection.[3] | Excess reagent and its hydrolysis by-product can interfere with the chromatogram.[3][11] |
| Dansyl Chloride | Reacts with primary and secondary amines to form highly stable and fluorescent sulfonamide adducts.[4][12] | Very stable derivatives[12]; high sensitivity.[4] | Slower reaction time compared to OPA[12]; can produce multiple derivatives for some amino acids.[13] |
| Dabsyl Chloride | Reacts with primary and secondary amines to form colored derivatives detectable in the visible range.[14][15] | Stable derivatives[14]; high sensitivity with a standard UV/Vis detector.[14] | Derivatization is typically performed at elevated temperatures.[13] |
Direct Analysis Techniques (Without Derivatization)
For laboratories equipped with advanced instrumentation, direct analysis of underivatized DABA is possible.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for the separation of polar compounds.[16][17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase surface where polar analytes can partition.[17][19][20] This allows for the retention of highly polar molecules like DABA without derivatization. Detection is typically achieved by mass spectrometry (MS) due to the lack of a chromophore.[21]
-
Ion-Pair Chromatography (IPC): IPC is another strategy for retaining polar, ionic compounds on a reversed-phase column.[22][23][24] An ion-pairing reagent with a hydrophobic tail and a charge opposite to the analyte is added to the mobile phase.[24] This forms a neutral ion-pair with the analyte, which can then be retained by the non-polar stationary phase.[24] This method can be coupled with MS detection for sensitive and selective analysis.[25]
-
Ion-Exchange Chromatography (IEC): Direct analysis of amino acids can be achieved using ion-exchange chromatography, often coupled with post-column derivatization (e.g., with ninhydrin) or electrochemical detection.[3][26]
Method Selection Guide
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, available equipment, and the need for chiral separation. The following flowchart provides a decision-making guide.
Caption: Decision tree for selecting a DABA analysis method.
Chiral Separation of D- and L-2,4-Diaminobutyric Acid
For applications requiring the differentiation of DABA's enantiomers, chiral chromatography is necessary. This can be achieved through two main approaches:
-
Direct Separation: This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Crown-ether and macrocyclic glycopeptide-based CSPs have shown success in the direct separation of underivatized amino acid enantiomers.[27][28]
-
Indirect Separation: In this method, the racemic mixture of DABA is reacted with a chiral derivatizing agent to form a pair of diastereomers.[29] These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.[30]
Method Validation Considerations
Any developed HPLC method for DABA analysis should be validated to ensure its reliability and accuracy. Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The successful HPLC analysis of this compound hinges on overcoming its inherent challenges of high polarity and lack of a chromophore. Pre-column derivatization with reagents such as OPA, FMOC-Cl, or Dansyl Chloride provides a sensitive and reliable approach for routine analysis using standard HPLC systems with UV or fluorescence detection. For laboratories with advanced capabilities, direct analysis using HILIC or ion-pair chromatography coupled with mass spectrometry offers a powerful alternative that circumvents the need for derivatization. The choice of the optimal method should be guided by the specific analytical goals, available instrumentation, and the need for chiral separation. Adherence to rigorous method validation principles is paramount to ensure the generation of high-quality, reproducible data in research and development settings.
References
- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. welch-us.com [welch-us.com]
- 18. biocompare.com [biocompare.com]
- 19. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 20. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 24. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 25. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Decoding Amino Acids Using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 30. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-2,4-Diaminobutyric Acid Dihydrochloride in Aqueous Matrices using HILIC-LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of DL-2,4-Diaminobutyric acid dihydrochloride (DABA), a non-proteinogenic amino acid of interest in various biomedical and pharmaceutical research areas. Due to its high polarity, traditional reversed-phase liquid chromatography is not optimal for retaining DABA. This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for the direct analysis of DABA without the need for chemical derivatization.[1][2][3][4][5] This method offers high sensitivity, specificity, and a streamlined sample preparation process, making it suitable for high-throughput screening and detailed quantitative studies in complex aqueous matrices.
Introduction: The Analytical Challenge of Polar Amines
DL-2,4-Diaminobutyric acid (DABA) is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been investigated for its role as an enzyme inhibitor and its potential applications in drug development.[6] Accurate quantification of DABA in biological and pharmaceutical samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and for quality control in manufacturing processes.
The primary analytical challenge presented by DABA lies in its physicochemical properties. As a small, polar molecule with two amine groups and a carboxylic acid, it exhibits high water solubility and zwitterionic character. These characteristics lead to poor retention on conventional C18 reversed-phase chromatography columns, which separate compounds based on hydrophobicity. To overcome this, two main strategies are typically employed for amino acid analysis by LC-MS: chemical derivatization or the use of alternative chromatographic techniques.[7][8][9][10][11]
While derivatization can enhance chromatographic retention and ionization efficiency, it introduces additional sample preparation steps, which can be time-consuming and a source of analytical variability.[8][10] This protocol opts for a more direct and modern approach: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1][2][3][4] This setup allows for the retention and separation of polar analytes like DABA through a partitioning mechanism between the mobile phase and a water-enriched layer on the stationary phase surface.[3]
Coupling HILIC with tandem mass spectrometry (MS/MS) provides an exceptional degree of sensitivity and selectivity, which is essential for accurate quantification in complex matrices.[12][13][14][15] Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar and thermally labile molecules, generating protonated molecular ions of DABA with high efficiency.[16][17][18][19][20] The subsequent fragmentation of the precursor ion in the collision cell of a triple quadrupole mass spectrometer allows for the selection of specific product ions for quantification, minimizing interferences and ensuring the reliability of the results.[12][14][15]
Experimental Workflow
The overall analytical workflow is designed for simplicity and robustness, ensuring high-quality data with minimal sample manipulation.
Materials and Reagents
-
This compound (CAS: 65427-54-5), ≥98% purity[6]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Methanol, LC-MS grade (for protein precipitation, if required)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Step-by-Step Protocol
Preparation of Stock Solutions and Standards
The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of calibration standards.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water in a volumetric flask. This solution should be stored at -20°C for long-term stability.
-
Working Stock Solution (100 µg/mL): Perform a 1:10 dilution of the primary stock solution with LC-MS grade water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with a solvent that mimics the final sample diluent (e.g., 90:10 acetonitrile:water). The concentration range should encompass the expected concentration of DABA in the unknown samples. A typical range would be 1 ng/mL to 1000 ng/mL.
Sample Preparation
The goal of sample preparation is to extract DABA from the sample matrix and prepare it in a solvent compatible with the HILIC mobile phase, while minimizing matrix effects.[21][22]
-
Aqueous Samples (e.g., pharmaceutical formulations):
-
Dilute the sample with the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to bring the DABA concentration within the calibration range.
-
Vortex thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Biological Matrices (e.g., plasma, cell culture media):
-
To 50 µL of the biological sample, add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Value | Rationale |
| Liquid Chromatography | ||
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | A polar stationary phase is essential for retaining the highly polar DABA.[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate is a volatile salt compatible with mass spectrometry, and formic acid aids in protonation for positive ion mode ESI.[3] |
| Mobile Phase B | 90% Acetonitrile / 10% Water + 0.1% Formic Acid | A high organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B for 1 min, ramp to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min. | The gradient elution ensures the separation of DABA from other polar components and efficient column cleaning. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good chromatographic resolution. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The two amine groups on DABA are readily protonated in an acidic mobile phase.[16][18] |
| Mass Analyzer | Triple Quadrupole | Ideal for quantitative analysis due to its sensitivity and specificity in MRM mode.[23][24][25][26][27] |
| Capillary Voltage | 3.5 kV | Optimized for stable electrospray. |
| Desolvation Temperature | 400°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID). |
| Multiple Reaction Monitoring (MRM) Transitions | ||
| Precursor Ion (Q1) | m/z 119.1 | Corresponds to the [M+H]+ of the DABA free base (MW = 118.14 g/mol ). |
| Product Ion (Q3) - Quantifier | m/z 102.1 | A stable and abundant fragment ion suitable for quantification. |
| Product Ion (Q3) - Qualifier | m/z 74.1 | A second fragment ion to confirm the identity of the analyte. |
| Collision Energy | Optimized for each transition (typically 10-20 eV) | The energy required to induce fragmentation of the precursor ion. |
Data Analysis and Quality Control
Rigorous data analysis and quality control are paramount for obtaining reliable quantitative results.[28][29][30][31][32]
-
Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier MRM transition (m/z 119.1 -> 102.1) for all standards and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be >0.99.
-
Quantification: Determine the concentration of DABA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Quality Control:
-
Analyze a blank sample (initial mobile phase) after the highest calibration standard to ensure no carryover.
-
Include Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. The calculated concentrations of the QC samples should be within ±15% of their nominal value.
-
Verify the presence of the qualifier ion in all samples containing DABA, and ensure the ion ratio (qualifier/quantifier) is consistent across all samples and standards.
-
Expected Results and Performance
This HILIC-LC-MS/MS method is expected to provide excellent linearity over a wide dynamic range, with a lower limit of quantification (LLOQ) in the low ng/mL range. The use of tandem mass spectrometry ensures high specificity, minimizing the potential for interference from endogenous matrix components. The streamlined sample preparation protocol allows for a high sample throughput, making this method well-suited for both research and routine analytical applications.
Safety Precautions
-
This compound is an irritant.[33][34][35] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood when handling the solid compound and preparing solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[33][35]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the quantitative analysis of this compound using HILIC-LC-MS/MS. By avoiding derivatization, this method simplifies sample preparation and reduces potential sources of error. The high sensitivity and selectivity of tandem mass spectrometry make it an ideal choice for the analysis of DABA in various aqueous and biological matrices, supporting advancements in pharmaceutical development and biomedical research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hplc.eu [hplc.eu]
- 3. halocolumns.com [halocolumns.com]
- 4. agilent.com [agilent.com]
- 5. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 12. longdom.org [longdom.org]
- 13. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 16. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. chem.umd.edu [chem.umd.edu]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. organomation.com [organomation.com]
- 22. tecan.com [tecan.com]
- 23. acdlabs.com [acdlabs.com]
- 24. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 25. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 26. What Is Quadrupole Mass Spectrometry? [hidenanalytical.com]
- 27. utsc.utoronto.ca [utsc.utoronto.ca]
- 28. rsc.org [rsc.org]
- 29. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. biorxiv.org [biorxiv.org]
- 33. assets.thermofisher.cn [assets.thermofisher.cn]
- 34. This compound, 5G | Labscoop [labscoop.com]
- 35. chemicalbook.com [chemicalbook.com]
Application Note: Structural Elucidation of DL-2,4-Diaminobutyric Acid Dihydrochloride by ¹H and ¹³C NMR Spectroscopy
Introduction
DL-2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its dihydrochloride salt is a common form for handling and formulation, rendering it a subject of interest for researchers in drug development and biochemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such small molecules.[2] This application note provides a detailed protocol and analysis for acquiring and interpreting the ¹H and ¹³C NMR spectra of DL-2,4-Diaminobutyric acid dihydrochloride.
The dihydrochloride form of this amino acid presents a unique case for NMR analysis due to the protonation of both amino groups and the carboxylic acid moiety in an acidic aqueous solution. This protonation state significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic downfield shifts in the NMR spectrum compared to its zwitterionic or free base forms.[3][4] Understanding these effects is paramount for accurate spectral interpretation.
Chemical Structure and Protonation State
This compound (CAS 65427-54-5) possesses the molecular formula C₄H₁₀N₂O₂·2HCl.[1] In a deuterated water (D₂O) solution, the molecule exists in a fully protonated state, as depicted in Figure 1. This state is crucial for predicting the chemical shifts and coupling patterns observed in the NMR spectra.
Experimental Protocol
A meticulously prepared sample is fundamental to acquiring high-resolution NMR spectra. The following protocol outlines the steps for sample preparation and instrument setup.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for this highly polar compound.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[7] Vortex the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a pipette plugged with cotton wool directly into a clean 5 mm NMR tube to prevent spectral line broadening.[8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard soluble in D₂O, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added.[9] The methyl signal of DSS is set to 0.00 ppm.
-
Final Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.6 mL and 0.7 mL.[10]
NMR Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.[9]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.[9]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent Suppression: Utilize a presaturation sequence to suppress the residual HDO signal.[9]
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Data Presentation and Interpretation
The anticipated ¹H and ¹³C NMR data for this compound are summarized in the tables below. The chemical shifts are predicted based on the known effects of protonation on amino acid spectra and data from similar compounds.[3][11]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (C2-H) | ~4.0 - 4.2 | Triplet (t) | ~7.0 |
| Hβ (C3-H₂) | ~2.3 - 2.5 | Multiplet (m) | - |
| Hγ (C4-H₂) | ~3.2 - 3.4 | Triplet (t) | ~7.5 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C1) | ~172 - 175 |
| Cα (C2) | ~52 - 55 |
| Cβ (C3) | ~28 - 31 |
| Cγ (C4) | ~38 - 41 |
¹H NMR Spectrum Analysis
-
Hα (C2-H): The proton on the α-carbon is expected to appear as a triplet due to coupling with the two adjacent β-protons. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent protonated α-amino group and the carboxylic acid group.
-
Hβ (C3-H₂): The two protons on the β-carbon will likely appear as a complex multiplet due to coupling with both the α-proton and the two γ-protons.
-
Hγ (C4-H₂): The protons on the γ-carbon are expected to be a triplet due to coupling with the two adjacent β-protons. These protons will also be shifted downfield due to the influence of the protonated γ-amino group.
-
Exchangeable Protons: The protons of the amino (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with the deuterium in D₂O and will therefore not be observed in the ¹H NMR spectrum.[12]
¹³C NMR Spectrum Analysis
-
C=O (C1): The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
Cα (C2): The α-carbon, directly attached to the protonated amino group and the carboxylic acid, will be significantly deshielded.
-
Cβ (C3): The β-carbon will be the most upfield of the aliphatic carbons.
-
Cγ (C4): The γ-carbon, attached to the protonated γ-amino group, will be deshielded compared to a standard alkane but upfield from the α-carbon.
Experimental Workflow Diagram
The overall workflow for the NMR analysis of this compound is illustrated in the following diagram.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of the expected chemical shifts and coupling patterns, which takes into account the fully protonated state of the molecule in D₂O, will aid in the accurate structural elucidation and purity confirmation of this important biochemical compound. The principles outlined here are broadly applicable to the NMR analysis of other polar, small molecule hydrochlorides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. bmrb.io [bmrb.io]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols for Peptide Synthesis Using DL-2,4-Diaminobutyric Acid Dihydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of DL-2,4-Diaminobutyric Acid in Peptide Scaffolds
DL-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of novel peptides with diverse therapeutic and biological applications.[] Its structure, featuring an additional primary amine on the side chain, provides a valuable site for modifications such as branching, cyclization, and the attachment of labels or drug conjugates.[2] Peptides incorporating DAB have shown significant potential as antimicrobial and anticancer agents.[3] This is often attributed to the increased positive charge at physiological pH, which can enhance interaction with negatively charged cell membranes.[4]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the successful incorporation of DL-2,4-Diaminobutyric acid dihydrochloride into peptide sequences. We will delve into the critical aspects of orthogonal protection schemes, the nuances of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) methodologies, and the challenges associated with handling a racemic mixture.
DL-2,4-Diaminobutyric acid is typically supplied as a dihydrochloride salt to improve its solubility and stability.[] It's important to account for the hydrochloride salts when calculating the molar equivalents of the amino acid and the base required for neutralization during the coupling reaction.
The Cornerstone of Success: Orthogonal Protection Strategies for DAB
The presence of two primary amines in DAB—the α-amino group and the γ-amino group—necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[5][6] Orthogonality ensures that one protecting group can be removed without affecting the other, allowing for selective deprotection and modification.[5]
The choice of protecting groups is dictated by the overall synthetic strategy, either Fmoc/tBu or Boc/Bzl.
-
Fmoc/tBu Strategy: This is the most common approach in modern SPPS due to its milder reaction conditions.[7] The α-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amino group of DAB is protected with an acid-labile group, typically tert-butyloxycarbonyl (Boc).[7][8] This orthogonality allows for the selective removal of the Fmoc group with a weak base like piperidine at each cycle, while the Boc group on the DAB side chain remains intact until the final acid cleavage step.[7]
-
Boc/Bzl Strategy: In this classic approach, the α-amino group is protected with the acid-labile Boc group, and the side chains are protected with groups that require a stronger acid for removal, such as benzyl (Bzl) based protectors.[5][7] For DAB in a Boc/Bzl strategy, the γ-amino group is often protected with the Fmoc group, which can be selectively removed with a base if side-chain modification is desired.[8]
The following table summarizes common orthogonal protecting group pairs for DAB in both Fmoc and Boc synthesis:
| Synthetic Strategy | α-Amino Protection | γ-Amino Protection (Side Chain) | Deprotection Conditions for γ-Amino Group |
| Fmoc/tBu | Fmoc | Boc | Strong acid (e.g., TFA) during final cleavage |
| Fmoc/tBu | Fmoc | Mtt (4-Methyltrityl) | 1% TFA in DCM for selective deprotection |
| Fmoc/tBu | Fmoc | ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF for selective deprotection |
| Boc/Bzl | Boc | Fmoc | 20% piperidine in DMF for selective deprotection |
Navigating the Stereochemistry: Implications of Using a DL-Racemic Mixture
The use of this compound introduces stereochemical complexity into the synthesis. The resulting peptide will be a mixture of diastereomers, with the DAB residue being either in the D- or L-configuration at each incorporation site. For many screening applications, this diastereomeric mixture may be acceptable. However, for therapeutic applications where a specific stereoisomer is required for optimal activity and to meet regulatory standards, the use of a racemic starting material presents a significant challenge.
The resulting diastereomers can be difficult to separate by standard purification techniques like reverse-phase HPLC, although it is sometimes possible depending on the overall peptide sequence. If a specific stereoisomer is required, it is highly recommended to start with the enantiomerically pure L- or D-form of 2,4-Diaminobutyric acid. The D-enantiomers of amino acids can increase the biostability of peptides by making them resistant to proteolysis.[9]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH using Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for incorporating a DL-DAB residue into a peptide sequence using an automated peptide synthesizer.
Workflow for Fmoc/tBu SPPS with DAB
Caption: Automated Fmoc/tBu SPPS cycle for incorporating Fmoc-Dab(Boc)-OH.
Materials:
-
Fmoc-DL-Dab(Boc)-OH
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and react for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-DL-Dab(Boc)-OH and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Continue with the next amino acid in the sequence by returning to step 2.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Manual Incorporation of Boc-DL-Dab(Fmoc)-OH (Boc/Bzl Strategy)
This protocol outlines a manual approach for incorporating a DAB residue using the Boc/Bzl strategy.
Workflow for Boc/Bzl SPPS with DAB
Caption: Manual Boc/Bzl SPPS cycle for incorporating Boc-Dab(Fmoc)-OH.
Materials:
-
Boc-DL-Dab(Fmoc)-OH
-
MBHA resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole). Note: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a fritted glass reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
-
-
Washing and Neutralization:
-
Wash the resin with DCM (3 times).
-
Wash with 10% DIEA in DCM (2 times, 2 minutes each) to neutralize the protonated amine.
-
Wash again with DCM (3 times).
-
-
Coupling:
-
In a separate flask, dissolve 3 equivalents of Boc-DL-Dab(Fmoc)-OH in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIEA.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin with DMF (3 times) followed by DCM (3 times).
-
-
Repeat Cycle: Continue with the next amino acid in the sequence by returning to step 2.
-
Final Cleavage:
-
After the synthesis is complete, dry the resin thoroughly under vacuum.
-
Perform the final cleavage using anhydrous HF or TFMSA with appropriate scavengers in a specialized apparatus. This step should only be performed by trained personnel in a properly equipped facility.
-
Precipitate, wash, and dry the crude peptide as described in the Fmoc protocol.
-
Purification and Analysis
The standard method for purifying the crude peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[10]
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.[10]
Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry.[11] Fractions with the desired purity are pooled and lyophilized to obtain the final peptide as a white powder.[10]
Troubleshooting Common Challenges
| Challenge | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Double couple the amino acid; switch to a more potent coupling reagent like HATU; perform the coupling at a slightly elevated temperature. |
| Racemization | Over-activation of the amino acid; presence of a strong base.[12][13] | Minimize pre-activation time; use additives like Oxyma or HOBt to suppress racemization; for histidine residues, use a side-chain protecting group like Boc or Trt.[13] |
| Poor Yield after Cleavage | Incomplete cleavage; peptide adsorption to the resin. | Extend cleavage time; use a stronger cleavage cocktail; ensure appropriate scavengers are used. |
| Difficulty in Purification | Diastereomers from DL-DAB are co-eluting; peptide is very hydrophobic or hydrophilic. | Optimize the HPLC gradient (make it shallower); try a different stationary phase (e.g., C4 for very hydrophobic peptides); consider alternative purification methods if RP-HPLC is ineffective. |
Conclusion
The incorporation of this compound into peptide chains is a powerful strategy for developing novel bioactive molecules. Success hinges on a well-designed orthogonal protection scheme and careful execution of the synthesis protocol. While the use of a racemic mixture introduces complexity, the protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently utilize this versatile building block. By understanding the underlying chemical principles and anticipating potential challenges, scientists can effectively synthesize and purify DAB-containing peptides for a wide range of applications in research and drug development.
References
- 2. drivehq.com [drivehq.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Quantification of neurotoxin BMAA using DL-2,4-Diaminobutyric acid dihydrochloride
An Application Note and Protocol for the Quantification of the Neurotoxin β-N-methylamino-L-alanine (BMAA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and DL-2,4-Diaminobutyric acid (DAB) as an Internal Standard.
Introduction: The Challenge of BMAA Quantification
β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid neurotoxin produced by cyanobacteria, diatoms, and dinoflagellates.[1] Its potential association with neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, has made its accurate detection and quantification in environmental and biological samples a critical area of research.[2][3] However, quantifying BMAA is analytically challenging due to its low concentrations in complex matrices and the presence of naturally occurring structural isomers that can interfere with analysis.[4][5][6]
The primary isomers of concern are N-(2-aminoethyl)glycine (AEG) and DL-2,4-Diaminobutyric acid (DAB), which share the same nominal mass as BMAA and must be chromatographically separated for unambiguous quantification.[4][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for this purpose.[8][9][10]
This application note provides a detailed protocol for the quantification of BMAA using a widely validated method: pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) followed by Reverse-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS).[8][11] We will detail the use of DL-2,4-Diaminobutyric acid dihydrochloride (DAB) as an internal standard to correct for matrix effects and variations during sample preparation and analysis. While the gold standard for quantification is stable isotope dilution (SID) using a labeled analyte (e.g., BMAA-d3), the use of a co-eluting, structurally similar isomer like DAB can be a practical alternative when a labeled standard is unavailable.[7][12][13]
Principle of the Method
The accurate quantification of trace analytes by LC-MS/MS relies on correcting for analyte loss during sample preparation and for signal suppression or enhancement caused by the sample matrix (matrix effects).[14] An internal standard (IS) added at a known concentration at the beginning of the workflow experiences similar effects as the analyte. By measuring the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to accurate quantification.[13][14]
This protocol employs DAB as an internal standard. BMAA and DAB are both primary amines that react with the AQC derivatizing agent. This reaction improves their retention on a reverse-phase C18 column and enhances their ionization efficiency in the mass spectrometer.[11][15] Following chromatographic separation, the derivatized BMAA and DAB are detected by MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Workflow & Protocols
Part 1: Materials and Reagents
-
Standards:
-
Derivatization Reagent:
-
AccQ•Fluor™ Reagent Kit (Waters, Part No. WAT052880 or equivalent), containing:
-
AccQ•Fluor Borate Buffer
-
AccQ•Fluor Reagent Powder (AQC)
-
AccQ•Fluor Reagent Diluent
-
-
-
Solvents and Acids:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
Formic Acid (Optima™ LC/MS Grade)
-
Hydrochloric Acid (HCl), 6N
-
Trichloroacetic acid (TCA)
-
-
Solid Phase Extraction (SPE):
-
Oasis MCX Cartridges (Waters, or equivalent mixed-mode cation exchange cartridges)
-
-
Other:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or oven capable of 110°C
-
Nitrogen evaporator or vacuum concentrator
-
Part 2: Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of L-BMAA and 1 mg of DAB into separate volumetric flasks.
-
Dissolve in LC-MS grade water to a final concentration of 1 mg/mL. Store at 4°C.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Create a mixed intermediate stock containing both BMAA and DAB at 10 µg/mL by diluting the primary stocks in LC-MS grade water.
-
-
Calibration Standards (0.5 - 100 ng/mL):
-
Perform serial dilutions of the mixed intermediate stock solution with LC-MS grade water to prepare calibration standards. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Prepare a 50 ng/mL working solution of DAB by diluting the primary stock. This solution will be spiked into all samples and calibration standards.
-
Part 3: Sample Preparation (Total BMAA from Biological Tissue)
This procedure includes an acid hydrolysis step to release protein-bound BMAA, ensuring quantification of the total BMAA concentration.[9][18]
-
Homogenization & Protein Precipitation:
-
Weigh 10-20 mg of lyophilized, homogenized tissue into a microcentrifuge tube.
-
Add 500 µL of 10% Trichloroacetic Acid (TCA).
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant (this is the free BMAA fraction).
-
-
Acid Hydrolysis (for Protein-Bound Fraction):
-
To the remaining pellet, add 500 µL of 6N HCl.
-
Incubate at 110°C for 20 hours to hydrolyze proteins and release bound amino acids.
-
Centrifuge to pellet any remaining solids. Collect the supernatant.
-
-
Acid Removal:
-
Combine the free and hydrolyzed fractions (or process them separately if desired).
-
Evaporate the HCl/TCA to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as acid will interfere with derivatization.
-
Reconstitute the dried residue in 200 µL of 20 mM HCl.
-
-
Internal Standard Spiking:
-
Add a known amount of the DAB IS working solution to the reconstituted sample extract. A final concentration of 50 ng/mL is recommended.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elution: Elute the BMAA and DAB with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down: Evaporate the eluate to dryness and reconstitute in 50 µL of 20 mM HCl. The sample is now ready for derivatization.
-
Part 4: AQC Derivatization Protocol
-
Reconstitute the AQC reagent powder with 1 mL of acetonitrile. Vortex for 10 seconds.
-
In a clean microcentrifuge tube, combine:
-
10 µL of sample or calibration standard.
-
70 µL of Borate Buffer.
-
20 µL of reconstituted AQC reagent.
-
-
Vortex immediately for 10 seconds.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is now derivatized and ready for LC-MS/MS analysis.
Visualization of the Workflow
LC-MS/MS Instrumental Parameters
The following are typical starting parameters. Optimization for your specific instrument is required.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Column Temp | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min (1% B), 1-8 min (1-15% B), 8-9 min (15-95% B), 9-10 min (95% B), 10-12 min (re-equilibrate at 1% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
MRM Transitions for AQC-Derivatized Analytes
The AQC molecule has a mass of 170 Da. BMAA and DAB have a monoisotopic mass of approximately 118.1 Da. The derivatized precursor ion will be [M+H]+ at m/z 459.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| AQC-BMAA | 459.2 | 171.1 | 50 | 35 | 22 | Quantifier |
| AQC-BMAA | 459.2 | 289.1 | 50 | 35 | 18 | Qualifier |
| AQC-DAB | 459.2 | 171.1 | 50 | 35 | 22 | Quantifier (IS) |
| AQC-DAB | 459.2 | 119.1 | 50 | 35 | 25 | Qualifier (IS) |
Note: It is critical to establish chromatographic separation between BMAA and DAB. While their quantifier transition (459 -> 171) is identical, their distinct retention times allow for separate quantification.
Data Analysis and Quantification
The quantification of BMAA is based on the ratio of the peak area of the BMAA quantifier MRM transition to the peak area of the DAB (Internal Standard) quantifier MRM transition.
-
Construct Calibration Curve:
-
For each calibration standard, calculate the peak area ratio: (Area BMAA / Area DAB).
-
Plot the peak area ratio (y-axis) against the known concentration of BMAA (x-axis).
-
Perform a linear regression analysis on the data points. The resulting curve should have a correlation coefficient (r²) of >0.99.[19]
-
-
Calculate Sample Concentration:
-
For each unknown sample, determine the peak area ratio (Area BMAA / Area DAB).
-
Using the equation from the linear regression of the calibration curve (y = mx + c), calculate the concentration of BMAA in the sample.
-
Account for the initial sample weight and all dilution factors to report the final concentration in ng/g or µg/g of tissue.
-
Logical Flow of Quantification
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Incomplete acid removal; Ineffective derivatization; Instrument sensitivity. | Ensure samples are completely dry before reconstitution. Prepare fresh AQC reagent. Check MS tuning and performance. |
| Poor Peak Shape | Column degradation; Incompatible reconstitution solvent. | Use a new column. Ensure final sample is reconstituted in a solvent compatible with the initial mobile phase (e.g., 20 mM HCl or Mobile Phase A). |
| High Variability (RSD) | Inconsistent sample preparation; Matrix effects not fully corrected. | Ensure IS is added consistently. Optimize SPE cleanup. Dilute sample further to reduce matrix load. Consider using a stable-isotope labeled IS. |
| Co-elution of Isomers | Sub-optimal LC gradient. | Adjust the gradient slope (make it shallower) to improve resolution between BMAA, DAB, and AEG. |
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA) - Analyst (RSC Publishing) DOI:10.1039/C9AN01252D [pubs.rsc.org]
- 5. Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kp652.bver.co.kr [kp652.bver.co.kr]
- 9. Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry) - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | MDPI [mdpi.com]
- 12. Botulinum Neurotoxin Detection and Differentiation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Investigating epilepsy models with DL-2,4-Diaminobutyric acid dihydrochloride
Application Notes and Protocols
Topic: Investigating Epilepsy Models with DL-2,4-Diaminobutyric Acid Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to Utilizing this compound for Seizure Modeling
This compound (DAB) is a valuable chemical tool for researchers investigating the neurobiology of epilepsy and related seizure disorders. As a racemic mixture, it contains both the L- and D-isomers, which act as inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its regulation is fundamental to maintaining the balance between neuronal excitation and inhibition.[3] Perturbations in this balance are a hallmark of epilepsy.[3][4]
While enhancing GABAergic transmission is a primary strategy for many anti-epileptic drugs, the administration of GABA uptake inhibitors like DAB can, under specific conditions, lead to seizure-like activity. This paradoxical effect provides a powerful model for studying the mechanisms of seizure induction and for the preclinical evaluation of novel anticonvulsant therapies. The neurotoxic effects observed at higher doses, potentially linked to ammonia toxicity, can induce convulsions, offering a robust, chemically-induced seizure model.[5]
This document serves as a comprehensive guide for the safe and effective use of DAB to establish in vivo models of acute seizures. It provides not only step-by-step protocols but also the critical scientific context behind these procedures, empowering researchers to generate reliable, reproducible, and insightful data.
Mechanistic Framework: The Role of GABA Uptake Inhibition
To effectively use DAB as a tool, it is essential to understand its mechanism of action at the synapse. The inhibitory tone of the brain is largely dictated by GABAergic neurotransmission. Following its release from a presynaptic terminal, GABA binds to postsynaptic receptors (GABA-A and GABA-B) to induce an inhibitory potential.[3] The action of GABA is terminated by its rapid removal from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells.[3]
DAB functions as a competitive inhibitor of these GABA transporters.[1] By blocking the reuptake of GABA, DAB effectively increases the concentration and residence time of GABA in the synaptic cleft. This leads to a potentiation of GABAergic signaling. While this action can be anticonvulsant in some contexts, high concentrations can lead to complex network effects and neurotoxicity that result in generalized seizures, forming the basis of this experimental model.
Critical Safety and Handling Protocols
This compound is a hazardous substance that requires strict safety protocols. It is classified as a skin, eye, and respiratory irritant.[6][7][8]
2.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling DAB in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[8][9] | Prevents eye irritation and serious eye damage from dust or splashes.[6][9] |
| Hand Protection | Nitrile or other chemically resistant gloves, inspected before use.[9] | Prevents skin contact and irritation.[7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[9][11] | Avoids inhalation of dust, which can cause respiratory irritation.[6][10] |
2.2 Chemical Handling and Storage
-
Preparation: Always weigh and prepare DAB solutions inside a certified chemical fume hood to minimize inhalation risk.[9]
-
Storage: DAB is hygroscopic.[6] Store the container tightly sealed in a cool, dry, and well-ventilated place, preferably under an inert gas.[6][11] Recommended storage temperature is often -20°C.[11]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[9] Do not let the product enter drains.[9]
-
Disposal: Dispose of unused DAB and contaminated materials as hazardous chemical waste according to local, state, and federal regulations.[6][10]
Experimental Application: In Vivo Seizure Induction
This section provides a detailed protocol for inducing acute seizures in a rodent model. This procedure should be performed in accordance with an institutionally approved animal care and use committee (IACUC) protocol.
3.1 Preparation of DAB Dosing Solution The dihydrochloride salt of DAB is soluble in water.[6] Sterile 0.9% saline is a commonly used vehicle for administration.
-
Calculate Required Mass: Determine the total amount of DAB needed based on the number of animals, their average weight, and the target dose.
-
Weighing: Inside a chemical fume hood, accurately weigh the required amount of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube. Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 20-50 mg/mL).
-
Mixing: Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional): If necessary for the experimental paradigm, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
3.2 Protocol for Seizure Induction in Rodents
This protocol outlines the key steps for administering DAB and subsequently monitoring the animal for seizure activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals (e.g., male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old) to acclimate to the housing facility for at least one week prior to the experiment.
-
Baseline Monitoring: If electroencephalography (EEG) is being used, record a baseline period (e.g., 30 minutes) to ensure the absence of spontaneous epileptiform activity.
-
Dosing:
-
Briefly restrain the animal and weigh it to calculate the precise injection volume.
-
Administer the prepared DAB solution via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration.
-
Dose-Finding is Critical: A pilot study is strongly recommended to determine the optimal convulsive dose for the specific animal strain and age, as toxicity can vary.[12] Start with doses in the range of 250-500 mg/kg and adjust as necessary.
-
-
Observation: Immediately after injection, place the animal in a clean observation chamber with clear walls to allow for unobstructed video recording.
-
Monitoring Period: Observe and record the animal continuously for at least 60-90 minutes post-injection for the onset, duration, and severity of seizure behaviors.
Quantitative Assessment of Seizure Phenotype
A robust evaluation of the seizure phenotype requires both behavioral and electrophysiological assessments. These methods provide complementary data streams for a comprehensive analysis.
4.1 Behavioral Seizure Scoring The severity of convulsive behavior is most commonly quantified using a modified Racine scale.[13][14] Scoring should be performed by at least two trained observers who are blinded to the experimental treatment groups.
| Score | Behavioral Manifestation | Seizure Type |
| 0 | No behavioral change | No Seizure |
| 1 | Mouth and facial movements, ear twitching | Focal Seizure |
| 2 | Head nodding, myoclonic jerks | Focal Seizure |
| 3 | Forelimb clonus | Generalized Seizure |
| 4 | Rearing with forelimb clonus | Generalized Seizure |
| 5 | Rearing and falling, loss of postural control | Generalized Tonic-Clonic |
| 6 | Wild running and jumping followed by tonic-clonic seizures | Severe Generalized |
| 7 | Tonic extension of limbs, potentially leading to death | Severe Brainstem Seizure |
| (Adapted from modified Racine scales used for chemically-induced seizures)[13][14] |
4.2 Electrophysiological (EEG) Confirmation While behavioral observation is crucial, EEG provides the definitive confirmation of seizure activity in the brain.[15] It allows for the characterization of epileptiform discharges, which are the electrophysiological signature of a seizure.[16][17]
-
Methodology: For chronic studies, animals are surgically implanted with cortical or depth electrodes days or weeks prior to the experiment. For acute models, needle electrodes may be used.
-
Data Acquisition: EEG signals are recorded continuously before, during, and after DAB administration.
-
Analysis: The EEG recordings are analyzed for characteristic patterns of seizure activity, such as high-frequency, high-amplitude spiking, and polyspike discharges.[15][17] The latency to the first electrographic seizure and the total duration of seizure activity are key quantitative endpoints.
Downstream Analysis: Histopathological Evaluation
Following acute, severe seizures, it is often valuable to assess the brain for evidence of neuronal injury or death.[18] This can help researchers understand the pathological consequences of the induced seizures and evaluate the neuroprotective potential of co-administered therapies.
5.1 Rationale and Key Regions Chemically-induced status epilepticus can cause neuronal damage, particularly in vulnerable brain regions.[18][19] Histopathological analysis allows for the direct visualization and quantification of this damage.
-
Key Brain Regions: Hippocampus (especially CA1 and CA3 subfields), piriform cortex, amygdala, and thalamus.[18][20]
5.2 Protocol Outline
-
Tissue Collection: At the experimental endpoint (e.g., 24-72 hours post-seizure), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Fixation and Processing: Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a cryoprotectant solution (e.g., 30% sucrose).
-
Sectioning: The brain is sectioned on a cryostat or vibratome at a thickness of 30-40 µm.
-
Staining: Sections are processed for histological stains.
-
Nissl Staining (e.g., Cresyl Violet): To assess overall cytoarchitecture and identify regions of significant neuronal loss.
-
Immunohistochemistry: Using antibodies against neuronal markers (e.g., NeuN) to quantify neuronal loss or glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation and gliosis.[21]
-
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Action |
| No seizures observed | Dose too low; Incorrect administration route; Strain resistance. | Increase the dose in a pilot study. Confirm i.p. injection was successful (check for injection site leakage). Consider using a different rodent strain. |
| High mortality rate | Dose too high; Seizures are too severe (status epilepticus). | Decrease the dose. Consider administering a benzodiazepine (e.g., diazepam) to terminate seizures after a set period (e.g., 60 min). |
| High variability in seizure latency/severity | Inconsistent injection technique; Variation in animal age/weight; Stress. | Ensure all experimenters use a standardized injection protocol. Use a narrow age and weight range for animals. Minimize handling stress prior to injection. |
Conclusion
The use of this compound provides a potent and reproducible method for inducing acute seizures in preclinical models. By inhibiting GABA reuptake, DAB disrupts the fundamental excitatory/inhibitory balance in the brain, leading to generalized convulsive events. When paired with rigorous behavioral scoring, electrophysiological monitoring, and downstream histopathological analysis, this model serves as a powerful platform for investigating the basic mechanisms of seizure generation and for the initial screening and validation of novel anti-epileptic compounds. Adherence to the detailed safety and experimental protocols outlined in this guide will ensure the generation of high-quality, impactful data in the field of epilepsy research.
References
- 1. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. defeatingepilepsy.org [defeatingepilepsy.org]
- 5. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 5G | Labscoop [labscoop.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Biomarkers of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrophysiological Evidence for the Development of a Self-Sustained Large-Scale Epileptic Network in the Kainate Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. Histopathology of Human Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Post-Traumatic Seizures Exacerbate Histopathological Damage after Fluid-Percussion Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-2,4-Diaminobutyric Acid Dihydrochloride
Welcome to the technical support center for DL-2,4-Diaminobutyric acid dihydrochloride (DAB-2HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the salt form of a non-proteinogenic amino acid.[1][2] It serves as a versatile building block in the synthesis of various bioactive molecules and is used as an enzyme inhibitor in biochemical research.[1][3] Its applications are prominent in the fields of neurobiology and cancer research.[1]
Q2: What are the general solubility properties of this compound?
This compound is a white to off-white crystalline solid that is generally soluble in water.[1][3][4] Product datasheets often specify a solubility of 50 mg/mL in water.[3][4] The dihydrochloride salt form enhances its solubility in aqueous solutions compared to its free base.[] However, its solubility can be influenced by the composition and pH of the buffer system.
Q3: Why am I having trouble dissolving this compound directly in PBS?
While soluble in water, you may encounter difficulties when dissolving DAB-2HCl directly into Phosphate-Buffered Saline (PBS). This can be attributed to a few key factors:
-
The Common Ion Effect: PBS has a high concentration of chloride ions from sodium chloride and potassium chloride.[6][7][8][9] The addition of a dihydrochloride salt introduces even more chloride ions, which can potentially decrease the solubility of the compound.
-
pH and pKa Relationship: DL-2,4-Diaminobutyric acid is an amino acid with two amine groups and one carboxylic acid group, meaning it has multiple pKa values. The overall charge of the molecule, and thus its interaction with the solvent, is highly dependent on the pH of the solution.[10][11][12][13][14] Standard PBS is buffered around a physiological pH of 7.2-7.4.[6][7] This pH might not be optimal for the maximum solubility of this specific molecule.
-
Buffer Composition: The phosphate ions in PBS can interact with the diaminobutyric acid molecule, potentially forming less soluble complexes. The solubility of amino acids can be influenced by the specific cations and anions present in an electrolyte solution.[15]
Troubleshooting Guide: Addressing Solubility Issues in PBS
If you observe incomplete dissolution or precipitation of this compound in PBS, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for DAB-2HCl solubility.
Step 1: The "Water-First" Method
This is the most reliable initial approach to solubilizing DAB-2HCl for use in PBS-based assays.
Protocol:
-
Prepare a Concentrated Stock Solution: Instead of dissolving the compound directly in PBS, first prepare a concentrated stock solution in sterile, deionized water. A common starting point is 50 mg/mL, as indicated by supplier data.[3][4]
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If needed, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to aid dissolution.
-
Dilute into PBS: Once the aqueous stock solution is clear and fully dissolved, perform a serial dilution into your PBS to achieve the final desired working concentration. It's often beneficial to add the stock solution to the PBS while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that might lead to precipitation.
Causality: By dissolving the compound in water first, you bypass the potential for common ion effects and unfavorable interactions with buffer salts that can hinder initial solubilization.
Step 2: Advanced Troubleshooting
If you still observe precipitation after following the "Water-First" method, consider these advanced steps.
A. pH Adjustment of PBS
The solubility of compounds with ionizable groups, like the amino groups in DAB, is often pH-dependent.[10][11][12][13][14] Since DAB-2HCl is an acidic salt (a salt of a weak base and a strong acid), its solubility is expected to increase in more acidic conditions (lower pH).
Experimental Protocol:
-
Prepare Aliquots of PBS: Dispense several small-volume aliquots of your PBS.
-
Adjust pH: Using dilute HCl, carefully adjust the pH of the PBS aliquots downwards in small increments (e.g., to pH 7.0, 6.5, 6.0).
-
Test Solubility: Attempt to dissolve the DAB-2HCl (or a small amount of your aqueous stock) in each pH-adjusted PBS solution.
-
Verify Compatibility: Ensure that the adjusted pH is compatible with your downstream experimental system (e.g., cell culture, enzyme assay), as significant deviations from physiological pH can impact biological activity.
B. Use of Co-solvents (with caution)
For many small molecules with poor aqueous solubility, organic co-solvents like DMSO or DMF are used to create a stock solution, which is then diluted into an aqueous buffer.[16][17] While DAB-2HCl is generally water-soluble, this technique can be a last resort if other methods fail.
Protocol:
-
Prepare a High-Concentration Stock: Dissolve the DAB-2HCl in a minimal amount of an appropriate organic solvent like DMSO.
-
Dilute into Buffer: While vortexing the PBS, add the organic stock solution dropwise to achieve the final concentration.
-
Minimize Final Co-solvent Concentration: It is critical to keep the final concentration of the organic solvent in your working solution as low as possible (ideally ≤ 0.5%) to avoid artifacts or toxicity in biological assays.[16]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Deionized Water | High solubility (50 mg/mL) and avoids common ion/buffer effects.[3][4] |
| Buffer | Phosphate-Buffered Saline (PBS), pH ~7.4 | Physiologically relevant but can present solubility challenges.[6][7] |
| Initial Approach | Prepare a concentrated stock in water, then dilute into PBS. | Bypasses initial dissolution hurdles in the complex buffer. |
| pH Adjustment | Lowering PBS pH may increase solubility. | As an acidic salt, solubility is favored at lower pH values.[14] |
| Warming/Sonication | Gentle application can aid dissolution. | Increases the kinetic energy of molecules to overcome lattice energy.[18] |
Summary and Key Takeaways
The primary challenge in dissolving this compound in PBS often stems from attempting direct solubilization in a complex buffer system. The most effective and recommended strategy is to first prepare a concentrated stock solution in deionized water, where the compound is readily soluble. This stock can then be diluted to the final working concentration in PBS. Should issues persist, a systematic evaluation of pH effects can provide a viable solution, always ensuring the final buffer conditions are compatible with the experimental design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 7. biochemazone.com [biochemazone.com]
- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. ibisci.com [ibisci.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 15. Effect of the cation and the anion of an electrolyte on the solubility of DL-aminobutyric acid in aqueous solutions: measurement and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: DL-2,4-Diaminobutyric Acid Dihydrochloride (DABA-2HCl)
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Welcome to the technical support center for DL-2,4-Diaminobutyric acid dihydrochloride (DABA-2HCl). As a non-proteinogenic amino acid, DABA-2HCl is a critical building block and enzyme inhibitor used in diverse research areas, including neurobiology and pharmaceutical development.[1][2] Its utility, however, is contingent on its stability in solution. This guide provides in-depth technical advice, troubleshooting, and validated protocols to ensure the integrity of your DABA-2HCl solutions, preventing degradation and ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Stability Fundamentals
This section addresses the most common questions regarding the handling and stability of DABA-2HCl solutions.
Q1: What is this compound and why is its stability in solution a primary concern?
This compound is the salt form of a diamino acid, structurally related to butyric acid.[3] It serves as a versatile chemical intermediate in the synthesis of bioactive molecules and pharmaceuticals.[1] The stability of DABA-2HCl in solution is paramount because its degradation leads to the formation of impurities. These impurities can alter the compound's biological activity, interfere with analytical measurements, and ultimately compromise the validity and reproducibility of experimental results.
Q2: What is the primary degradation pathway for DABA-2HCl in solution?
The major degradation route for 2,4-diaminobutyric acid in solution is through intramolecular cyclization. The primary amino group at the 4-position (the gamma-amino group) can act as a nucleophile and attack the carboxyl group. This reaction is particularly favored at neutral or alkaline pH, where the amino group is deprotonated and more nucleophilic. This process results in the formation of a six-membered ring lactam, specifically a piperidone derivative (3-aminopiperidin-2-one).[4][5] This structural change fundamentally alters the molecule, eliminating its original bioactivity.
Q3: How should I prepare and store a stock solution of DABA-2HCl to ensure maximum stability?
Proper preparation and storage are the most critical steps in preventing degradation.
-
Solvent Selection: DABA-2HCl is soluble in water.[6][7] Use high-purity, sterile water (e.g., Milli-Q or HPLC-grade) for preparing solutions.
-
pH Control: As a dihydrochloride salt, dissolving DABA-2HCl in water will naturally produce an acidic solution. Do not adjust the pH to neutral or alkaline levels unless immediately required for an experiment. The acidic pH keeps the amino groups protonated, preventing the nucleophilic attack that initiates cyclization. Most drug substances exhibit good stability in the pH range of 4-8.[8] Maintaining a pH below 6 is advisable for DABA-2HCl.
-
Storage Temperature: Store stock solutions at ≤ -4°C, with many suppliers recommending -20°C for long-term storage.[1][7] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Exposure: While DABA-2HCl is not extremely photosensitive, it is good practice to store solutions in amber vials or protect them from direct light to prevent any potential photolytic degradation.[9]
Q4: What are the visible signs of DABA-2HCl degradation in my solution?
While the primary degradation product (the cyclized lactam) is colorless, you should be vigilant for any physical changes in your solution, such as:
-
Color Change: Any deviation from a clear, colorless solution (e.g., turning yellow or brown) can indicate degradation.
-
Precipitation: The formation of solid material or cloudiness may suggest impurity formation or changes in solubility due to degradation.
If you observe any of these signs, it is strongly recommended to discard the solution and prepare a fresh batch. For definitive confirmation, analytical methods are required.
Q5: Which analytical techniques are suitable for assessing the purity and degradation of DABA-2HCl solutions?
To ensure the integrity of your solutions, especially for long-term studies or after storage, analytical verification is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating DABA-2HCl from its potential degradation products.[10] A reversed-phase column with UV or mass spectrometric detection can be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific, allowing for the identification of DABA-2HCl and the characterization of any degradation products by their mass-to-charge ratio.[11][12][13]
-
Amino Acid Analysis: Specialized analyzers can quantify the amount of DABA-2HCl present, providing a direct measure of its concentration.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Unexpected experimental results or loss of compound activity. | Degradation of DABA-2HCl into its inactive cyclized form. | 1. Prepare a fresh stock solution following the protocol below. 2. Verify the purity of the new and old solutions using HPLC or LC-MS. This will confirm if degradation was the root cause. |
| pH of the solution has drifted upwards over time. | Interaction with a basic buffer component; absorption of atmospheric CO₂; improper storage container. | 1. Always measure the pH of the solution after preparation. 2. Store in tightly sealed, inert containers.[15][16][17] 3. If buffering is needed, use an acidic buffer system (e.g., acetate) and verify compatibility. |
| Visible particulates or cloudiness in the solution after thawing. | Freeze-thaw instability; precipitation of the compound or a degradation product. | 1. Centrifuge the vial to pellet the precipitate and test the supernatant for concentration and purity. 2. It is highly recommended to discard the solution. Always prepare single-use aliquots to avoid freeze-thaw cycles. |
Visualizing the Process: Workflow and Degradation
To maintain the integrity of your experiments, it is crucial to follow a validated workflow and understand the chemical instability you are trying to prevent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. 23. αγ-Diaminobutyric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of alpha- and gamma-2,4-dinitrophenyl-isomers of alpha,gamma-diaminobutyric acid with an automatic amino acid analyzer as a method of studying N-alpha--N-gamma migration in peptides of alpha,gamma-diaminobutyric acid and polymyxin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Optimizing DL-2,4-Diaminobutyric Acid Dihydrochloride Concentration for Neuronal Cells
Welcome to the technical support guide for DL-2,4-Diaminobutyric acid dihydrochloride (DAB), a versatile but complex modulator of the GABAergic system. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges of optimizing DAB concentration in neuronal cell cultures. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights required to achieve reproducible and meaningful results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of DAB in neuroscience research.
Q1: What is DL-2,4-Diaminobutyric acid (DAB) and what is its primary mechanism of action in the central nervous system (CNS)?
A1: DL-2,4-Diaminobutyric acid is a racemic mixture containing both the D- and L-isomers of 2,4-diaminobutyric acid. Its primary mechanism of action in the CNS is the inhibition of γ-aminobutyric acid (GABA) reuptake by targeting GABA transporters (GATs).[1][2][3] By blocking these transporters, which are located on presynaptic neurons and surrounding glial cells, DAB increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[2][4] The L-isomer (L-DABA) is generally considered the more potent inhibitor of GABA uptake.[5]
Q2: How should I prepare and store DAB dihydrochloride solutions for cell culture experiments?
A2: this compound is a hygroscopic, crystalline solid that is highly soluble in water.[6][7]
-
Reconstitution: For a stock solution, dissolve the powder in sterile, nuclease-free water or a buffered solution like PBS to a concentration of 50 mg/mL.[6][7] Ensure complete dissolution by vortexing.
-
Sterilization: After dissolution, sterile-filter the stock solution using a 0.22 µm syringe filter before adding it to your cell culture medium.[8]
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Q3: What is the difference between the DL-racemic mixture and the individual L- and D-isomers?
A3: The biological activity of DAB resides primarily in the L-isomer. L-DABA is a more potent inhibitor of GABA uptake compared to the D-isomer.[5] The DL-racemic mixture is often used in initial screening studies due to its commercial availability and lower cost. However, for studies requiring higher specificity and potency, using the purified L-isomer is recommended to better define the structure-activity relationship.[5][10]
Q4: Is DAB neuroprotective or neurotoxic?
A4: DAB exhibits a dual effect that is highly concentration-dependent. At lower concentrations, by enhancing GABAergic inhibition, it can be neuroprotective against excitotoxic insults.[4][5] However, at higher concentrations, DAB can become neurotoxic.[10] This toxicity may be due to several factors, including excessive intracellular accumulation leading to osmotic lysis or off-target effects like inhibition of ornithine carbamoyltransferase, which can lead to ammonia toxicity.[8][11] Therefore, determining the precise therapeutic window is a critical first step in any experimental design.
Core Experimental Protocol: Determining the Optimal DAB Concentration
The primary cause of failed experiments with DAB is the use of a suboptimal or toxic concentration. This protocol provides a robust workflow for establishing the ideal concentration range for your specific neuronal cell type using standard cell viability assays.
Objective:
To determine the concentration-dependent effect of DAB on neuronal cell viability and establish a non-toxic working range for subsequent functional assays.
Required Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
This compound
-
Sterile water or PBS for reconstitution
-
Complete cell culture medium
-
Viability assay kits:
Step-by-Step Methodology:
-
Cell Plating:
-
Seed your neuronal cells in a 96-well plate at a predetermined optimal density. For SH-SY5Y cells, a density of 1.5 x 10⁴ cells/well is a common starting point.[15]
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Causality Check: Cell density is critical. Overly confluent cultures can be more susceptible to nutrient depletion and toxic insults, while sparse cultures may not exhibit robust metabolic activity, affecting assay sensitivity.[16]
-
-
Preparation of DAB Serial Dilutions:
-
Prepare a 100x or 1000x concentrated stock of DAB in sterile water.
-
Perform a serial dilution in complete cell culture medium to prepare working concentrations. A broad range is recommended for the initial screen (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Critical Control: Always include a "vehicle-only" control (medium with the same volume of water used for the highest DAB concentration) to account for any effects of the solvent.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared DAB dilutions (and vehicle control) to the respective wells. Include a "no-treatment" control (fresh medium only) and a "lysis" control (a well treated with a lysis buffer, provided in LDH kits, to represent 100% cell death).
-
Treat at least three wells per condition (technical replicates) to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours). A 24-hour incubation is a standard starting point.[15]
-
-
Assessment of Cell Viability:
-
For LDH Assay: At the end of the incubation, carefully collect a sample of the supernatant from each well without disturbing the cells. Follow the manufacturer's protocol to measure LDH activity, which is proportional to cell death.[14]
-
For MTT Assay: After collecting the supernatant for the LDH assay (optional), add the MTT reagent to the remaining cells in the wells. Incubate according to the manufacturer's protocol (typically 2-4 hours). The reagent is converted by viable cells into a colored formazan product.[15] Solubilize the crystals and measure the absorbance.
-
Rationale: Using both assays provides a more complete picture. The MTT assay measures metabolic compromise, which can be an early indicator of stress, while the LDH assay measures membrane integrity loss, a later-stage event in cell death.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve (Concentration vs. % Viability).
-
The optimal concentration for functional studies will be the highest concentration that does not cause a significant decrease in cell viability.
-
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with DAB.
Problem 1: High levels of cell death are observed even at low (<100 µM) concentrations of DAB.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Cell Type Hypersensitivity | Certain neuronal subtypes, especially primary neurons, may be more sensitive to GABAergic modulation or osmotic stress than immortalized cell lines. |
| Solution: Expand your initial dose-response curve to include a much lower concentration range (e.g., 10 nM, 100 nM, 500 nM, 1 µM). | |
| Contaminated or Unhealthy Culture | Cells under stress from contamination (mycoplasma, bacteria) or poor culture conditions (e.g., high passage number) are predisposed to apoptosis and will be more sensitive to chemical insults. |
| Solution: Regularly test for mycoplasma. Use cells within a consistent and low passage number range. Ensure your culture medium and supplements are not expired. | |
| Solvent Toxicity | Although DAB is water-soluble, if you used another solvent like DMSO for a different compound in the same experiment, ensure its final concentration is non-toxic (typically <0.1%). |
| Solution: Run a separate vehicle control curve for the solvent to determine its toxicity threshold for your specific cell line. |
Problem 2: No observable effect on GABA uptake or neuronal activity is detected.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Concentration | The effective concentration (IC₅₀) for GAT inhibition can vary significantly between cell types depending on the expression levels and subtypes of GABA transporters. |
| Solution: Based on your viability assay, test higher, non-toxic concentrations of DAB. If viability permits, concentrations in the high micromolar to low millimolar range may be necessary. | |
| Degraded DAB Solution | DAB solutions, especially if not stored properly or subjected to multiple freeze-thaw cycles, can lose activity. |
| Solution: Prepare fresh stock solutions of DAB from powder for every critical experiment. Aliquot stocks to minimize freeze-thaw events.[9] | |
| Low GAT Expression | The neuronal cell line you are using may not express the specific GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1) that DAB inhibits.[3][17] |
| Solution: Verify the expression of GATs in your cell line using techniques like qPCR, Western Blot, or immunocytochemistry. If expression is low or absent, consider using a different cell model known to have robust GAT expression. | |
| Inappropriate Assay | The functional assay may not be sensitive enough to detect the subtle changes in GABAergic tone induced by DAB. |
| Solution: Consider using more direct and sensitive assays, such as a radiolabeled [³H]GABA uptake assay, which directly measures transporter function.[17] |
Problem 3: Results are inconsistent and not reproducible between experiments.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Variability in Cell State | The physiological state of cells, influenced by passage number, confluency, and time in culture, can alter receptor and transporter expression, leading to variable responses. |
| Solution: Implement strict quality control. Use cells from a narrow passage number range, seed at a consistent density, and perform experiments at the same time point post-plating. | |
| Inconsistent Incubation Times | The effects of DAB can be time-dependent. Minor variations in treatment duration can lead to significant differences in outcomes. |
| Solution: Use a precise timer for all incubation steps. Ensure that the time from adding the compound to the first well to the last well is minimized and consistent across plates. | |
| pH or Osmolality Changes | High concentrations of the DAB dihydrochloride salt can slightly alter the pH or osmolality of the culture medium, stressing the cells and affecting results. |
| Solution: For high concentrations (>1 mM), check the pH of the final treatment medium and adjust if necessary. Always use a vehicle control to account for any minor changes. |
Data & Visualizations
Summary of Reported DAB Concentrations
The following table summarizes concentrations of DAB used in various contexts. Note the wide range, underscoring the necessity of empirical determination for each experimental system.
| Compound | Cell/System Type | Concentration Range | Observed Effect | Reference |
| L-DABA | Human Glioma Cells | 10-20 mM | Cytolytic effect (LD₅₀) after 24-48h. | [8][18] |
| L-DABA | Mouse (in vivo, i.c.v.) | 2 µmoles | Anticonvulsant activity against picrotoxin. | [5] |
| L-DABA | Rat Cortex Slices | 1 µM - 1 mM | Inhibition of GABA uptake. | [19] |
| L-DABA | Hepatoma Cells | Not specified | Antitumour effect in vitro and in vivo. | [20] |
| DL-DAB | SH-SY5Y Cells | Up to 1 mM | Often used in neurotoxicity screening panels. | [14][15] |
Visualizing the Mechanism and Troubleshooting Workflow
To aid in conceptualizing DAB's function and troubleshooting experimental hurdles, the following diagrams are provided.
Caption: Mechanism of DAB at a GABAergic synapse.
References
- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Transporters [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for the heterogeneity of L-2,4-diaminobutyric acid uptake in rat cortex. (1978) | A. J. Kennedy | 8 Citations [scispace.com]
- 20. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-2,4-Diaminobutyric Acid Dihydrochloride Animal Model Studies
Welcome to the technical support center for researchers utilizing DL-2,4-Diaminobutyric acid dihydrochloride (DAB) in animal models. This guide is designed to provide in-depth technical and practical information to navigate the challenges and nuances of working with this compound. Our goal is to equip you with the knowledge to anticipate potential side effects, troubleshoot experimental hurdles, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal research?
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. In research, it is primarily investigated for its neurotoxic properties and, in some contexts, its potential as an anti-tumor agent.[1][2] Its neurotoxicity makes it a tool compound for studying specific pathways of neuronal damage.
Q2: What is the principal mechanism of DAB-induced toxicity in animal models?
The primary mechanism of DAB's toxicity stems from its effects on the liver, which then lead to secondary neurological damage.[3][4][5][6] Specifically, L-2,4-diaminobutyric acid acts as a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea cycle within the liver.[3][4][5][6] This inhibition impairs the liver's ability to detoxify ammonia, leading to a state of chronic hyperammonemia (elevated ammonia levels). The sustained, albeit slight, increase in systemic ammonia is believed to be a major contributor to the observed neurotoxicity.[1][3][4][6]
Q3: Are there other known mechanisms of neurotoxicity for DAB?
Yes, beyond the indirect effects of hyperammonemia, recent research suggests that 2,4-DAB can also exert direct neurotoxic effects. Studies in zebrafish larvae have indicated that 2,4-DAB can activate N-methyl-D-aspartate (NMDA) receptors, a mechanism implicated in excitotoxicity. This research also identified molecular signatures consistent with neurodegeneration, such as the downregulation of genes associated with amyotrophic lateral sclerosis (ALS) like SOD1 and UBQLN4.
Troubleshooting Guide: Common Issues in DAB Animal Studies
This section addresses specific problems researchers may encounter during their experiments with DAB.
Issue 1: Unexpected Severity or Rapid Onset of Adverse Effects
-
Problem: Animals exhibit severe neurotoxicity (e.g., strong convulsions, rapid deterioration) at doses expected to be moderate.
-
Causality & Troubleshooting:
-
Route of Administration: The toxicity of DAB can vary significantly with the route of administration. Intraperitoneal (i.p.) and intravenous (i.v.) routes will lead to more rapid and potentially more severe effects than oral administration due to faster systemic availability.
-
Dose Formulation: Ensure the compound is fully solubilized. The dihydrochloride salt of DAB is generally water-soluble. However, inadequate vortexing or sonication can lead to a concentrated bolus being administered. Always visually inspect for complete dissolution.
-
Animal Strain and Species: Different species and even strains of rodents can have varying metabolic capacities and sensitivities to neurotoxic insults. What is a tolerable dose in one strain may be severely toxic in another. It is crucial to perform dose-ranging studies in the specific strain you are using.
-
Issue 2: High Incidence of Mortality Unrelated to Experimental Endpoint
-
Problem: A significant number of animals are dying prematurely, particularly in long-term studies.
-
Causality & Troubleshooting:
-
Chronic Ammonia Toxicity: As previously mentioned, DAB can induce a chronic state of elevated ammonia.[1][3][4][6] This can lead to a gradual decline in health, including weight loss and increased susceptibility to other stressors.
-
Monitoring: Implement a robust monitoring plan. This should include daily or twice-daily checks for clinical signs of neurotoxicity (see monitoring protocol below), body weight measurements, and food and water intake.
-
Supportive Care: For animals showing early signs of toxicity, supportive care can sometimes be beneficial, although this must be carefully considered so as not to interfere with the study's scientific objectives. This could include providing easily accessible, highly palatable, and moistened food to counteract loss of appetite.
-
Dose Adjustment: If mortality is high across groups, a reduction in the administered dose may be necessary.
-
Issue 3: Variability in Experimental Results
-
Problem: High variability in behavioral or physiological readouts between animals in the same treatment group.
-
Causality & Troubleshooting:
-
Inconsistent Administration: Ensure that the administration of DAB is consistent across all animals. For oral gavage, for example, incorrect placement of the gavage needle can lead to aspiration or deposition of the compound in the esophagus, altering absorption. For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or bladder.
-
Stress: Stress can exacerbate neurotoxic effects. Acclimatize animals to handling and the injection procedure before the start of the study to minimize stress-induced variability.
-
Circadian Rhythm: The time of day of administration and testing can influence an animal's metabolic state and response to a compound. Maintain a consistent schedule for all experimental procedures.
-
Experimental Protocols
Protocol 1: Dose Formulation of this compound
-
Determine the appropriate vehicle: Sterile water or isotonic saline (0.9% NaCl) are suitable vehicles for the dihydrochloride salt form of DAB.
-
Calculate the required amount: Based on the desired dose (in mg/kg) and the average weight of the animals, calculate the total amount of DAB needed.
-
Weighing: Accurately weigh the DAB powder in a sterile container.
-
Dissolution: Gradually add the vehicle to the powder while vortexing. Gentle warming and sonication can aid in dissolution if necessary.
-
Final Volume and Sterilization: Adjust to the final volume with the vehicle. For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm filter.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically at 2-8°C for short-term use. For longer-term storage, consult the manufacturer's data sheet, as aliquoting and freezing at -20°C or -80°C may be appropriate.
Protocol 2: Monitoring for Adverse Effects in Rodent Models
This protocol outlines a basic framework for observing and scoring adverse effects of DAB.
-
Baseline Assessment: Before the first administration of DAB, perform a baseline assessment of all animals. This should include body weight, general appearance, and a simple neurological exam (e.g., gait, righting reflex).
-
Post-Administration Monitoring:
-
Acute Phase (0-4 hours post-dosing): Observe animals continuously for the first hour and then at regular intervals for the next three hours. Look for any immediate adverse reactions.
-
Sub-acute Phase (4-24 hours post-dosing): Conduct observations at least three times during this period.
-
Chronic Phase (Daily for the duration of the study): Perform daily observations, preferably at the same time each day.
-
-
Clinical Signs to Monitor:
-
General: Body weight, food and water intake, posture (hunching), coat condition (piloerection), signs of dehydration.
-
Neurological:
-
Other: Changes in breathing (dyspnea).[3]
-
-
Scoring System: Implement a numerical scoring system to quantify the severity of these signs. This will allow for more objective data collection and the establishment of humane endpoints.
-
Humane Endpoints: Clearly define the criteria for removing an animal from the study (e.g., a certain percentage of body weight loss, uncontrolled seizures, inability to reach food or water).
Data Presentation
Table 1: Summary of Reported Toxic Effects of this compound in Animal Models
| Animal Model | Route of Administration | Observed Side Effects | Key Findings | Reference(s) |
| Rat | Intraperitoneal (toxic doses) | Hyperirritability, tremors, convulsions (onset 12-20 hours), slight increase in blood and brain ammonia, 2-3 fold increase in brain glutamine. | Induces chronic ammonia toxicity by inhibiting ornithine carbamoyltransferase in the liver, leading to secondary neurotoxicity. | [1][3][4][6] |
| Mouse | Intraperitoneal (0.1 M solution) | Weight reduction, loss of appetite, neurological symptoms, drug-related deaths. | Investigated as an anti-tumor agent; side effects limited its therapeutic potential as a standalone treatment. | |
| Zebrafish Larvae | Aqueous Exposure | Decreased viability (EC50 of 500 µM), motor dysfunction (modulated startle kinematics). | Identified as more potent than its isomers BMAA and AEG in this model. Downregulation of ALS-associated genes. |
Visualizations
Diagram 1: Proposed Mechanism of DAB-Induced Neurotoxicity
Caption: Proposed pathway of DAB-induced neurotoxicity.
Diagram 2: Experimental Workflow for a DAB Study
Caption: A generalized experimental workflow for in vivo DAB studies.
References
- 1. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. foodb.ca [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with DL-2,4-Diaminobutyric Acid Dihydrochloride (DAB)
Welcome to the technical support center for DL-2,4-Diaminobutyric acid dihydrochloride (DAB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to address common sources of experimental variability. By understanding the underlying principles of DAB's activity and potential pitfalls, you can enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: DL-2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid. Its dihydrochloride form is a common salt used in research due to its stability and solubility in aqueous solutions.[1] The primary mechanism of action of DABA is the inhibition of GABA transaminase (GABA-T) and the reuptake of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the central nervous system.[2] By blocking these processes, DABA leads to an increase in the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[2]
Q2: What is the difference between DL-2,4-Diaminobutyric acid and L-2,4-Diaminobutyric acid, and which one should I use?
A2: DL-2,4-Diaminobutyric acid is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers. The L-isomer (L-DABA) is generally considered the more biologically active form, exhibiting more potent effects in various studies, including those on neurotoxicity and anti-tumor activity.[3][4] The choice between the DL-mixture and the pure L-isomer is a critical experimental parameter. For mechanistic studies requiring high specificity, the L-isomer is recommended. The DL-mixture may be a more cost-effective option for initial screening, but be aware that the presence of the less active D-isomer can influence the effective concentration and may introduce variability.
Q3: What are the main applications of this compound in research?
A3: Due to its effects on the GABAergic system, DAB is widely used in neuroscience research to study inhibitory neurotransmission and its role in conditions like epilepsy.[5] It has also been investigated for its potential as an anti-tumor agent, where it can induce cytotoxicity in cancer cells, possibly through osmotic lysis due to excessive uptake.[1][3][6] Additionally, it is used as a tool compound in neurobiology to understand the mechanisms of various drugs and in the development of therapeutic agents.[1]
Q4: What are the known toxicities and off-target effects of DL-2,4-Diaminobutyric acid?
A4: DABA is a known neurotoxin and can also cause liver damage.[2] The neurotoxicity may be linked to its ability to cause chronic ammonia toxicity.[7][8] This is thought to occur through the competitive inhibition of ornithine carbamoyltransferase, a key enzyme in the urea cycle in the liver, leading to a buildup of ammonia.[7][8] In vivo, this can manifest as hyperirritability, tremors, and convulsions.[7]
Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results with DAB can often be traced back to a few key experimental variables. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reduced or No Observed Biological Activity
If you are observing a weaker than expected effect or no effect at all, consider the following factors:
-
Purity and Integrity of the Compound:
-
Stock Solution Preparation and Storage:
-
Causality: DAB is soluble in water.[13] However, the stability of DAB in aqueous solution, especially at physiological pH and temperature, may be limited over long periods. There is a potential for cyclization of the free acid.[10]
-
Protocol: Prepare fresh stock solutions regularly. For a stock solution, dissolve the desired amount of DAB in sterile, distilled water. It is recommended to store aqueous stock solutions at -80°C for up to two years or at -20°C for up to one year.[14] Before use in cell culture, it is best practice to sterilize the working solution by filtering it through a 0.22 µm filter.[14]
-
-
pH of the Experimental Medium:
-
Causality: The activity of DAB can be pH-sensitive.[15] The charge state of the amino acid, which can be influenced by pH, may affect its uptake into cells and its interaction with its targets.
-
Recommendation: Ensure that the pH of your cell culture medium or buffer is stable and within the optimal physiological range for your experimental system (typically pH 7.2-7.4). Buffer your medium appropriately, especially if your experimental conditions might cause pH shifts.
-
Issue 2: High Variability Between Experimental Repeats
High variability can be frustrating. Here are some common culprits:
-
Choice of Isomer (DL- vs. L-DAB):
-
Causality: As mentioned in the FAQs, the L-isomer is generally more potent.[3][4] If you are using the DL-racemic mixture, slight variations in the exact ratio between batches from a supplier, though unlikely, could contribute to variability. More importantly, if different labs in a collaborative project are using different forms (DL- vs L-), this will be a major source of discrepancy.
-
Recommendation: For consistency, use the L-isomer if possible. If using the DL-form, ensure you are consistent with the source and batch for a given set of experiments. Clearly report which form was used in your publications.
-
-
Cell Density and Proliferation Rate:
-
Causality: The cytotoxic effects of some compounds can be dependent on cell density.[16] At higher cell densities, the effective concentration of the compound per cell is lower, and cell-cell contacts can sometimes alter cellular responses to drugs.
-
Recommendation: Standardize your cell seeding density and the confluency at which you perform your experiments. Be aware that rapidly proliferating cells may respond differently than quiescent cells.
-
-
Competition with Media Components:
-
Causality: The anti-tumor effect of L-DABA can be reduced by the presence of other amino acids, such as L-alanine and L-methionine, which compete for the same transport system.[3][6] The composition of your cell culture medium, particularly the concentration of other amino acids and the presence of serum, can therefore influence the uptake and efficacy of DAB.[13]
-
Recommendation: Be consistent with the type of cell culture medium and serum percentage you use. If you observe variability, consider if there have been any changes to your media formulation. For mechanistic studies, you might consider using a defined, serum-free medium to reduce this variability.
-
Issue 3: Unexpected or Off-Target Effects
Observing effects that are not consistent with the known mechanism of action of DAB can be perplexing.
-
Neurotoxicity and Ammonia Accumulation:
-
Causality: In vivo and in some in vitro systems with metabolic capacity (e.g., liver slices), the neurotoxic effects of DAB may be secondary to liver damage and subsequent ammonia accumulation due to the inhibition of ornithine carbamoyltransferase.[7][8]
-
Recommendation: When working with in vivo models, monitor for signs of neurotoxicity and consider measuring blood ammonia levels. In vitro, be aware of this potential off-target effect, especially in co-culture systems involving liver cells or when using primary hepatocytes.
-
-
Cell-Type Specificity:
-
Causality: The expression levels of GABA transporters and the metabolic pathways present in different cell lines can vary significantly. This can lead to different sensitivities to DAB.
-
Recommendation: Characterize the expression of GABA transporters in your cell model if this information is not already available. Be cautious when comparing results across different cell lines.
-
Experimental Protocols and Data Presentation
Table 1: Recommended Concentration Ranges for L-DAB in In Vitro Experiments
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Cytotoxicity | Human Glioma Cells | 6 - 20 mM | 24 - 48 hours | [13][15] |
| Cytotoxicity | Mouse Fibrosarcoma Cells | 10 mM | 24 hours | [3][6] |
| GABA System Modulation | Neuronal Cultures | Varies (typically µM to low mM) | Varies | [2] |
Note: These are starting points. The optimal concentration should be determined empirically for your specific experimental system through a dose-response study.
Protocol: Preparation of a 100 mM Stock Solution of this compound
-
Weighing: Accurately weigh out 191.06 mg of this compound (MW: 191.06 g/mol ).
-
Dissolving: In a sterile container, dissolve the powder in 10 mL of sterile, distilled water. Gentle vortexing can be used to aid dissolution.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile, conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizing Experimental Workflows and Concepts
Diagram: Troubleshooting Workflow for Inconsistent DAB Results
Caption: A logical workflow for troubleshooting common issues in DAB experiments.
Diagram: Key Factors Influencing DAB Efficacy in Cell-Based Assays
Caption: Interplay of key variables affecting DAB's journey to its biological target.
References
- 1. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]
- 13. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Induction of complete and irreversible damage to malignant glioma cells by L-2,4 diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to dissolve DL-2,4-Diaminobutyric acid dihydrochloride for experiments
Welcome to the technical support guide for DL-2,4-Diaminobutyric acid dihydrochloride (DAB). As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the handling and dissolution of this compound for experimental use. This guide is designed to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Quick Reference Data
For ease of use, the core physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65427-54-5 | [1][2] |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [3][4] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Primary Solvent | Water (H₂O) | [4] |
| Aqueous Solubility | 50 mg/mL | [1][2][5] |
| Other Solvents | Slightly soluble in ethanol | |
| Key Characteristic | Hygroscopic (will absorb moisture from the air) | [2] |
| Storage (Solid) | -20°C in a tightly sealed container | [2][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
The recommended and most effective solvent is high-purity water (e.g., sterile, deionized, or WFI grade). The compound is highly soluble in aqueous solutions, with a reported solubility of up to 50 mg/mL.[1][2]
Scientist's Insight: The dihydrochloride salt form of this amino acid analog is specifically designed to enhance aqueous solubility. The two hydrochloride components ensure that the amine groups are fully protonated, rendering the molecule highly polar and readily dissolved by polar solvents like water. While slight solubility in ethanol has been noted, water remains the solvent of choice for achieving high-concentration, stable stock solutions.
Q2: I need to prepare a high-concentration stock solution. What is the recommended protocol?
This protocol provides a reliable method for preparing a sterile, 50 mg/mL stock solution.
Protocol: Preparation of a 50 mg/mL Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., WFI, Milli-Q®, or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, light-protecting microcentrifuge tubes or cryovials for aliquots
Step-by-Step Methodology:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the container of DAB to equilibrate to room temperature before opening. This is a critical step to prevent condensation from forming on the hygroscopic powder.[2]
-
Weighing: Tare a sterile conical tube on the balance. Carefully weigh the desired amount of DAB powder directly into the tube. For a 10 mL solution, you would weigh 500 mg.
-
Solvent Addition: Add the calculated volume of sterile water to the conical tube. For the 500 mg example, add 10 mL of water.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. The powder should dissolve to form a clear solution.[1]
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, warm the solution in a 37°C water bath for 5-10 minutes. Intermittently vortex the tube during this time.
-
Causality Explanation: Gentle heating increases the kinetic energy of the solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice more effectively and speeding up dissolution. Avoid aggressive heating or boiling, which could risk degrading the compound.
-
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a new sterile conical tube. This step is crucial for experiments involving cell culture to ensure the removal of any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. Store these aliquots at -20°C for long-term use.
Workflow for Stock Solution Preparation
References
Technical Support Center: Navigating Cell Viability Assays in the Presence of DL-2,4-Diaminobutyric Acid Dihydrochloride
Welcome to our dedicated technical support guide for researchers utilizing DL-2,4-Diaminobutyric acid dihydrochloride (DAB) in their experimental workflows. This resource provides in-depth troubleshooting advice and frequently asked questions to address potential interference with common cell viability assays. As a non-proteinogenic amino acid derivative, DAB is increasingly used in neurobiology and cancer research.[1][] However, its unique biochemical properties necessitate careful consideration when assessing cellular health.
Introduction to this compound (DAB)
This compound is an analog of the neurotransmitter GABA.[3] Its primary mechanisms of action are the inhibition of GABA transaminase and the reuptake of GABA, leading to elevated GABA levels in the system.[4] While a valuable tool, its effects on cellular metabolism and potential for direct chemical interaction with assay reagents can lead to inaccurate cell viability measurements. This guide is designed to help you identify and overcome these challenges, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound (DAB) directly interfere with tetrazolium-based assays like MTT, XTT, or WST-1?
While there is no direct literature evidence of DAB interfering with tetrazolium reduction, the potential for interference should be considered. Tetrazolium assays measure cell viability by the enzymatic reduction of a tetrazolium salt to a colored formazan product, a process driven by cellular dehydrogenases.
Potential for Interference:
-
Metabolic Alterations: As DAB is known to modulate cellular metabolism, particularly in neuronal models, it could indirectly affect the dehydrogenase activity, leading to an under or overestimation of cell viability.[4][5]
-
Chemical Reduction: Although less likely for an amino acid derivative compared to compounds with strong reducing groups like antioxidants, the possibility of direct, non-enzymatic reduction of the tetrazolium salt by high concentrations of DAB cannot be entirely ruled out.[6]
Recommendation: Always include a "compound-only" control (DAB in media without cells) to check for direct reduction of the tetrazolium salt.
Q2: My LDH assay results show increased cytotoxicity with DAB treatment, but I don't observe corresponding morphological changes. What could be the issue?
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[7][8]
Potential Issues:
-
Bacterial Contamination: Some bacteria can interfere with the LDH assay, leading to inaccurate results.[7] Given that DAB is an amino acid derivative, it could potentially support the growth of certain microbial contaminants.
-
Compound-Induced LDH Release: While unlikely to cause direct cell lysis without visible morphological changes, some compounds can cause sub-lethal membrane damage, leading to LDH leakage.
-
Interference with Enzyme Activity: Although not documented for DAB, some small molecules can inhibit or enhance LDH activity, leading to false readings.[9]
Recommendation: Visually inspect your cultures for any signs of microbial contamination. Additionally, consider performing a cell-free experiment where DAB is added to a known amount of LDH to see if it affects the enzyme's activity.
Q3: Are ATP-based viability assays a good alternative when working with DAB?
ATP-based assays, which measure the ATP content of viable cells, are often considered a robust alternative as they are less prone to interference from colored or reducing compounds.[10][11]
Advantages:
-
High Sensitivity: These assays can detect a very low number of viable cells.[12]
-
Direct Measure of Viability: ATP is a direct indicator of metabolically active cells.[13][14]
Limitations:
-
Metabolic Effects: Since DAB can alter cellular metabolism, it might influence cellular ATP levels independently of cell viability.
-
Chemical Interference: Certain chemicals can interfere with the luciferase enzyme used in the assay.[15]
Recommendation: ATP assays are a strong alternative, but it is crucial to run controls to ensure that DAB itself does not affect the luciferase reaction or baseline ATP levels in your specific cell model.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results with MTT/XTT/WST-1 Assays
Possible Cause: Interference from this compound (DAB).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tetrazolium assay interference.
Detailed Steps:
-
Compound-Only Control: To test for direct chemical reduction, prepare wells with your culture medium and the same concentrations of DAB used in your experiment, but without cells. Add the tetrazolium reagent and incubate as you would for your experimental plates. A color change indicates direct interference.
-
Orthogonal Assay Validation: If direct chemical interference is ruled out, the observed effect may be due to metabolic alterations. To confirm your findings, use an assay with a different detection principle, such as an ATP-based assay or a Crystal Violet assay.
Issue 2: High Background in LDH Cytotoxicity Assays
Possible Cause: Contamination or interference with the LDH enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in LDH assays.
Detailed Steps:
-
Microbial Contamination Check: Carefully examine your cell cultures under a microscope for any signs of bacterial or yeast contamination, which can contribute to LDH levels.[7]
-
Enzyme Activity Control: To determine if DAB directly affects LDH enzymatic activity, perform a cell-free experiment. Add your experimental concentrations of DAB to a known amount of purified LDH in culture medium and measure the activity. Compare this to LDH activity in the medium without DAB.
-
Hemolysis Check: If your samples contain red blood cells, visually inspect for hemolysis (a pink or reddish tint in the supernatant), as this will release LDH and cause falsely high cytotoxicity readings.[8]
Recommended Alternative Assay: Crystal Violet Staining
For adherent cell lines, the Crystal Violet assay is a simple and reliable alternative that is less susceptible to metabolic or chemical interference.[16] This method stains the DNA and proteins of the cells that remain attached to the plate, providing a measure of cell biomass.[17][18]
Experimental Protocol: Crystal Violet Assay
-
Cell Seeding and Treatment: Seed your adherent cells in a multi-well plate and allow them to attach. Treat the cells with your desired concentrations of this compound for the specified duration.
-
Media Removal and Washing: Gently aspirate the culture medium. Wash the cells once with Phosphate Buffered Saline (PBS) to remove any detached or dead cells.[19]
-
Fixation: Add 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[19]
-
Staining: Aspirate the methanol and add a 0.1% to 0.5% crystal violet staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.[16][18]
-
Washing: Gently wash the plate with water multiple times to remove excess stain. Allow the plate to air dry completely.[19]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or a solution containing a detergent like SDS) to each well to dissolve the stain.
-
Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm using a plate reader.[17][18]
Data Summary: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for DAB Interference | Recommended Controls |
| Tetrazolium (MTT, XTT) | Enzymatic reduction by cellular dehydrogenases | Moderate: Altered metabolism or direct chemical reduction. | Compound-only control, Orthogonal assay validation. |
| LDH Release | Measures release of lactate dehydrogenase from damaged cells[8] | Low to Moderate: Microbial contamination, direct enzyme interference. | Visual inspection for contamination, Compound + LDH control. |
| ATP-Based | Quantifies ATP in viable cells using a luciferase reaction[11] | Low: Altered metabolism influencing ATP levels. | Compound + luciferase control, Baseline ATP measurement. |
| Crystal Violet | Stains DNA and proteins of adherent cells[17][18] | Very Low: Unlikely to be affected by DAB. | Proper washing steps to remove dead cells. |
Conclusion
When investigating the effects of this compound on cell viability, it is imperative to be aware of the potential for assay interference. By implementing the appropriate controls and validating findings with orthogonal methods, researchers can ensure the accuracy and reliability of their data. This guide provides a framework for troubleshooting common issues and selecting the most appropriate assay for your experimental needs.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. ATP Assays | What is an ATP Assay? [france.promega.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. What are the cons of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. tpp.ch [tpp.ch]
Technical Support Center: Minimizing Neurotoxicity of DL-2,4-Diaminobutyric Acid Dihydrochloride (DAB) In Vivo
Welcome to the technical support center for researchers utilizing DL-2,4-Diaminobutyric Acid Dihydrochloride (DAB) in in vivo studies. This guide is designed to provide you with a comprehensive understanding of the neurotoxic potential of DAB and to offer actionable strategies and troubleshooting advice to mitigate these effects in your experimental models. Our goal is to help you achieve your research objectives while ensuring the highest standards of animal welfare and data integrity.
Understanding the Neurotoxic Profile of DAB
DL-2,4-Diaminobutyric Acid (DAB) is a potent compound with complex biological activities, primarily known for its effects on the GABAergic system. However, its utility in research can be hampered by significant neurotoxicity. A thorough understanding of the mechanisms underlying this toxicity is the first step toward effective management.
The neurotoxicity of DAB is primarily attributed to two key mechanisms:
-
Inhibition of the Urea Cycle and Subsequent Hyperammonemia : The most significant contributor to DAB's neurotoxicity is its ability to competitively inhibit ornithine carbamoyltransferase, a critical enzyme in the urea cycle.[1][2] This inhibition impairs the liver's capacity to detoxify ammonia, a byproduct of amino acid metabolism, leading to its accumulation in the bloodstream (hyperammonemia). Elevated ammonia levels are highly neurotoxic, causing a range of symptoms from hyperirritability and tremors to convulsions and coma.[1][2] The neurotoxic effects of DAB are therefore largely a manifestation of chronic ammonia toxicity.[1][2]
-
Modulation of the GABAergic System : DAB is a known inhibitor of GABA transaminase, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[3] It also acts as a GABA reuptake inhibitor. Both actions lead to an accumulation of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. While this is often the desired effect in experimental paradigms, excessive GABAergic activity can also contribute to adverse neurological effects.
It is also important to note that DAB can cause liver damage, which may further exacerbate neurotoxicity by compromising the organ's metabolic and detoxification functions.[1][2]
Pre-experimental Considerations and Best Practices for In Vivo Administration
Careful planning and adherence to best practices are paramount when working with a compound with a known neurotoxic profile like DAB.
Dose-Response Studies are Crucial
-
Recommendation : Always initiate your studies with a pilot dose-response experiment to determine the minimal effective dose of DAB for your specific research question and animal model. This will help to avoid unnecessarily high doses that are more likely to induce severe neurotoxicity.
-
Rationale : The toxic dose of DAB can vary depending on the species, strain, age, and route of administration.[4] A thorough dose-finding study will establish a therapeutic window for your experiments.
Route of Administration Matters
-
Recommendation : The route of administration can significantly impact the onset and severity of neurotoxicity.[4] Intraperitoneal (i.p.) injections are common, but for some applications, targeted delivery (e.g., intracranial) might be considered to reduce systemic exposure, though this requires specialized surgical procedures.
-
Best Practice : Ensure all parenteral solutions of DAB are sterile, isotonic, and at a physiological pH to minimize local irritation and inflammation.[5][6]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during in vivo experiments with DAB and provides practical solutions.
FAQ 1: My animals are exhibiting tremors, hyperirritability, and seizures after DAB administration. What is happening and what should I do?
-
Likely Cause : These are classic signs of hyperammonemia-induced neurotoxicity resulting from DAB's inhibition of the urea cycle.[1][2]
-
Immediate Action :
-
If the symptoms are severe, consider euthanizing the animal to prevent further suffering, in accordance with your institution's IACUC guidelines.
-
For future experiments, immediately reduce the dose of DAB.
-
-
Preventative Strategy: Support the Urea Cycle :
-
Co-administration of L-Arginine : L-arginine is a key intermediate in the urea cycle and can help to drive the cycle forward, promoting the detoxification of ammonia.[7][8] While a specific protocol for co-administration with DAB is not well-established in the literature, a logical starting point can be inferred from the treatment of other urea cycle disorders.
-
Rationale : By providing an excess of a downstream substrate, you can help to overcome the enzymatic inhibition caused by DAB.
-
Experimental Protocol for L-Arginine Co-administration (Suggested Starting Point)
| Parameter | Recommendation | Rationale |
| L-Arginine Dose | 100-500 mg/kg | Based on doses used in the management of hyperammonemia in other contexts. A dose-response for L-arginine's protective effect should be determined.[7][8] |
| Timing | Administer 30-60 minutes before DAB | To ensure that the urea cycle is "primed" to handle the increased ammonia load that will result from DAB's action. |
| Route | Intraperitoneal (i.p.) | For consistency with DAB administration. |
| Formulation | L-Arginine hydrochloride, dissolved in sterile saline, pH adjusted to ~7.4 | To ensure physiological compatibility. |
Monitoring : Closely observe animals for a reduction in the severity and incidence of neurotoxic signs compared to animals receiving DAB alone. Blood ammonia levels can also be measured to quantify the protective effect of L-arginine.
FAQ 2: I am observing lethargy and ataxia in my animals, which is confounding my behavioral experiments. Is this related to the neurotoxicity?
-
Likely Cause : While these can be signs of general malaise, they can also be related to the potentiation of GABAergic neurotransmission caused by DAB. Excessive inhibition in the central nervous system can lead to sedation and motor incoordination.
-
Troubleshooting :
-
Dose Reduction : As with more severe neurotoxic effects, the first step is to reduce the dose of DAB to the minimum effective level.
-
Consider the Timing of Behavioral Testing : If the sedative effects are transient, schedule your behavioral experiments for a time point after these effects have subsided but while the desired experimental effect of DAB is still present.
-
-
Exploratory Strategy (Use with Caution): GABA Receptor Antagonists :
-
Concept : A GABA receptor antagonist could theoretically be used to counteract the excessive GABAergic effects of DAB. Examples of non-selective GABAA receptor antagonists include bicuculline and flumazenil.[2]
-
⚠️ CRITICAL WARNING : This approach should be considered highly experimental and carries a significant risk of inducing seizures, as it would counteract the inhibitory tone in the brain. It may also negate the intended experimental effect of DAB. A thorough risk-benefit analysis and extensive pilot studies are essential. This is generally not recommended without strong justification and careful dose-finding studies for the antagonist.
-
FAQ 3: Can I do anything to support the overall health of my animals during a chronic DAB study?
-
Recommendation : Yes, providing supportive care is crucial.
-
Diet : Ensure animals have free access to a standard diet and water. For long-term studies, monitor food and water intake and body weight.
-
Hydration : Adequate hydration is important for renal clearance of metabolites.
-
Monitoring : Implement a clear and consistent monitoring plan to assess animal welfare. This should include daily checks for clinical signs of neurotoxicity and general well-being.
-
Visualizing the Mechanisms and Mitigation Strategies
Diagram 1: The Urea Cycle and the Impact of DAB
Caption: DAB competitively inhibits OTC, disrupting the urea cycle and leading to ammonia buildup. L-Arginine supplementation can help drive the cycle forward.
Diagram 2: Experimental Workflow for Mitigating DAB Neurotoxicity
Caption: A phased experimental approach to test the efficacy of L-arginine in mitigating DAB-induced neurotoxicity.
References
- 1. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]
- 8. Treatment Guidelines | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for DL-2,4-Diaminobutyric Acid Dihydrochloride
Welcome to the technical support center for the analysis of DL-2,4-Diaminobutyric acid dihydrochloride (DABA). This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the HPLC analysis of this compound: peak tailing. As a small, polar, and basic molecule, DABA presents unique chromatographic hurdles. This resource provides in-depth, question-and-answer-based troubleshooting strategies grounded in scientific principles to help you achieve symmetrical, reproducible peaks.
Understanding the Analyte: this compound
DL-2,4-Diaminobutyric acid (DABA) is an unnatural amino acid derivative. Its dihydrochloride salt form enhances its solubility in aqueous solutions, a key property for preparing standards and samples for reversed-phase HPLC.[1][2][3] However, the presence of two primary amine groups makes it susceptible to strong interactions with the stationary phase, often leading to poor peak shape.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why am I seeing significant peak tailing with DL-2,4-Diaminobutyric acid on my C18 column?
A1: The primary cause of peak tailing for basic compounds like DABA on silica-based columns is secondary interactions with residual silanol groups.
In an ideal reversed-phase separation, retention is governed by hydrophobic interactions. However, silica-based stationary phases, including C18, have residual silanol groups (Si-OH) on their surface.[4][5] These silanols are acidic and can become ionized (Si-O-), especially at mid-range pH values.[4][6][7] The protonated amine groups of DABA can then interact electrostatically with these ionized silanols, creating a strong, secondary retention mechanism.[5][8] This leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailing peak.[4][9]
A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is a quantitative indicator of significant peak tailing.[5][10]
Underlying Mechanism: Silanol Interactions
Q2: How can I minimize these silanol interactions to improve my peak shape?
A2: There are several effective strategies to mitigate silanol interactions, primarily involving mobile phase optimization and column selection.
Operating at a low mobile phase pH (typically between 2 and 3) is a highly effective way to reduce peak tailing for basic compounds.[5][10] At low pH, the acidic silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged DABA molecules.[4][5][7]
Important Consideration: While lowering the pH improves peak shape, it can also decrease the retention time of basic analytes.[4][11] To counteract this, you may need to decrease the percentage of the organic modifier in your mobile phase.[5]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Protonates silanol groups, reducing secondary interactions. |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the desired pH range. |
| Buffer Concentration | 20-50 mM | Sufficient to maintain a stable pH and mask some residual silanol activity.[10] |
Column technology has advanced significantly to address the issue of residual silanols. Using a modern, high-purity, end-capped column is strongly recommended.[4][6] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar functional group, effectively shielding them from interaction with the analyte.[4][5]
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 7.0, 4.5, and 2.8 with phosphoric acid.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Initial HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 95% B in 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL DABA solution.
-
-
Analysis:
-
Inject the DABA standard using the mobile phase at pH 7.0 and record the chromatogram.
-
Flush the column and system thoroughly.
-
Repeat the injection with the mobile phase at pH 4.5.
-
Flush the column and system thoroughly.
-
Repeat the injection with the mobile phase at pH 2.8.
-
-
Evaluation:
-
Compare the peak shape (asymmetry factor) and retention time from the three runs. A significant improvement in peak symmetry is expected at pH 2.8.
-
Q3: I've adjusted the pH, but I'm still seeing some tailing. What else can I do?
A3: If pH adjustment alone is insufficient, consider using mobile phase additives like ion-pairing agents or switching to a different chromatographic mode like HILIC.
Ion-pairing agents are molecules that have both a hydrophobic region and an ionic group.[12] For a basic analyte like DABA, an anionic ion-pairing agent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), can be added to the mobile phase.[13] The hydrophobic part of the ion-pairing agent adsorbs onto the C18 stationary phase, creating a negatively charged surface that can retain the positively charged DABA through ion-exchange.[14] This can improve both retention and peak shape by masking silanol interactions.[14]
Caveat: Ion-pairing methods can require long column equilibration times and may not be compatible with mass spectrometry (MS) detectors.[12]
For very polar compounds like DABA that are poorly retained in reversed-phase, HILIC is an excellent alternative.[15][16] HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent.[17][18] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[17] HILIC can provide excellent peak shapes for polar, basic compounds without the need for derivatization.[19][20]
HILIC Method Development Starting Point:
-
Column: HILIC column (e.g., Amide or Silica, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start with a high percentage of A, gradually increasing B.
-
Detection: MS or Charged Aerosol Detector (CAD) are often preferred for underivatized amino acids.
Q4: Could my HPLC system or sample be causing the peak tailing?
A4: Yes, instrumental and sample-related issues can also contribute to or exacerbate peak tailing.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[6] Ensure all connections are properly made with minimal dead volume.
-
Blocked Frit: A partially blocked inlet frit on the column can lead to poor sample distribution and distorted peaks.[21] If you suspect a blockage, try reversing and flushing the column (if the manufacturer's instructions permit).[21]
-
Column Void: A void or channel in the column packing material can cause peak tailing for all analytes in the chromatogram.[22][23] This often requires column replacement.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[4][10] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.[21]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. The ideal sample solvent is the mobile phase itself.[10][21]
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Citation |
| Peak Tailing (DABA) | Secondary interactions with silanol groups. | Lower mobile phase pH to 2.5-3.0. | [4][5] |
| Persistent Tailing | Ineffective silanol masking. | Use a modern, high-purity, end-capped column. | [4][6] |
| Poor Retention & Tailing | High polarity of DABA. | Switch to HILIC mode. | [15][16] |
| All Peaks Tailing | Extra-column volume or column void. | Check system connections for dead volume; replace the column if a void is suspected. | [6][22] |
| Tailing at High Concentration | Mass overload. | Dilute the sample and reinject. | [10][21] |
References
- 1. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. moravek.com [moravek.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. welch-us.com [welch-us.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 17. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. agilent.com [agilent.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: DL-2,4-Diaminobutyric Acid Dihydrochloride in Cell Culture
Welcome to the technical support center for DL-2,4-Diaminobutyric acid dihydrochloride (DAB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of DAB in cell culture applications. Our goal is to equip you with the necessary knowledge to ensure the stability and efficacy of DAB in your experiments, leading to reliable and reproducible results.
Introduction to this compound (DAB)
This compound is a non-proteinogenic amino acid derivative used in various biochemical research and pharmaceutical applications.[][2] It serves as a valuable building block in the synthesis of bioactive molecules and is recognized for its role as an enzyme inhibitor.[2] Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for cell culture experiments.[][2]
However, the stability of small molecules like DAB in the complex environment of cell culture media can be a critical factor influencing experimental outcomes.[3][4] This guide will delve into the factors affecting DAB's stability and provide practical solutions for its effective use.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of DAB in cell culture media.
Q1: What is the recommended solvent and storage condition for a stock solution of DAB?
A1: this compound is soluble in water.[2][5] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered solution like PBS. The solid form should be stored at 2-8°C.[] While some suppliers suggest storing stock solutions at -20°C[6], it is crucial to minimize freeze-thaw cycles. For short-term use, storing the stock solution at 2-8°C is often sufficient.
Q2: How stable is DAB in a typical cell culture medium at 37°C?
Q3: Can I pre-mix DAB into my cell culture medium and store it?
A3: It is generally not recommended to store cell culture medium pre-mixed with small molecules for extended periods. The complex mixture of amino acids, vitamins, salts, and serum in the medium can interact with the compound, potentially leading to degradation.[4][9] It is best practice to add the freshly diluted DAB to the medium immediately before use.
Q4: Are there any known degradation pathways for DAB that I should be aware of?
A4: While specific degradation pathways for DAB in cell culture media are not extensively documented, amino acid analogues can be susceptible to enzymatic and chemical degradation. Potential degradation could involve deamination or other modifications catalyzed by components in the media or secreted by the cells.
Q5: Could the degradation of DAB affect my experimental results?
A5: Yes, absolutely. The degradation of DAB would lead to a decrease in its effective concentration over time, potentially resulting in diminished or inconsistent biological effects. Furthermore, the breakdown products could be inactive, have different biological activities, or even be cytotoxic, confounding the interpretation of your results.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered when using DAB in cell culture.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effect. | 1. Degradation of DAB in stock solution or culture medium. 2. Inaccurate concentration of the stock solution.3. Cellular uptake issues. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution. If possible, verify its concentration using an analytical method like HPLC.2. Minimize Degradation in Culture: Add freshly diluted DAB to the medium immediately before each experiment. For long-term experiments, consider replenishing the medium with fresh DAB at regular intervals.3. Perform a Stability Study: Conduct a simple stability study by incubating DAB in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyzing the remaining concentration (see Experimental Protocols section).[10] |
| Increased or unexpected cytotoxicity. | 1. Formation of toxic degradation products. 2. High concentration of DAB.3. Contamination of the stock solution. | 1. Test for Degradation Product Toxicity: If you suspect degradation, you can test the "aged" medium (medium in which DAB has been incubated for a prolonged period) on your cells to see if it exhibits higher cytotoxicity than freshly prepared medium.2. Optimize DAB Concentration: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. L-2,4-Diaminobutyric acid has been shown to have cytolytic effects at millimolar concentrations.[11]3. Ensure Sterility: Prepare stock solutions under sterile conditions and filter-sterilize if necessary. |
| Precipitation observed in the culture medium. | 1. Poor solubility at the working concentration. 2. Interaction with media components. | 1. Check Solubility Limits: While the dihydrochloride salt is water-soluble, ensure your final working concentration does not exceed its solubility limit in the complex cell culture medium. You can visually inspect the medium after adding DAB for any signs of precipitation.[3]2. Modify Dissolution Method: Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming and vortexing can aid dissolution. |
Experimental Protocols
To ensure the integrity of your experiments, it is highly recommended to perform a stability assessment of DAB in your specific cell culture medium.
Protocol: Assessing the Stability of DAB in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of DAB over time.
Objective: To quantify the concentration of DAB in a specific cell culture medium at various time points when incubated at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, nuclease-free water
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Sterile microcentrifuge tubes or plates
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of DAB (e.g., 100 mM) in sterile water.
-
Prepare Experimental Samples:
-
In sterile tubes or a multi-well plate, add your complete cell culture medium.
-
Spike the medium with the DAB stock solution to reach your final working concentration (e.g., 1 mM). Prepare enough volume for all time points.
-
Prepare a "time 0" sample by immediately taking an aliquot and storing it at -80°C.
-
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Time-Point Collection: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot from the incubator and store it at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins that might interfere with the analysis, add a cold organic solvent like acetonitrile or methanol (a 1:3 ratio of medium to solvent is a good starting point).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate and quantify DAB. This will likely involve optimizing the mobile phase composition and gradient.
-
Generate a standard curve using known concentrations of DAB to accurately quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the concentration of DAB at each time point.
-
Plot the percentage of DAB remaining over time, with the "time 0" sample representing 100%.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing DAB stability in cell culture media.
Understanding the Chemistry: Factors Influencing Stability
Several factors inherent to the cell culture environment can influence the stability of DAB.
-
pH: Most cell culture media are buffered around a physiological pH of 7.2-7.4. Changes in pH due to cellular metabolism can affect the stability of compounds. For amino acid analogues, pH can influence their ionization state and susceptibility to degradation.[7]
-
Temperature: Incubation at 37°C accelerates chemical reactions, including potential degradation pathways.[7][8]
-
Media Components: Cell culture media are complex mixtures. Components like divalent cations, vitamins, and other amino acids can potentially interact with or catalyze the degradation of DAB.[4]
-
Enzymatic Degradation: Cells can release enzymes into the medium that may degrade DAB. Furthermore, if serum is used, it contains a plethora of enzymes.
Potential Degradation Pathway Visualization
While the exact degradation pathway in cell culture media is not defined, a hypothetical pathway could involve enzymatic modification.
Caption: Potential impact of DAB degradation on experimental outcomes.
Summary of Key Recommendations
To ensure the successful use of this compound in your research, please consider the following best practices:
-
Fresh is Best: Always prepare fresh stock solutions and add DAB to your culture medium immediately before use.
-
Proper Storage: Store the solid compound at 2-8°C and frozen aliquots of the stock solution at -20°C or -80°C to minimize degradation.
-
Validate Stability: If your experiments are long-term, it is crucial to validate the stability of DAB under your specific conditions.
-
Mind the Concentration: Perform dose-response experiments to identify the optimal working concentration for your cell line and assay.
-
Aseptic Technique: Use sterile techniques when preparing and handling all solutions to prevent contamination.
By following these guidelines, you can minimize variability in your experiments and have greater confidence in the data you generate. For further assistance, please consult the product's technical datasheet or contact your supplier's technical support.
References
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 65427-54-5 [amp.chemicalbook.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ijsdr.org [ijsdr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Activity of DL-2,4-Diaminobutyric Acid Dihydrochloride and L-2,4-Diaminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticonvulsant properties of the racemic mixture DL-2,4-Diaminobutyric acid (DABA) dihydrochloride and its stereoisomer, L-2,4-Diaminobutyric acid (L-DABA). This document is intended to serve as a technical resource for researchers in neuroscience and pharmacology, offering experimental context and mechanistic insights to inform compound selection and experimental design in the pursuit of novel antiepileptic therapies.
Executive Summary: Stereospecificity as the Defining Factor
Mechanism of Action: Enhancing GABAergic Inhibition
The anticonvulsant effect of L-DABA is rooted in its ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[1] L-DABA functions as an inhibitor of GABA uptake, thereby increasing the concentration and prolonging the action of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to a greater hyperpolarization of neuronal membranes, making them less susceptible to the hyperexcitability that characterizes seizure activity.
The D-isomer of DABA, in contrast, is a significantly less potent inhibitor of GABA uptake and, consequently, does not exhibit anticonvulsant properties.
Caption: Mechanism of L-DABA's anticonvulsant action.
Comparative Anticonvulsant Activity: A Qualitative and Quantitative Overview
| Feature | DL-2,4-Diaminobutyric acid dihydrochloride | L-2,4-Diaminobutyric acid | Key Insights & Rationale |
| Active Component | L-enantiomer | L-enantiomer | The anticonvulsant activity resides in the L-isomer. |
| Mechanism of Action | Inhibition of GABA uptake | Potent inhibition of GABA uptake | The D-isomer is a significantly weaker GABA uptake inhibitor. |
| Anticipated Potency | X | Approximately 2X | Assuming the D-isomer is completely inactive, the L-isomer would be twice as potent on a molar basis. |
| Neurotoxicity | Both L- and D-isomers have reported neurotoxic effects. | L-DABA has demonstrated neurotoxicity at higher doses. | The neurotoxicity of both isomers may be a limiting factor in therapeutic development. |
Note: The anticipated potency is a theoretical estimation based on the inactive nature of the D-enantiomer.
Experimental Protocols for Anticonvulsant Screening
The evaluation of potential anticonvulsant compounds relies on well-established animal models of epilepsy. The two most commonly employed acute seizure models are the pentylenetetrazol (PTZ)-induced seizure test and the maximal electroshock (MES) test.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is considered a valid predictor of activity against generalized absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: Animals are divided into control and experimental groups. The test compound (DL-DABA or L-DABA) is administered intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group.
-
PTZ Injection: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The dose of the test compound that protects 50% of the animals from tonic hindlimb extension is calculated as the ED50.
Caption: Workflow for the PTZ-induced seizure model.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Step-by-Step Methodology:
-
Animal Preparation: Adult male mice or rats are used.
-
Compound Administration: Test compounds are administered as described for the PTZ model.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas of the animal. Corneal electrodes are then placed.
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered.
-
Observation: The presence or absence of tonic hindlimb extension is recorded. Abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from tonic hindlimb extension.
Caption: Workflow for the Maximal Electroshock (MES) test.
Discussion and Future Directions
For researchers investigating novel anticonvulsant agents targeting the GABAergic system, the clear takeaway is the importance of stereochemistry. Future preclinical studies should focus on characterizing the anticonvulsant profile of the purified L-enantiomer to obtain a more accurate assessment of its potency and therapeutic index. Direct comparative studies generating ED50 values for both DL-DABA and L-DABA in standardized models like the PTZ and MES tests would be invaluable for definitively quantifying the potency difference.
Furthermore, a thorough investigation into the neurotoxic mechanisms of both the L- and D-isomers is warranted to understand the potential liabilities of this chemical scaffold for therapeutic development.
References
A Senior Application Scientist's Comparative Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride and Beta-Alanine for GABAergic Studies
Abstract
In the intricate landscape of neuroscience research, particularly in the study of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, the selection of appropriate pharmacological tools is paramount.[1][2] This guide provides an in-depth, objective comparison of two widely used compounds, DL-2,4-Diaminobutyric acid dihydrochloride (DABA) and beta-alanine, for their application in modulating GABAergic neurotransmission. We will delve into their distinct mechanisms of action, present comparative experimental data, and offer field-proven insights to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. This document is structured to provide not just a list of facts, but a logical framework for understanding the causality behind experimental choices, ensuring scientific integrity and trustworthiness.
Introduction: The GABAergic System and the Role of Transporters
The regulation of neuronal excitability is a fundamental process in the central nervous system (CNS), and it is largely maintained by the delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter, and its action is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[1][3] These transporters, which are part of the solute carrier 6 (SLC6) family, play a crucial role in maintaining GABA homeostasis.[4] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][6]
Pharmacological manipulation of these transporters offers a powerful approach to modulate GABAergic signaling, with significant therapeutic potential for conditions such as epilepsy, anxiety, and other neurological disorders.[1][5] DL-2,4-Diaminobutyric acid (DABA) and beta-alanine are two compounds frequently employed in GABA research, each with its own unique profile of interaction with the GABAergic system. Understanding their differences is critical for the accurate interpretation of experimental results.
Mechanism of Action: A Tale of Two Modulators
While both DABA and beta-alanine influence the GABA system, their primary mechanisms of action are distinct. DABA is predominantly known as a GABA uptake inhibitor , whereas beta-alanine acts as a substrate for several GABA transporters.
DL-2,4-Diaminobutyric Acid (DABA): The Uptake Inhibitor
DABA functions by blocking the action of GABA transporters, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory effect.[7] Specifically, the L-isomer of DABA is a potent inhibitor of GAT-1, the most abundant GABA transporter found primarily in neurons.[8] By inhibiting GAT-1, DABA effectively enhances GABAergic neurotransmission.[7] It is important to note that DABA can also inhibit GABA transaminase, the enzyme responsible for GABA metabolism, although this effect is generally weaker than its uptake inhibition.[9][10]
Beta-Alanine: The Transporter Substrate
In contrast to DABA, beta-alanine is a substrate for several GABA transporters, including GAT-2 and GAT-3, and is also transported by the vesicular GABA transporter (VGAT).[11][12] This means that beta-alanine is actively transported into cells by these carriers, and in doing so, can competitively inhibit the uptake of GABA. Furthermore, beta-alanine can act as an agonist at both GABA and glycine receptors, adding another layer of complexity to its effects on the nervous system.[13][14][15]
Signaling Pathway Diagram
Caption: GABAergic synapse showing DABA inhibition of GAT-1 and beta-alanine as a substrate for GAT-2/3 and VGAT.
Comparative Analysis of Performance: Experimental Data
The choice between DABA and beta-alanine often depends on the specific research question and the desired experimental outcome. A review of the literature provides quantitative data to guide this decision.
| Parameter | DL-2,4-Diaminobutyric Acid (DABA) | Beta-Alanine | Key References |
| Primary Mechanism | GABA Uptake Inhibitor | GABA Transporter Substrate | [7],[11][12] |
| Primary Target | GAT-1 (neuronal) | GAT-2, GAT-3 (glial and neuronal), VGAT | [8],[11][12] |
| Receptor Activity | Minimal direct receptor activity | Agonist at GABA and Glycine receptors | [8],[13][14][15] |
| Effect on Extracellular GABA | Increases extracellular GABA | Can increase extracellular GABA via competitive inhibition of uptake | [7],[16] |
| Specificity | Relatively selective for GAT-1 | Broader spectrum of action | ,[11][12][13][14] |
| Potential Off-Target Effects | Neurotoxicity at high doses, inhibition of GABA transaminase | Agonism at glycine receptors, transport by other amino acid transporters | [9][17][18],[13][14] |
Expert Insights: The relatively selective inhibition of GAT-1 by DABA makes it a useful tool for studying the role of neuronal GABA uptake in synaptic transmission. However, its potential for neurotoxicity at higher concentrations necessitates careful dose-response studies.[17][18] Beta-alanine's broader profile, including its activity at multiple transporters and receptors, can be advantageous for studying overall GABAergic and glycinergic tone but requires careful consideration of its complex pharmacology when interpreting results.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these compounds are used, we present a generalized protocol for a [³H]GABA uptake assay, a common method for assessing the activity of GABA transporters.
Protocol: [³H]GABA Uptake Assay in Primary Cortical Neurons
Objective: To determine the inhibitory potency (IC₅₀) of DABA and beta-alanine on GABA uptake.
Materials:
-
Primary cortical neuron culture
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound (DABA)
-
Beta-alanine
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Plate primary cortical neurons in 24-well plates and culture until mature.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing varying concentrations of DABA or beta-alanine. Include a vehicle control (no inhibitor).
-
-
Initiation of Uptake:
-
Add [³H]GABA to each well to a final concentration of ~10 nM.
-
Incubate for 10 minutes at 37°C. This time is critical and should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the incubation solution.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled GAT inhibitor like tiagabine).
-
Plot the percentage of inhibition against the log concentration of DABA or beta-alanine.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for a [³H]GABA uptake assay to determine IC₅₀ values.
Practical Considerations and Recommendations
As a Senior Application Scientist, my recommendation for choosing between DABA and beta-alanine is contingent on the experimental goals:
-
For studying the specific role of neuronal GABA reuptake (GAT-1) in synaptic plasticity or network activity: DABA is the more appropriate choice due to its relative selectivity for GAT-1. However, it is crucial to perform dose-response experiments to avoid potential neurotoxic effects.[17][18]
-
For investigating the contribution of glial GABA transport to overall GABA homeostasis or in models of gliosis: Beta-alanine would be a more relevant tool, given its interaction with GAT-2 and GAT-3, which are expressed in glial cells.[12] Researchers must, however, account for its potential effects on glycine receptors and other transporters in their experimental design and interpretation.[13][14]
-
For studies on vesicular GABA loading: Beta-alanine's activity as a substrate for VGAT makes it a useful probe for investigating the mechanisms of vesicular filling.[11]
Trustworthiness in Experimental Design: A self-validating system for these experiments would include:
-
Positive Controls: A well-characterized, potent GAT inhibitor like tiagabine should be used to establish the maximum achievable inhibition of GABA uptake.[1]
-
Negative Controls: A structurally similar but inactive compound should be used to control for non-specific effects.
-
Orthogonal Assays: Complementary techniques, such as electrophysiology or microdialysis, can be used to validate the findings from uptake assays and provide a more complete picture of the compound's effects in a functional context.[16]
Conclusion
This compound and beta-alanine are both valuable tools for the study of the GABAergic system, but they are not interchangeable. DABA acts primarily as a GAT-1 uptake inhibitor, making it suitable for dissecting the role of neuronal GABA transport. Beta-alanine, on the other hand, is a substrate for multiple GABA transporters and an agonist at multiple receptors, offering a tool to probe a broader range of GABAergic and glycinergic mechanisms. A thorough understanding of their distinct pharmacological profiles, supported by robust experimental design and appropriate controls, is essential for generating reliable and interpretable data in the field of neuroscience.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vesicular GABA transporter (VGAT) transports β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Persistent GABAA/C responses to gabazine, taurine and beta-alanine in rat hypoglossal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The GABA uptake inhibitor beta-alanine reduces pilocarpine-induced tremor and increases extracellular GABA in substantia nigra pars reticulata as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of GABA Transaminase Inhibitors: A Comparative Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride
For researchers, scientists, and drug development professionals, the ability to modulate γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is of paramount importance in the study and treatment of numerous neurological disorders. This guide provides a comprehensive, technically-grounded framework for validating the in vivo effects of DL-2,4-Diaminobutyric acid dihydrochloride (DAB) on GABA levels, with a comparative analysis against two well-established GABA transaminase (GABA-T) inhibitors: Vigabatrin and Gabaculine.
Introduction: The Rationale for Targeting GABA Transaminase
GABAergic signaling plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases. A key strategy to enhance GABAergic tone is to inhibit the enzyme responsible for its degradation, GABA-T. By blocking this enzyme, the concentration of GABA in the synapse and surrounding tissue is increased, leading to enhanced inhibitory neurotransmission.
DL-2,4-Diaminobutyric acid (DAB) is a known inhibitor of GABA-T and also exhibits GABA reuptake inhibitory properties[1]. This dual mechanism of action makes it a compound of significant interest for therapeutic development. However, rigorous in vivo validation of its efficacy in elevating brain GABA levels is essential. This guide outlines a robust experimental design to achieve this, comparing its performance with Vigabatrin, an irreversible inhibitor of GABA-T used clinically as an anticonvulsant[2][3], and Gabaculine, another potent irreversible GABA-T inhibitor[4].
Mechanism of Action: A Visual Representation
The metabolic pathway of GABA and the points of intervention for DAB, Vigabatrin, and Gabaculine are illustrated below. Understanding this pathway is fundamental to interpreting the experimental outcomes.
Comparative In Vivo Experimental Design
This section details a comprehensive experimental workflow to compare the effects of DAB, Vigabatrin, and Gabaculine on brain GABA levels in a rodent model.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). The choice of species may depend on the specific analytical techniques available and historical institutional data.
-
Housing: Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Drug Preparation and Administration
All compounds should be dissolved in sterile 0.9% saline. The administration route for this comparative study will be intraperitoneal (i.p.) injection to ensure rapid and consistent systemic absorption.
| Compound | Dosage (i.p.) | Rationale and Reference |
| Vehicle Control | 0.9% Saline | To account for any effects of the injection procedure. |
| This compound (DAB) | 5 mmoles/kg | This dosage has been shown to have anticonvulsant effects in mice[5]. |
| Vigabatrin | 125 mg/kg | A dose demonstrated to inhibit clonic seizures and increase brain GABA concentration in mice after 7 days of administration[6]. |
| Gabaculine | 35 mg/kg (ED50) | The effective dose for anticonvulsant effects in mice[4]. Note the higher toxicity of this compound. |
Important Note on Toxicity: Gabaculine is known to be more potent and toxic than other GABA-T inhibitors[4]. Close monitoring of animals for any adverse effects is crucial. DAB has also been associated with neurotoxicity at high doses, potentially due to liver damage[7]. The chosen doses are based on reported efficacy in preclinical models, but dose-response studies may be necessary for novel applications.
Experimental Groups and Timeline
A time-course study is essential to capture the onset and duration of the effect of each compound.
| Group | Treatment | N (animals per time point) | Time Points for Sample Collection (post-injection) |
| 1 | Vehicle (Saline) | 6 | 2h, 6h, 24h, 48h |
| 2 | DAB (5 mmoles/kg) | 6 | 2h, 6h, 24h, 48h |
| 3 | Vigabatrin (125 mg/kg) | 6 | 2h, 6h, 24h, 48h |
| 4 | Gabaculine (35 mg/kg) | 6 | 2h, 6h, 24h, 48h |
The selection of these time points is based on the known rapid action of GABA-T inhibitors and the need to observe both peak effects and the return to baseline.
Sample Collection and Preparation
At each designated time point, animals will be euthanized, and brain tissue and/or cerebrospinal fluid (CSF) will be collected.
3.4.1. Brain Tissue Collection and Homogenization
-
Euthanasia and Brain Extraction: Anesthetize the animal deeply with isoflurane and perform euthanasia via decapitation.
-
Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions of interest (e.g., cortex, hippocampus, striatum) as the effects of the compounds may be region-specific.
-
Flash Freezing: Immediately flash-freeze the dissected brain tissue in liquid nitrogen to halt metabolic activity and store at -80°C until homogenization.
-
Homogenization Protocol:
-
Weigh the frozen brain tissue.
-
Add 10 volumes of ice-cold methanol.
-
Homogenize using a mechanical homogenizer (e.g., Bullet Blender™) with glass or zirconium beads.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for GABA analysis.
-
3.4.2. Cerebrospinal Fluid (CSF) Collection (Optional)
For a less invasive repeated measures design in some animals or to correlate brain tissue levels with CSF levels, CSF can be collected from the cisterna magna.
-
Anesthesia: Anesthetize the animal with isoflurane.
-
Positioning: Mount the animal in a stereotaxic frame with the head tilted downwards.
-
Exposure of Cisterna Magna: Make a midline incision on the back of the neck and carefully dissect the muscles to expose the cisterna magna.
-
Collection: Using a fine glass capillary or a Hamilton syringe, carefully puncture the membrane of the cisterna magna and aspirate the clear CSF. Avoid blood contamination.
-
Storage: Immediately freeze the CSF sample at -80°C.
Quantification of GABA Levels: A Comparison of Analytical Methods
Two primary methods are recommended for the accurate quantification of GABA in biological samples: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This is a robust and widely used method for GABA quantification. GABA itself is not fluorescent, so a derivatization step is required.
4.1.1. Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation: Prepare a fresh OPA derivatizing solution containing OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer (pH ~10.4)[8].
-
Derivatization Reaction: Mix the sample supernatant with the OPA reagent. The reaction is rapid and forms a highly fluorescent isoindole derivative.
-
Injection: Inject the derivatized sample into the HPLC system.
4.1.2. HPLC System and Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Fluorescence Detector | Excitation: ~340 nm, Emission: ~450 nm (wavelengths should be optimized for the specific derivative)[9]. |
Method 2: LC-MS/MS
LC-MS/MS offers higher specificity and sensitivity and often requires less sample cleanup.
4.2.1. Sample Preparation
For CSF, a simple dilution with an internal standard (e.g., GABA-d2) may be sufficient[10]. For brain homogenate, a protein precipitation step followed by centrifugation and collection of the supernatant is typical.
4.2.2. LC-MS/MS System and Conditions
| Parameter | Specification |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like GABA[11]. |
| Mobile Phase | A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile)[11]. |
| Mass Spectrometer | A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for GABA and its internal standard[12]. |
Expected Results and Data Presentation
The primary outcome of this study will be the concentration of GABA in different brain regions at various time points following the administration of each compound. The data should be presented clearly in tables for easy comparison.
Table 1: Expected Peak Fold-Increase in Brain GABA Levels
| Compound | Expected Peak Fold-Increase vs. Vehicle | Time to Peak Effect |
| This compound | 2-4 fold | 2-6 hours |
| Vigabatrin | 2-3 fold[2] | 6-24 hours |
| Gabaculine | 5-10 fold | 4-8 hours |
Table 2: Time Course of GABA Levels (Hypothetical Data)
| Time Point | Vehicle (nmol/mg protein) | DAB (nmol/mg protein) | Vigabatrin (nmol/mg protein) | Gabaculine (nmol/mg protein) |
| 2h | 10.2 ± 1.5 | 25.8 ± 3.1 | 15.1 ± 2.0 | 38.4 ± 4.5 |
| 6h | 9.8 ± 1.3 | 35.1 ± 4.2 | 28.9 ± 3.5 | 75.3 ± 8.1 |
| 24h | 10.5 ± 1.8 | 18.3 ± 2.5 | 32.5 ± 3.9 | 42.6 ± 5.3 |
| 48h | 10.1 ± 1.6 | 12.1 ± 1.9 | 25.4 ± 3.1 | 20.1 ± 2.8 |
| * Statistically significant increase compared to vehicle (p < 0.05) |
Discussion and Interpretation of Results
A thorough analysis of the data will provide insights into the potency, onset, and duration of action of DAB compared to Vigabatrin and Gabaculine.
-
Potency: Gabaculine is expected to produce the most significant increase in GABA levels, followed by DAB and then Vigabatrin.
-
Time Course: The time to peak effect and the duration of action will provide valuable information on the pharmacokinetic and pharmacodynamic properties of each compound. The irreversible nature of Vigabatrin and Gabaculine may lead to a more sustained elevation of GABA compared to the likely reversible inhibition by DAB.
-
Neurotoxicity: Any observed adverse effects in the animals should be noted and correlated with the GABA levels. The potential for excitotoxicity due to excessive GABA accumulation should be considered, especially with the more potent inhibitors.
Conclusion
This comparative guide provides a robust framework for the in vivo validation of this compound as a modulator of GABA levels. By directly comparing its effects with well-characterized GABA-T inhibitors, researchers can obtain a clear understanding of its potential as a therapeutic agent. The detailed experimental protocols and analytical methods described herein will enable the generation of high-quality, reproducible data essential for advancing our understanding of GABAergic neurotransmission and the development of novel therapeutics for neurological disorders.
References
- 1. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabaculine - Wikipedia [en.wikipedia.org]
- 5. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GABA Uptake Inhibitors: DL-2,4-Diaminobutyric Acid Dihydrochloride vs. D-2,4-Diaminobutyric Acid
For researchers and professionals in the fields of neuroscience and drug development, the nuanced selection of chemical tools is paramount to the integrity and success of their investigations. This guide provides an in-depth, objective comparison of two closely related modulators of the GABAergic system: the racemic mixture DL-2,4-Diaminobutyric acid dihydrochloride (DL-DABA) and its dextrorotatory enantiomer, D-2,4-Diaminobutyric acid (D-DABA), as inhibitors of γ-aminobutyric acid (GABA) uptake. By delving into their stereochemical differences, mechanisms of action, and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions for their specific applications.
The GABAergic System: A Primer on Inhibition and its Regulation
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the mature brain, playing a crucial role in mitigating neuronal excitability.[1] The action of GABA is terminated by its removal from the synaptic cleft by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] Four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] Of these, GAT-1 is the most abundantly expressed in the brain and is a principal target for therapeutic intervention.[2][3]
Inhibition of GATs prolongs the synaptic lifetime of GABA, thereby enhancing inhibitory signaling. This mechanism is a cornerstone for the development of therapeutics for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][4] Consequently, compounds that inhibit GABA uptake are invaluable research tools for dissecting the intricacies of GABAergic neurotransmission.
DL-DABA vs. D-DABA: A Tale of Two Isomers
DL-2,4-Diaminobutyric acid is a non-proteinogenic amino acid that has been identified as both an inhibitor of the GABA-metabolizing enzyme GABA transaminase (GABA-T) and as a GABA reuptake inhibitor.[5][6] As a racemic mixture, DL-DABA is composed of equal parts of its two stereoisomers: D-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. This stereochemical distinction is the crux of their differential activity.
| Feature | This compound | D-2,4-Diaminobutyric Acid | L-2,4-Diaminobutyric Acid |
| Synonyms | DL-DABA | D-DABA, (R)-2,4-Diaminobutanoic acid | L-DABA, (S)-2,4-Diaminobutanoic acid |
| Stereochemistry | Racemic mixture (D- and L-isomers) | D-enantiomer | L-enantiomer |
| Primary MOA | GABA Uptake & GABA-T Inhibition | Weak GABA Uptake & GABA-T Inhibition | Potent GABA Uptake & GABA-T Inhibition |
| GABA Uptake Potency | Moderate | Weak (reportedly 1/20th the potency of L-DABA)[7] | Potent[8] |
| GAT Selectivity | Not fully characterized | Not fully characterized | GAT-1 inhibitor |
| Reported Effects | Enhances catalepsy induced by other agents[9] | No significant anticonvulsant activity[8] | Anticonvulsant activity[8] |
| Toxicity | Neurotoxic, potential for liver damage[5] | Likely shares toxicity profile | Neurotoxic, potential for liver damage[5] |
The L-enantiomer of 2,4-diaminobutyric acid is a considerably more potent inhibitor of GABA uptake than its D-counterpart.[7][8] In fact, D-DABA is reported to possess only one-twentieth of the inhibitory potency of L-DABA on GABA uptake.[7] This pronounced stereoselectivity underscores the specific conformational requirements of the GAT binding pocket. The spatial orientation of the amino groups in the L-isomer likely facilitates a more favorable interaction with the transporter protein, leading to greater inhibitory efficacy.
Given that DL-DABA is a 1:1 mixture of the potent L-isomer and the weak D-isomer, its overall activity as a GABA uptake inhibitor can be considered moderate, yet its effects are primarily attributable to the L-enantiomer. For researchers aiming to specifically inhibit GABA uptake with a DABA analog, the L-isomer is the compound of choice. D-DABA, on the other hand, may serve as a useful negative control in experiments designed to probe the stereospecific effects of the L-isomer.
Visualizing the Mechanism of Action
The following diagram illustrates a simplified GABAergic synapse, highlighting the role of GAT-1 in GABA reuptake and the inhibitory action of DABA.
Caption: Inhibition of GABA reuptake by L-DABA at the GAT-1 transporter.
Experimental Protocol: A Cell-Based [³H]GABA Uptake Assay
To empirically determine and compare the inhibitory potencies of DL-DABA and D-DABA, a radioligand uptake assay using a cell line expressing a specific GAT subtype is the gold standard. The following protocol provides a robust framework for such an experiment.
Rationale: This assay quantifies the inhibition of radiolabeled GABA uptake into cells overexpressing a specific GABA transporter (e.g., GAT-1) in the presence of varying concentrations of the test compounds. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Materials and Reagents:
-
HEK293 cells (or another suitable cell line)
-
Mammalian expression vector containing the cDNA for human GAT-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound
-
D-2,4-Diaminobutyric acid
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for the cell-based [³H]GABA uptake assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells into 96-well plates at an appropriate density.
-
Transfect the cells with the GAT-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the transporter for 24-48 hours.
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Add KRH buffer containing various concentrations of DL-DABA or D-DABA to the wells. Include control wells with no inhibitor (total uptake) and wells with a saturating concentration of a known potent GAT-1 inhibitor like tiagabine (for determining non-specific uptake).
-
Pre-incubate the cells with the inhibitors for 10-20 minutes at room temperature.
-
Initiate GABA uptake by adding a solution of [³H]GABA and unlabeled GABA (at a final concentration close to the Km for GAT-1) to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add a suitable scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the total and non-specific uptake controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion and Future Perspectives
The comparison between this compound and D-2,4-Diaminobutyric acid as GABA uptake inhibitors is a clear demonstration of the principle of stereoselectivity in pharmacology. The significantly higher potency of the L-isomer, and consequently the L-isomer component of the DL-racemic mixture, highlights the importance of considering the three-dimensional structure of molecules in biological systems.
For researchers investigating the role of GABAergic neurotransmission, L-DABA is the more appropriate tool for potent inhibition of GABA uptake, particularly via GAT-1. D-DABA, due to its substantially weaker activity, is best utilized as a negative control to confirm the stereospecificity of the observed effects. The racemic mixture, DL-DABA, offers a less defined pharmacological profile due to the presence of both isomers and should be used with a clear understanding of its composition.
Future research should aim to delineate the full inhibitory profile of the individual DABA isomers across all GAT subtypes to provide a more complete picture of their selectivity. Such studies will not only refine their use as research tools but also contribute to the broader understanding of the structure-activity relationships of GABA transporter inhibitors, potentially guiding the design of novel and more selective therapeutic agents.
References
- 1. GABA transporter - Wikipedia [en.wikipedia.org]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for the Modern Researcher: DL-2,4-Diaminobutyric Acid Dihydrochloride vs. N-(2-aminoethyl)glycine
In the vast landscape of chemical biology and drug discovery, the strategic selection of molecular building blocks is paramount to experimental success. This guide offers a comprehensive comparative analysis of two intriguing non-proteinogenic amino acids: DL-2,4-Diaminobutyric acid dihydrochloride (DAB) and N-(2-aminoethyl)glycine (AEG). While both are amino acid derivatives, their applications diverge significantly, carving out distinct niches in neuroscience, peptide therapeutics, and synthetic genetics. This document is intended for researchers, scientists, and drug development professionals, providing the in-depth technical details and experimental context necessary for informed decision-making in your research endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of DAB and AEG is crucial for their effective application in experimental design. The following table summarizes their key characteristics.
| Property | This compound (DAB) | N-(2-aminoethyl)glycine (AEG) |
| Synonyms | DL-DAB 2HCl, 2,4-Diaminobutanoic acid dihydrochloride | Ethylenediamine-N-monoacetic Acid |
| Molecular Formula | C₄H₁₀N₂O₂·2HCl[1][2] | C₄H₁₀N₂O₂[3][4] |
| Molecular Weight | 191.06 g/mol [1][2] | 118.13 g/mol [4] |
| CAS Number | 65427-54-5[1][2] | 24123-14-6[3][5] |
| Appearance | Off-white to light yellow crystalline powder[1] | White to off-white powder[3][5] |
| Melting Point | 197 °C (decomposes)[1][2] | 142-147 °C[5] |
| Solubility | Soluble in water (50 mg/mL)[2][6] | Information not readily available, but used in aqueous reactions. |
| Key Structural Feature | Butanoic acid with amino groups at positions 2 and 4. | A glycine molecule with an aminoethyl group attached to the nitrogen. |
Divergent Paths: Primary Scientific Applications and Mechanisms of Action
The utility of DAB and AEG in research and development stems from their unique chemical structures, which dictate their biological activities and applications.
This compound (DAB): A Modulator of Neurological and Cellular Processes
DAB is primarily recognized for its influence on the central nervous system, specifically its interaction with the GABAergic system. It also serves as a versatile building block for the synthesis of bioactive peptides.
Mechanism of Action in the Central Nervous System:
DAB acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] By blocking this enzyme, DAB effectively increases the concentration of GABA in the synaptic cleft.[7] Additionally, DAB has been shown to inhibit the reuptake of GABA, further potentiating its inhibitory effects.[7] This dual mechanism of action leads to an overall enhancement of GABAergic neurotransmission, which has implications for conditions characterized by neuronal hyperexcitability.
Applications in Bioactive Peptides:
Beyond neuroscience, DAB is incorporated into synthetic peptides to create novel therapeutic agents. Its two amino groups allow for the creation of unique peptide architectures and the introduction of positive charges, which can be crucial for antimicrobial and anticancer activities.[5][8] Ultrashort cationic lipopeptides containing DAB have demonstrated significant efficacy against various pathogens and cancer cell lines.[5]
N-(2-aminoethyl)glycine (AEG): The Backbone of a Synthetic Genetic Revolution
N-(2-aminoethyl)glycine is the foundational monomer unit of Peptide Nucleic Acids (PNAs), a class of synthetic polymers that mimic the structure and function of DNA and RNA.[3][8][9]
The PNA Backbone and its Unique Properties:
In PNAs, the naturally occurring sugar-phosphate backbone of nucleic acids is replaced by a repeating chain of AEG units linked by peptide bonds.[9][10][11] The nucleobases are attached to this backbone via a methylene carbonyl linker.[9] This fundamental structural alteration imparts several advantageous properties to PNAs:
-
Neutral Backbone: The absence of the negatively charged phosphate groups eliminates electrostatic repulsion when binding to complementary DNA or RNA strands, leading to stronger and more stable duplexes.[8][9]
-
High Binding Affinity and Specificity: PNAs exhibit a higher affinity for their target nucleic acid sequences compared to their natural counterparts.[8][9] Even a single mismatch in the sequence can significantly destabilize the PNA-DNA or PNA-RNA duplex, conferring exceptional specificity.[9]
-
Enzymatic Stability: The peptide backbone of PNAs is not recognized by nucleases and proteases, making them highly resistant to enzymatic degradation in cellular environments.[8][9]
Applications in Therapeutics and Diagnostics:
The unique properties of PNAs make them powerful tools in various biomedical applications. In antisense and antigene therapies, PNAs can bind to specific mRNA or DNA sequences to block translation or transcription, respectively.[9] Their high specificity also makes them ideal for use as probes in diagnostic assays for the detection of specific nucleic acid sequences.[11]
Experimental Protocols & Workflows
To provide a practical context for the application of these molecules, this section outlines representative experimental workflows.
Protocol 1: Solid-Phase Synthesis of a Simple PNA Oligomer using AEG Monomers
This protocol describes the manual solid-phase synthesis of a short PNA sequence using Fmoc-protected PNA monomers, which are derived from AEG.
Materials:
-
Fmoc-protected PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-T-OH, etc.)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monomer Coupling:
-
Dissolve the Fmoc-PNA monomer (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the monomer solution and pre-activate for 5 minutes.
-
Add the activated monomer solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate containing the PNA oligomer.
-
-
Precipitation and Purification:
-
Precipitate the PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and dry the pellet.
-
Purify the crude PNA using reverse-phase HPLC.
-
Protocol 2: In Vitro Assay for GABA Transaminase Inhibition by DAB
This protocol provides a method to assess the inhibitory potential of DAB on GABA transaminase activity.
Materials:
-
Purified or partially purified GABA transaminase
-
This compound (DAB)
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase
-
NADP+
-
Tris-HCl buffer
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing Tris-HCl buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of DAB to the test wells. Add buffer to the control wells.
-
Enzyme Addition: Add GABA transaminase to all wells and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding GABA to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (due to the reduction of NADP+ to NADPH) at regular intervals for 15-30 minutes using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities for each DAB concentration.
-
Plot the reaction velocity against the DAB concentration to determine the IC50 value (the concentration of DAB that inhibits 50% of the enzyme activity).
-
Comparative Summary and Future Perspectives
The distinct functionalities of DAB and AEG position them in different, yet equally important, areas of biomedical research.
| Feature | This compound (DAB) | N-(2-aminoethyl)glycine (AEG) |
| Primary Field | Neuroscience, Peptide Therapeutics | Synthetic Biology, Molecular Diagnostics, Gene Therapy |
| Mechanism of Action | Enzyme inhibition (GABA transaminase), Neurotransmitter reuptake inhibition[6][7] | Forms the neutral backbone of Peptide Nucleic Acids (PNAs)[9][10] |
| Key Advantage | Potentiates inhibitory neurotransmission, serves as a building block for bioactive peptides.[5][7][8] | Confers high binding affinity, specificity, and enzymatic stability to PNAs.[8][9] |
| Therapeutic Potential | Anticonvulsant, treatment of neurological disorders, antimicrobial, and anticancer agents.[5][12][13] | Antisense/antigene therapies, diagnostic probes, and tools for genetic manipulation.[9][11] |
Future Directions:
The development of more potent and selective DAB derivatives could lead to novel therapeutics for a range of neurological and psychiatric disorders. Furthermore, the exploration of DAB-containing peptides is a promising avenue for the discovery of new antimicrobial and anticancer drugs.[5][13]
For AEG, the future lies in the continued innovation of PNA chemistry. Modifications to the AEG backbone and the attached nucleobases are being explored to enhance properties such as cellular uptake and target binding.[11] The application of PNAs in personalized medicine, particularly in the development of targeted therapies and sensitive diagnostics, is an area of intense research.
Conclusion
This compound and N-(2-aminoethyl)glycine are prime examples of how subtle variations in molecular structure can lead to vastly different biological functions and research applications. DAB's role as a modulator of the GABAergic system and a component of bioactive peptides makes it a valuable tool in neuroscience and pharmacology. In contrast, AEG's function as the backbone of PNA has opened up new frontiers in synthetic genetics and molecular diagnostics. A thorough understanding of their distinct properties and mechanisms of action, as outlined in this guide, is essential for researchers seeking to leverage these powerful molecules in their scientific pursuits.
References
- 1. Toxicity of Non-protein Amino Acids to Humans and Domestic Animals | Semantic Scholar [semanticscholar.org]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 3. Toxicity of non-protein amino acids to humans and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2,4-Diaminobutyric acid dihydrochloride CAS#: 1883-09-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [p3bio.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 11. This compound | 65427-54-5 | D-1080 [biosynth.com]
- 12. Neurochemical evidence that glycine induces bioenergetical dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of DL-2,4-Diaminobutyric Acid Dihydrochloride and Other Non-Proteinogenic Amino Acids in Neurotransmission and Oncology
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, non-proteinogenic amino acids (NPAAs) have emerged as a pivotal class of molecules, offering a vast chemical space beyond the canonical 20 amino acids.[1][2] Their unique structures and functionalities allow for the fine-tuning of molecular properties, leading to enhanced stability, potency, and bioavailability of therapeutic peptides and small molecules.[2][3] This guide provides a comprehensive comparison of the efficacy of DL-2,4-Diaminobutyric acid dihydrochloride (DABA), a versatile NPAA with a dual mechanism of action, against other notable NPAAs in two key therapeutic areas: the modulation of inhibitory neurotransmission and the development of novel anti-cancer agents.
Section 1: The Mechanistic Landscape of this compound
DABA distinguishes itself through its dual inhibitory action on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4] This system plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[4] DABA elevates levels of gamma-aminobutyric acid (GABA) by inhibiting both GABA transaminase, the enzyme responsible for GABA degradation, and GABA reuptake into presynaptic neurons and glial cells.[5] This leads to an overall enhancement of GABAergic tone, a desirable therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Below is a diagram illustrating the key components of the GABAergic synapse and the points of intervention for GABA uptake inhibitors like DABA.
Caption: Figure 1: Mechanism of DABA in the GABAergic Synapse.
Section 2: Comparative Efficacy in the Central Nervous System
The therapeutic potential of modulating GABAergic neurotransmission has led to the investigation of various NPAAs as anticonvulsants. This section compares the efficacy of DABA with other NPAAs that directly or indirectly influence GABAergic signaling.
DABA vs. Other GABA Uptake Inhibitors
Several NPAAs and their derivatives have been developed as GABA uptake inhibitors. A comparative study in a feline kindling model of epilepsy demonstrated that GABA uptake inhibitors like SKF89976A can significantly reduce seizure stage.[1] While direct comparative studies with DABA in the same model are limited, the anticonvulsant effects of DABA have been demonstrated in other preclinical models. For instance, L-2,4-diaminobutyric acid (L-DABA) has shown anticonvulsant properties against picrotoxin-induced seizures.[5]
| Compound | Mechanism of Action | Reported Efficacy in Preclinical Epilepsy Models | Key Considerations |
| DL-2,4-Diaminobutyric acid (DABA) | GABA Uptake Inhibitor & GABA Transaminase Inhibitor | Anticonvulsant activity against picrotoxin-induced seizures.[5] | Dual mechanism may offer broader efficacy but also potential for more side effects. Neurotoxicity and liver damage have been reported.[5] |
| Tiagabine | Selective GABA Transporter 1 (GAT-1) Inhibitor | Potent anticonvulsant in various models including DMCM-induced convulsions and kindled rats.[6] | Clinically approved antiepileptic drug.[6] |
| SKF89976A | GABA Uptake Inhibitor | Significantly reduced kindled seizure stage in a feline model.[1] | High doses can induce paroxysmal EEG discharges and myoclonus.[1] |
| Nipecotic Acid | GABA Uptake Inhibitor | Reduced amplitude of inhibitory postsynaptic currents (IPSCs).[7] | Can act as a false transmitter, limiting its therapeutic utility.[7] |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To quantitatively assess and compare the efficacy of DABA and other NPAAs as GABA uptake inhibitors, a radiolabeled GABA uptake assay is a standard and reliable method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on GABA uptake in a relevant cell line or primary neuronal culture.
Materials:
-
HEK293 cells stably expressing the desired GABA transporter (e.g., GAT-1)
-
Culture medium (e.g., DMEM with 10% FBS)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (DABA, Tiagabine, etc.) dissolved in an appropriate vehicle
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Culture: Plate the GAT-1 expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay: a. Wash the cells with pre-warmed assay buffer. b. Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. c. Add a mixture of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and transfer the lysate to scintillation vials.
-
Measurement: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the background counts (wells with no cells) from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Figure 2: Workflow for In Vitro GABA Uptake Inhibition Assay.
Section 3: Comparative Efficacy in Oncology
The altered metabolism of cancer cells presents unique therapeutic opportunities. Several NPAAs are being explored for their potential to disrupt these metabolic pathways and induce cancer cell death.
DABA's Anti-Tumor Activity
DABA has demonstrated anti-tumor effects in various cancer cell lines, including hepatoma and glioma cells.[8][9][10] The proposed mechanism involves the massive and unregulated uptake of DABA into cancer cells, leading to osmotic stress and subsequent cell lysis.[9] This effect appears to be more pronounced in malignant cells compared to normal cells, suggesting a potential therapeutic window.[10] Furthermore, DABA's ability to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis that is often upregulated in cancer, may also contribute to its anti-proliferative effects.[11]
Comparison with Other NPAAs in Oncology
While direct comparative studies are scarce, the anti-cancer properties of other NPAAs provide a basis for contextualizing DABA's efficacy.
| Compound | Mechanism of Action | Reported Efficacy in Preclinical Cancer Models | Key Considerations |
| DL-2,4-Diaminobutyric acid (DABA) | Induces osmotic lysis in cancer cells; potential ODC inhibition.[9][11] | Cytolytic effect on hepatoma, glioma, and fibrosarcoma cells.[8][9][12] | Can be cytotoxic to normal cells at high concentrations.[13] |
| Azetidine-2-carboxylic acid (Aze) | Proline analog that causes protein mistranslation.[5] | Inhibits growth of breast cancer allografts and enhances response to immunotherapy.[5] | Potential for off-target effects due to protein mistranslation.[5] |
| Glyphosate and AMPA | Glycine analogs that inhibit cancer cell proliferation.[14] | Reduced growth in several cancer cell lines while sparing normal cells at certain concentrations.[14] | Further in vivo studies are needed to confirm efficacy and safety.[14] |
Experimental Protocol: In Vitro Cytotoxicity Assay
A fundamental step in evaluating the anti-cancer potential of NPAAs is to determine their cytotoxic effects on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., human glioma cell line SKMG-1, hepatoma cell line) and a normal cell line (e.g., human fibroblasts) for comparison.
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (DABA, Aze, etc.) dissolved in a suitable solvent.
-
Cell viability reagent (e.g., MTS, resazurin, or a kit for measuring ATP levels)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: a. Subtract the background reading (wells with medium only) from all other readings. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Figure 3: Workflow for In Vitro Cytotoxicity Assay.
Section 4: Comparative Efficacy in Performance Enhancement
While DABA's primary applications are in neurology and oncology, other NPAAs have been extensively studied for their ergogenic effects.
Beta-Alanine and Carnosine Synthesis
Beta-alanine is a non-essential amino acid that serves as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle.[15] Carnosine acts as an intracellular pH buffer, helping to neutralize the acid produced during high-intensity exercise.[15] Supplementation with beta-alanine has been shown to increase muscle carnosine levels, which can lead to improved performance in high-intensity activities.[15]
Clinical Trial Data on Beta-Alanine Supplementation
Numerous clinical trials have investigated the effects of beta-alanine supplementation on exercise performance. A meta-analysis of these studies concluded that beta-alanine supplementation can improve performance in high-intensity exercise, particularly in activities lasting between 1 and 4 minutes.[15] For example, one study found that beta-alanine supplementation improved 10-km running time trial performance and reduced lactate concentration in physically active adults.[15]
| Study | Population | Dosage | Duration | Key Findings |
| Saunders et al. (2017) (Meta-analysis) | Various | 3.2-6.4 g/day | 4-24 weeks | Improved performance in high-intensity exercise lasting 1-4 minutes.[15] |
| Sant'Anna et al. (2021) | Physically active adults | 5 g/day | 23 days | Improved 10-km running time trial performance and reduced blood lactate concentration.[15] |
Section 5: Future Perspectives and Conclusion
This compound stands out as a promising non-proteinogenic amino acid with a unique dual mechanism of action that warrants further investigation for its therapeutic potential in both neurological disorders and oncology. While direct comparative efficacy studies with other NPAAs are still needed to fully elucidate its relative advantages and disadvantages, the existing preclinical data are encouraging.
For researchers in drug development, DABA represents a versatile scaffold for the design of novel therapeutics. Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the efficacy and safety of DABA with other NPAAs in validated preclinical models of epilepsy and cancer.
-
Pharmacokinetic and pharmacodynamic profiling: A thorough characterization of DABA's absorption, distribution, metabolism, and excretion is crucial for optimizing dosing regimens and minimizing potential toxicity.
-
Structure-activity relationship studies: Synthesizing and evaluating DABA analogs to improve potency, selectivity, and safety.
The continued exploration of DABA and other NPAAs will undoubtedly expand our therapeutic armamentarium and pave the way for the development of innovative treatments for a wide range of diseases.
References
- 1. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of complete and irreversible damage to malignant glioma cells by L-2,4 diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 12. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cytolytic effect of L-2,4 diaminobutyric acid with malignant glioma cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Beta-Alanine Supplementation Improved 10-km Running Time Trial in Physically Active Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Cross-Reactivity of DL-2,4-Diaminobutyric Acid Dihydrochloride in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. A critical aspect of immunoassay validation is the characterization of cross-reactivity, which defines the extent to which the assay's antibodies bind to substances other than the intended analyte. This guide provides an in-depth technical comparison of the potential cross-reactivity of DL-2,4-Diaminobutyric acid dihydrochloride (DAB) in immunoassays. As a non-proteinogenic amino acid, DAB's unique structure presents considerations for immunoassay development and validation, particularly in complex biological matrices.
Introduction to this compound and Immunoassay Specificity
This compound is a racemic mixture of the D- and L-enantiomers of 2,4-diaminobutyric acid.[1][2] It is a structural analog of naturally occurring amino acids and has been investigated for its role as a GABA transaminase inhibitor and its potential antitumor activities.[3] Given its structural similarities to other amino acids and biologically active molecules, understanding its potential to cross-react in immunoassays is crucial for accurate quantification of target analytes.
Immunoassay interference can lead to erroneous results, such as false positives or negatives, compromising the integrity of research and diagnostic findings.[4] Cross-reactivity is a major source of such interference, occurring when molecules structurally similar to the target analyte compete for antibody binding sites.[5] The degree of cross-reactivity is influenced by the similarity of the epitope, the region on the antigen that the antibody recognizes.
This guide will delineate a robust experimental framework for evaluating the cross-reactivity of this compound. We will explore a hypothetical competitive immunoassay designed for a structurally related analyte and detail the protocols to assess the interference potential of DAB and its related compounds.
The Rationale for a Competitive Immunoassay Format
For small molecules like DL-2,4-Diaminobutyric acid, a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is often the most suitable format.[6][7] This is because small molecules may not have multiple distinct epitopes required for a "sandwich" ELISA where two different antibodies bind to the analyte.
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8] This format is ideal for quantifying small molecules and assessing the cross-reactivity of structurally similar compounds.[7]
Visualizing the Competitive Immunoassay Workflow
References
- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biossusa.com [biossusa.com]
- 7. youtube.com [youtube.com]
- 8. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
A Senior Application Scientist's Guide to Validating Mass Spectrometry Data for DL-2,4-Diaminobutyric Acid Dihydrochloride Quantification
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust quantification of DL-2,4-Diaminobutyric acid dihydrochloride (DL-2,4-DABA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring that every described method is a self-validating system grounded in established regulatory standards.
DL-2,4-DABA is a non-proteinogenic amino acid with significant implications in various research areas, including neuroscience and toxicology. Accurate quantification is paramount, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its inherent selectivity and sensitivity. However, the successful implementation of an LC-MS/MS assay hinges on a rigorous validation process that demonstrates the method is fit for its intended purpose.
The Bedrock of Validation: International Regulatory Harmony
Before embarking on any method development, it is crucial to understand the regulatory landscape that governs bioanalytical method validation. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established the M10 guideline on bioanalytical method validation, which is now the harmonized standard across major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12][13] Adherence to these principles is not merely a regulatory hurdle; it is a commitment to data quality and reliability.[2][13]
The core tenets of these guidelines mandate a thorough evaluation of a method's performance characteristics.[1] This guide will focus on two primary LC-MS/MS strategies for DL-2,4-DABA quantification and frame their validation within the context of these harmonized standards.
Caption: Core validation parameters as mandated by harmonized regulatory guidelines.
Methodological Crossroads: Derivatization vs. Direct Analysis
The physicochemical properties of DL-2,4-DABA—a small, polar, zwitterionic molecule—present a fundamental challenge for traditional reversed-phase liquid chromatography (RPLC).[14][15][16] It exhibits poor retention on nonpolar stationary phases, making it difficult to separate from the void volume and early-eluting matrix components. To overcome this, two primary strategies have emerged: chemical derivatization and direct analysis using advanced chromatographic techniques.
Strategy 1: The Power of Derivatization
Chemical derivatization involves reacting the primary amine groups of DL-2,4-DABA with a reagent to append a larger, nonpolar moiety. This transformation serves two primary purposes: it enhances retention on RPLC columns and improves ionization efficiency in the mass spectrometer.[17][18][19]
Common Derivatization Reagents for Amino Acids:
| Reagent | Advantages | Disadvantages |
| Dansyl Chloride | Well-established, provides fluorescent tag. | Can form multiple derivatives; reagent stability can be a concern.[20][21][22] |
| FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) | High reactivity, stable derivatives. | Byproducts can interfere with chromatography.[17][20][21] |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Forms stable, highly fluorescent derivatives. | Reagent can be costly.[17][23] |
Why Choose Derivatization? The primary driver for employing derivatization is the ability to use robust and widely available RPLC systems. The increased hydrophobicity of the derivatized analyte allows for excellent chromatographic separation from endogenous interferences, leading to a cleaner baseline and potentially lower limits of quantification.[17][19][24]
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Sample Preparation:
-
To 50 µL of plasma, serum, or other biological matrix, add 10 µL of an internal standard (IS) solution (e.g., ¹³C₄, ¹⁵N₂-DL-2,4-DABA).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of Dansyl Chloride solution (2 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 2.5% formic acid.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be determined by infusing pure, derivatized DL-2,4-DABA and its IS.
-
Caption: Workflow for DL-2,4-DABA quantification using a derivatization approach.
Strategy 2: The Elegance of Direct Analysis with HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that utilizes a polar stationary phase and a high organic content mobile phase.[25][26][27][28][29][30] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes like DL-2,4-DABA can partition into this layer, resulting in retention.[25][28] This allows for the direct analysis of the underivatized molecule, simplifying sample preparation and avoiding potential issues with derivatization efficiency and stability.[26][31][32][33][34]
Why Choose HILIC? The primary advantage of HILIC is the elimination of the derivatization step, which reduces sample preparation time, cost, and potential sources of variability.[31][32] It is a more direct and arguably more elegant approach for analyzing polar compounds. However, HILIC methods can be more susceptible to matrix effects and require careful method development to ensure robustness and reproducibility.[30][35]
-
Sample Preparation:
-
To 50 µL of plasma, serum, or other biological matrix, add 10 µL of an internal standard (IS) solution (e.g., ¹³C₄, ¹⁵N₂-DL-2,4-DABA).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a vial for injection. Dilution with the initial mobile phase may be necessary.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous component (B) to elute the analyte.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be determined by infusing pure DL-2,4-DABA and its IS.
-
Caption: Simplified workflow for direct HILIC-MS/MS analysis of DL-2,4-DABA.
Performance Comparison: A Data-Driven Decision
The choice between derivatization and direct analysis is not merely a matter of preference but should be based on a critical evaluation of performance data in the context of the study's objectives.
| Validation Parameter | Derivatization (RPLC) Approach | Direct (HILIC) Approach | Rationale for Performance |
| Selectivity/Specificity | Generally excellent due to chromatographic separation from polar interferences. | Good, but requires careful optimization to resolve from other polar endogenous compounds. Potential for isobaric interferences.[35] | RPLC provides orthogonality to polar matrix components. HILIC separates based on polarity, which can be similar for many endogenous molecules. |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved ionization efficiency and reduced baseline noise. | Achievable LLOQs are often sufficient for many applications, but may be higher than derivatized methods.[36] | Derivatization reagents are designed to enhance MS signal. HILIC relies on the intrinsic ionization of the native analyte. |
| Linearity (r²) | Typically >0.99 | Typically >0.99 | Both methods are capable of excellent linearity when properly optimized. |
| Accuracy & Precision (%RE & %CV) | Should be within ±15% (±20% at LLOQ) as per ICH M10 guidelines. | Should be within ±15% (±20% at LLOQ) as per ICH M10 guidelines. | Both methods must meet the same stringent regulatory criteria.[1] |
| Matrix Effect | Often minimized as the analyte is chromatographically resolved from the bulk of the matrix. | Can be a significant challenge. Co-eluting polar compounds can cause ion suppression or enhancement.[35] | The nonpolar derivatized analyte elutes in a cleaner region of the chromatogram. Polar analytes in HILIC elute with other polar matrix components. |
| Throughput | Lower, due to additional sample preparation steps (derivatization, evaporation). | Higher, due to "dilute-and-shoot" or simple protein precipitation protocols.[37] | The derivatization reaction and subsequent cleanup add significant time to the workflow. |
| Robustness | Generally high. RPLC methods are often considered more "rugged". | Can be sensitive to mobile phase composition, injection solvent, and column equilibration. | HILIC retention mechanisms are complex and can be more sensitive to subtle changes in analytical conditions. |
Conclusion: Selecting the Optimal Strategy
The validation of a mass spectrometry method for DL-2,4-DABA quantification requires a nuanced approach grounded in regulatory principles. There is no single "best" method; the optimal choice depends on the specific requirements of the research.
-
The derivatization approach is often favored when the utmost sensitivity is required, or when dealing with particularly complex and "dirty" matrices. The enhanced chromatography provides a level of security against unforeseen interferences.
-
The direct HILIC approach is an excellent choice for high-throughput environments where a simplified workflow is advantageous and the required sensitivity levels are moderate. While it demands more careful method development to manage potential matrix effects, its speed and simplicity are significant assets.
Ultimately, a thorough validation that adheres to ICH M10 guidelines is non-negotiable.[1][2][3][6] By systematically evaluating selectivity, sensitivity, accuracy, precision, stability, and matrix effects, researchers can ensure the generation of reliable and defensible data, regardless of the chosen analytical strategy.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. halocolumns.com [halocolumns.com]
- 26. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. lcms.cz [lcms.cz]
- 34. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 36. LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Nuances of Neuroactive Amino Acid Analogs: A Comparative Guide to Reproducible Experimentation with DL-2,4-Diaminobutyric Acid Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the reproducibility of experimental findings is the bedrock of scientific advancement. The use of neuroactive compounds, particularly non-proteinogenic amino acids like DL-2,4-Diaminobutyric acid dihydrochloride (DAB), presents unique challenges and opportunities. This guide provides an in-depth, objective comparison of DAB with its alternatives, supported by experimental data and detailed protocols, to empower researchers to conduct robust and reproducible studies.
Understanding this compound: A Double-Edged Sword in GABAergic Modulation
DL-2,4-Diaminobutyric acid (DABA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), exerts its influence on the central nervous system through a dual mechanism of action. It acts as both an inhibitor of GABA reuptake and an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. This concerted action leads to an elevation of synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This property has positioned DAB as a valuable research tool in neurobiology and a potential building block for therapeutic agents targeting neurological disorders and even some cancers.
However, the "DL-" prefix in its name signifies a racemic mixture of two stereoisomers: L-2,4-Diaminobutyric acid (L-DAB) and D-2,4-Diaminobutyric acid (D-DAB). This isomeric composition is a critical, and often overlooked, factor that can significantly impact experimental reproducibility.
The Isomeric Conundrum: A Primary Source of Experimental Variability
The biological activity of DAB is not equally distributed between its two isomers. Research has consistently demonstrated that the L-isomer is the more potent inhibitor of GABA uptake and is primarily responsible for the observed anticonvulsant effects. Conversely, the D-isomer is a less active inhibitor of GABA uptake and does not exhibit significant anticonvulsant properties.
This disparity has profound implications for experimental design and interpretation. The precise ratio of L- to D-isomers in a given batch of DL-DAB can vary between suppliers and even between different lots from the same supplier. This variability can lead to significant differences in the observed potency and efficacy of the compound, thereby compromising the reproducibility of experimental results.
Key Considerations for Mitigating Isomeric Variability:
-
Source and Specify: Whenever possible, researchers should endeavor to use the pure L-isomer (L-2,4-Diaminobutyric acid dihydrochloride) to eliminate the confounding variable of the less active D-isomer. If using the DL-racemic mixture is unavoidable, it is crucial to document the supplier and lot number in all experimental records to aid in troubleshooting and cross-study comparisons.
-
Isomer-Specific Analysis: For studies demanding the highest level of precision, analytical techniques such as chiral chromatography can be employed to determine the exact isomeric ratio of the DL-DAB being used.
Performance Comparison: DL-2,4-Diaminobutyric Acid vs. Key Alternatives
A critical aspect of experimental design is the selection of the most appropriate tool for the scientific question at hand. While DAB is a potent modulator of the GABAergic system, several alternatives exist, each with its own distinct pharmacological profile.
| Compound | Primary Mechanism of Action | Key Differentiating Features | Potential Impact on Reproducibility |
| DL-2,4-Diaminobutyric Acid (DAB) | GABA Reuptake Inhibitor & GABA Transaminase Inhibitor | Dual mechanism of action. Racemic mixture with L-isomer being more active. Potential for neurotoxicity at higher concentrations. | High potential for variability due to isomeric composition. Batch-to-batch differences can significantly alter results. |
| L-2,4-Diaminobutyric Acid (L-DAB) | Potent GABA Reuptake Inhibitor | The biologically active isomer of DAB. Provides more consistent and targeted inhibition of GABA uptake. | Higher reproducibility compared to the DL-form as the variable of the D-isomer is removed. |
| Tiagabine | Selective GABA Transporter 1 (GAT-1) Inhibitor | Highly selective for a specific GABA transporter. Clinically approved as an anticonvulsant. Not a substrate for the GABA transporter, leading to a cleaner pharmacological profile. | Generally high reproducibility due to its well-defined mechanism and selectivity. Less prone to off-target effects compared to less specific inhibitors. |
| Nipecotic Acid | GABA Uptake Inhibitor | A substrate for the GABA transporter, which can lead to complex effects, including acting as a false transmitter. | Can introduce variability as its transport into the cell can lead to effects beyond simple uptake inhibition. |
Experimental Protocols for Ensuring Rigor and Reproducibility
The following protocols provide a framework for the in vitro assessment of GABAergic modulators. Adherence to standardized procedures is paramount for generating reliable and comparable data.
In Vitro GABA Reuptake Inhibition Assay
This assay assesses the ability of a test compound to inhibit the uptake of GABA into neuronal or glial cells, or synaptosomes.
Caption: Workflow for a GABA reuptake inhibition assay.
Causality Behind Experimental Choices:
-
Choice of Biological System: The selection of primary neurons, glial cells, or synaptosomes will influence the specific GABA transporters being investigated. This choice should be guided by the research question.
-
Radiolabeled Substrate: The use of a radiolabeled GABA allows for sensitive and quantitative measurement of its uptake.
-
Controlled Conditions: Maintaining a constant temperature and incubation time is critical for ensuring the reproducibility of the uptake kinetics.
-
Rapid Termination: Quick and effective termination of the uptake process is essential to prevent the efflux of the radiolabeled GABA, which would lead to an underestimation of the true uptake.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-T.
Caption: Workflow for a GABA-T inhibition assay.
Causality Behind Experimental Choices:
-
Enzyme Source: Using a purified enzyme preparation provides a cleaner system for studying direct inhibition, while mitochondrial fractions can offer a more physiologically relevant context.
-
Substrate Concentrations: The concentrations of GABA and α-ketoglutarate should be carefully chosen, ideally around the Km of the enzyme, to ensure accurate determination of inhibitory constants.
-
Detection Method: The choice of detection method will depend on the available equipment and the desired sensitivity. Coupled enzyme assays that result in a colorimetric or fluorometric readout are often used for high-throughput screening.
The Broader Context: Challenges with Non-Proteinogenic Amino Acids
The challenges in achieving reproducible results with DAB are not unique but are representative of a broader class of compounds: non-proteinogenic amino acids. These molecules can be mistakenly incorporated into newly synthesized proteins, leading to protein misfolding and cellular stress. This off-target effect can introduce significant experimental noise and toxicity, confounding the interpretation of results.
Conclusion: A Roadmap to Reproducible Research
This compound is a powerful tool for probing the GABAergic system. However, its use demands a nuanced understanding of its properties to ensure the generation of reproducible and reliable data. By acknowledging the critical role of isomeric composition, carefully selecting experimental models and controls, and adhering to standardized and well-documented protocols, researchers can navigate the complexities of this compound and its alternatives. The path to robust scientific discovery is paved with meticulous experimental design and a commitment to the principles of reproducibility.
Safety Operating Guide
DL-2,4-Diaminobutyric acid dihydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of DL-2,4-Diaminobutyric Acid Dihydrochloride
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (CAS No. 65427-54-5). This document is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure both personal safety and environmental stewardship.
Section 1: Hazard Assessment & Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound is a non-proteinogenic amino acid derivative that presents several hazards requiring careful management.
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard identification for this compound. It is crucial to review the Safety Data Sheet (SDS) for the specific material you are using, as classifications can vary slightly between suppliers.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][5][7] |
The "Danger" signal word associated with this compound underscores the need for caution.[1][5][6] The primary risks during handling and disposal are direct contact with skin and eyes, and the inhalation of its dust.
1.2 Hazardous Waste Determination: A Critical Judgment
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[8] While this compound is not explicitly found on RCRA P- or U-series lists of acute hazardous wastes, this does not automatically render it non-hazardous.[8][9]
Core Directive: Due to its classification as a skin irritant, a cause of serious eye damage, and a respiratory irritant, it is imperative to manage all waste streams containing this compound as hazardous chemical waste. [2][10] This conservative approach ensures the highest level of safety and compliance, mitigating risks where toxicological data is incomplete.[9][11]
Section 2: Personnel Safety & Engineering Controls
Protecting laboratory personnel is the highest priority. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory when handling the compound in any form, including as a waste product.
-
Engineering Controls : Always handle this compound powder in a certified chemical fume hood to minimize the risk of inhalation.[3][5] The workspace should be well-ventilated.[9]
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1][5]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] A lab coat or other protective clothing is required to prevent skin contact.[1][5]
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][7]
Section 3: Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert others in the area and restrict access. Ensure adequate ventilation.
-
Don PPE : Before cleanup, don all required PPE as detailed in Section 2.
-
Contain the Spill : For a powder spill, cover it with a plastic sheet to prevent dust from becoming airborne.
-
Collect the Material : Carefully sweep or vacuum the solid material.[8][9] Do not use methods that create dust. Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.[5]
-
Decontaminate the Area : Clean the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste.
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., wipes, contaminated gloves) must be placed in the hazardous waste container.
Section 4: Waste Segregation & Containerization
Proper segregation prevents dangerous chemical reactions and ensures that waste is handled by the correct disposal stream.
-
Incompatible Materials : This compound is incompatible with strong oxidizing agents.[9] Do not store or mix its waste with oxidizers. Hazardous decomposition can produce hydrogen chloride and nitrogen oxides.[9]
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Unused reagent, contaminated PPE, and spill cleanup materials.
-
Aqueous Waste : Solutions containing the compound.
-
-
Containerization : Use robust, leak-proof containers with secure lids.[5][10] Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosion, exclamation mark).
Section 5: Approved Disposal Pathways
Disposing of this chemical requires professional handling through certified channels. Under no circumstances should this compound be disposed of down the sink or in regular trash.[10]
5.1 The Primary Disposal Method: High-Temperature Incineration
The recommended and most environmentally sound method for disposing of this compound is through a licensed hazardous waste disposal company that utilizes a chemical incinerator.[5]
Causality: This compound is a halogenated organic substance due to the dihydrochloride component.[12] The combustion of halogenated compounds at insufficient temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[12] Therefore, specialized high-temperature incineration (typically ≥982°C or 1800°F) is required.[13] These facilities are equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), ensuring a clean release to the atmosphere.[5][13]
Workflow: From Lab Bench to Final Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
5.2 Protocol for Waste Accumulation and Disposal
-
Characterize Waste : Identify all waste containing this compound.
-
Segregate : Keep this waste stream separate from all others, especially strong oxidizers.[9]
-
Label Correctly : Affix a completed hazardous waste label to a suitable container.
-
Accumulate Safely : Store the sealed container in a designated Satellite Accumulation Area, ensuring it is away from incompatible materials.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative source for navigating local and federal regulations and will provide specific instructions.[10]
-
Schedule Pickup : Arrange for the waste to be collected by the institution's approved hazardous waste disposal vendor.[3]
Section 6: Regulatory Framework
All handling and disposal activities are governed by regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA : The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of chemicals they work with.[14] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) may also apply, covering requirements for handling spills and emergencies.[14][15]
-
EPA : The EPA, under 40 CFR Part 261, provides the framework for hazardous waste determination.[8] All disposal must comply with these federal standards, as well as any stricter state or local regulations.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and scientifically sound, thereby upholding their commitment to a culture of safety and environmental responsibility.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. foodb.ca [foodb.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. afgsci.com [afgsci.com]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zeeco.com [zeeco.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Hazard Assessment: Understanding the Risks of DL-2,4-Diaminobutyric Acid Dihydrochloride
An Application Scientist's Guide to Personal Protective Equipment for Handling DL-2,4-Diaminobutyric Acid Dihydrochloride
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a non-proteinogenic amino acid used in biochemical research, particularly as an enzyme inhibitor, its safe handling is paramount to ensure the integrity of your research and the safety of laboratory personnel.[1][2] This document moves beyond a simple checklist, providing the scientific rationale behind each procedural step to foster a deeply ingrained culture of safety.
Before handling any chemical, a thorough understanding of its potential hazards is critical. This foundational knowledge informs every aspect of the safety protocol. This compound (CAS No: 65427-54-5) is a white, crystalline solid or powder.[3][4] The primary risks are associated with its physical form and its inherent chemical properties.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Causes serious eye damage (H318): Direct contact with the eyes can lead to severe irritation, burns, and potentially irreversible damage.[5][6][7]
-
Causes skin irritation (H315): The compound can cause redness, itching, and inflammation upon skin contact.[3][5][7] Some safety data sheets warn that it can cause severe skin burns.[8]
-
May cause respiratory irritation (H335): As a fine powder, the compound can easily become airborne.[9] Inhalation of this dust can irritate the nose, throat, and lungs.[5][6][7]
The causality is clear: the powdered nature of the compound increases the risk of inadvertent exposure through dust formation and aerosolization, while its chemical reactivity is the root cause of the damage to biological tissues upon contact. Therefore, all handling procedures must be designed to mitigate these specific risks.
Core Protective Measures: Your PPE Arsenal
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard. It is not a substitute for robust engineering controls but is an essential component of a comprehensive safety strategy.[10][11] The selection of appropriate PPE must be directly correlated to the identified hazards.
| PPE Component | Specification | Rationale & Best Practices |
| Eye & Face Protection | Tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6][12] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine airborne dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as when preparing stock solutions or during spill cleanup.[13] An emergency eyewash station must be immediately accessible.[14] |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves conforming to EN 374 standards.[5][15] | Gloves must be inspected for tears or holes before each use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[5] Always wash hands thoroughly with soap and water after removing gloves.[3] |
| Body Protection | A lab coat (disposable gown preferred) with long sleeves and a secure front closure.[16] | A lab coat protects the skin and personal clothing from contamination by dust or splashes. It should be kept clean and removed before leaving the laboratory area to prevent the spread of contaminants. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator with a particle filter.[6][12] | This is mandatory when handling the solid powder outside of a certified chemical fume hood. The primary risk is inhalation of airborne particles. A respirator ensures that these particles are filtered out before they can cause respiratory tract irritation.[6] |
Operational Protocols: From Weighing to Working Solution
Safe handling is a dynamic process that requires adjusting protocols based on the specific task. The risk of exposure is highest when handling the pure, solid compound.
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure is to use engineering controls that contain the hazard at its source.[17]
-
Chemical Fume Hood: All weighing and transfer operations involving the solid powder of this compound must be performed inside a certified chemical fume hood.[9][10] This contains any dust generated and vents it safely away from the user's breathing zone.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[5][11]
Step-by-Step: Handling the Solid Compound
-
Preparation: Before starting, ensure your work area within the fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper.[9]
-
Don PPE: Put on your lab coat, gloves, and safety goggles. If not using a fume hood, a respirator is required.
-
Weighing: Use an enclosed balance if available to further minimize dust dispersal.[9] Use weigh boats or glassine paper to contain the powder. Transfer the powder in small, gentle scoops to avoid creating airborne dust.
-
Container Management: Keep the primary stock container of the chemical closed whenever you are not actively dispensing from it.[9]
-
Post-Transfer: After weighing, carefully fold the weigh paper or tap the weigh boat to ensure all powder is transferred. Immediately clean any residual dust from the balance and surrounding area within the hood using a wet wipe or a HEPA-filtered vacuum.[9] Do not use a dry brush, as this will aerosolize the powder.
Step-by-Step: Handling in Solution
Once dissolved in a solvent, the risk of respiratory exposure is significantly reduced as the compound is no longer a dust hazard.[9] However, the risks of skin and eye contact remain.
-
Maintain PPE: Continue to wear your lab coat, gloves, and safety goggles. A respirator is generally not required at this stage unless aerosols are being generated (e.g., through sonication or vortexing).
-
Acid to Water: When dissolving, always add the chemical solid to the solvent.
-
Secondary Containment: When transporting or storing solutions, use a secondary container (like a beaker or bottle carrier) to prevent spills.
Emergency Preparedness & Disposal Plan
Anticipating and planning for emergencies is a core tenet of laboratory safety.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[3][5] If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[5][6]
-
Spill: For small spills, contain the spill and clean it up using wet methods to avoid raising dust.[9] Place the spilled material and cleanup supplies into a sealed, labeled container for proper disposal. Do not allow the product to enter drains.[5]
Waste Disposal
-
Unused Product: Dispose of unused this compound and its container as hazardous waste at an approved waste disposal facility.[6]
-
Contaminated Materials: All contaminated items, including gloves, weigh papers, bench covers, and disposable lab coats, must be collected in a sealed, clearly labeled hazardous waste container for disposal according to institutional and local regulations.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task at hand.
Caption: PPE selection workflow for different laboratory tasks.
By adhering to these detailed protocols, founded on a clear understanding of the associated hazards, researchers can handle this compound with confidence and safety, ensuring a secure environment for scientific advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. Cas 65427-54-5,this compound | lookchem [lookchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. echemi.com [echemi.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. cdn.accentuate.io [cdn.accentuate.io]
- 15. gz-supplies.com [gz-supplies.com]
- 16. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 17. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
